NH2-PEG5-OH
Description
Properties
IUPAC Name |
2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO5/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h12H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOUHEFHTMMUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to NH2-PEG5-OH: Core Properties and Primary Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG5-OH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of discrete length, characterized by a primary amine (-NH2) at one terminus and a hydroxyl (-OH) group at the other, connected by a five-unit ethylene (B1197577) glycol chain. This specific structure imparts a unique combination of properties, making it a valuable tool in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The hydrophilic PEG spacer enhances the solubility and stability of conjugated molecules, while the terminal functional groups allow for the covalent linkage of two different molecular entities.[2] This guide provides a comprehensive overview of this compound, including its physicochemical properties, primary functions, detailed experimental protocols, and visualizations of its role in key biological processes.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is essential for its effective application in research and development.
| Property | Value |
| Chemical Formula | C10H23NO5 |
| Molecular Weight | 237.29 g/mol |
| CAS Number | 34188-11-9 |
| Appearance | Solid, semi-solid, or liquid |
| Purity | Typically ≥95% |
| Solubility | Soluble in water and most organic solvents |
| Storage Conditions | Store at -20°C to -80°C, protected from light and moisture.[1] |
| IUPAC Name | 14-amino-3,6,9,12-tetraoxatetradecan-1-ol |
Primary Functions and Applications
The primary utility of this compound lies in its role as a flexible and hydrophilic linker in the construction of complex biomolecules. Its heterobifunctional nature allows for sequential and controlled conjugation reactions.
Linker for Antibody-Drug Conjugates (ADCs)
In the design of ADCs, this compound can be used as a non-cleavable linker to connect a cytotoxic payload to a monoclonal antibody.[1] The PEG spacer enhances the solubility and stability of the ADC, potentially leading to an improved pharmacokinetic profile.[3]
Component in PROTAC Synthesis
This compound is a commonly employed building block in the synthesis of PROTACs.[1] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The PEG linker provides the necessary spatial orientation and flexibility for the formation of a productive ternary complex between the target protein and the E3 ligase.[4]
Surface Modification of Nanoparticles
The hydrophilic properties of the PEG chain in this compound make it suitable for the surface modification of nanoparticles. This process, known as PEGylation, can improve the biocompatibility of nanoparticles, reduce non-specific protein adsorption, and prolong their circulation time in vivo.
Bioconjugation and Protein Modification
The amine and hydroxyl termini of this compound can be selectively functionalized to react with various groups on proteins, peptides, and other biomolecules. This allows for the creation of custom bioconjugates with enhanced therapeutic or diagnostic properties.
Quantitative Impact of PEGylation on Therapeutic Proteins
The conjugation of PEG linkers, such as this compound, to therapeutic proteins can significantly alter their pharmacokinetic and pharmacodynamic properties. The following tables summarize representative data on the effects of PEGylation.
Table 1: Pharmacokinetic Profile Comparison of PEGylated vs. Non-PEGylated Proteins [5]
| Protein | Parameter | Non-PEGylated | PEGylated | Fold Change |
| Interferon α-2a | Absorption Half-life | 2.3 hours | 50 hours (40 kDa branched PEG) | ~22x |
| Interferon α-2b | Serum Half-life | 4 hours | 40 hours (20 kDa linear PEG) | 10x |
| Uricase | In vivo Half-life (rats) | ~2 hours | 22.8 hours (di-PEGylated) | ~11.4x |
| Fab' Fragment | Terminal Half-life (T1/2β) | 22.7 hours | 45.8 hours (1 x 40 kDa PEG) | ~2x |
Table 2: Biological Activity Comparison of PEGylated vs. Non-PEGylated Proteins [5]
| Protein | Assay | Non-PEGylated Activity | PEGylated Activity (Relative to Non-PEGylated) |
| Interferon α-2a | Antiviral Activity | 100% | 7% (40 kDa branched PEG) |
| G-CSF | In vitro Proliferation | 100% | 33% (20 kDa linear PEG) |
| Uricase | Enzymatic Activity | 100% | 76% (di-PEGylated) |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound and similar heterobifunctional PEG linkers. These protocols are intended as a guide and may require optimization for specific applications.
Protocol 1: Activation of this compound via Carboxylation
To enable conjugation to primary amines, the terminal hydroxyl group of this compound must first be converted to a carboxylic acid.
Materials:
-
This compound
-
Succinic anhydride (B1165640)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add succinic anhydride (1.5 equivalents) and TEA (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with a 5% aqueous HCl solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield the carboxylated product, NH2-PEG5-COOH.
Protocol 2: Amide Bond Formation for Protein Conjugation
This protocol describes the conjugation of the carboxylated NH2-PEG5-COOH to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
NH2-PEG5-COOH (from Protocol 1)
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]
-
Conjugation Buffer: PBS, pH 7.2-7.5[6]
-
Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 7.5
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of Carboxylated PEG:
-
Conjugation to Protein:
-
Quenching:
-
Purification:
Protocol 3: Purification and Characterization of Conjugates
A. Purification by Size-Exclusion Chromatography (SEC):
-
Equilibrate an SEC column (e.g., Sephadex G-25 or equivalent) with PBS or the desired storage buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the protein conjugate with the equilibration buffer. The larger, higher molecular weight conjugate will elute first, followed by the smaller, unreacted PEG linker and quenching reagents.
-
Collect fractions and monitor the protein concentration using UV-Vis spectroscopy at 280 nm.
-
Pool the fractions containing the purified conjugate.
B. Characterization by Mass Spectrometry (MS):
-
Analyze the purified conjugate using MALDI-TOF or ESI-MS to determine the molecular weight and the degree of PEGylation (the number of PEG chains attached to the protein).[8] A successful conjugation will result in a mass increase corresponding to the molecular weight of the attached this compound linker(s).
C. Characterization by HPLC:
-
Assess the purity of the conjugate and separate different PEGylated species using reversed-phase or size-exclusion HPLC.[8]
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and signaling pathways involving this compound and similar linkers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Amino-PEG5-alcohol (CAS: 34188-11-9)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Amino-PEG5-alcohol (CAS No. 34188-11-9), a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It is an essential tool in bioconjugation, drug delivery systems, and materials science due to its dual functionality and hydrophilic properties.
Core Specifications and Properties
Amino-PEG5-alcohol is a PEG derivative featuring a primary amine (-NH₂) group on one end and a hydroxyl (-OH) group on the other, separated by a 5-unit PEG spacer.[1] This structure provides aqueous solubility and a flexible linkage for conjugating diverse molecules.[2][3][4]
| Identifier | Value | Source(s) |
| CAS Number | 34188-11-9 | [1][5][6] |
| Molecular Formula | C₁₀H₂₃NO₅ | [1][2][4][5][6] |
| Molecular Weight | 237.29 g/mol | [1][2][5] |
| IUPAC Name | 14-amino-3,6,9,12-tetraoxatetradecan-1-ol | |
| Synonyms | NH2-PEG5-OH, 1-Amino-14-hydroxy-3,6,9,12-tetraoxatetradecane | [5] |
| Parameter | Value | Source(s) |
| Purity | Typically ≥95%; lots available at >98% | [3][4][6][7] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [4] |
| Storage Condition | -20°C for long-term storage | [4] |
Chemical Reactivity and Applications
The utility of Amino-PEG5-alcohol stems from its heterobifunctional nature. The terminal amine and hydroxyl groups can participate in orthogonal reactions, allowing for sequential conjugation of different molecules.
-
Primary Amine (-NH₂): The nucleophilic amine group readily reacts with various electrophiles. Common applications include conjugation to:
-
Hydroxyl (-OH): The terminal alcohol provides a secondary site for modification. It can be:
-
Further derivatized to introduce other functional groups (e.g., tosylates, mesylates for reaction with nucleophiles).
-
Used for attachment to surfaces or other molecules through reactions like esterification.
-
This dual reactivity makes it a valuable component in the synthesis of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[8]
Caption: Functional overview of Amino-PEG5-alcohol as a heterobifunctional linker.
Representative Experimental Protocol
The following is a generalized protocol for the conjugation of Amino-PEG5-alcohol to a protein containing an N-hydroxysuccinimide (NHS) ester.
Disclaimer: This is a representative workflow. Optimal conditions (e.g., pH, buffer composition, molar ratios, reaction time) must be determined empirically for each specific application.
-
NHS-activated protein in a suitable amine-free buffer (e.g., PBS, HEPES)
-
Amino-PEG5-alcohol
-
Reaction Buffer: Amine-free buffer, pH 7.5-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
-
Preparation of Reagents:
-
Dissolve the NHS-activated protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Dissolve Amino-PEG5-alcohol in the Reaction Buffer to create a 10-50 mM stock solution. Prepare this solution immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the Amino-PEG5-alcohol solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Remove excess, unreacted Amino-PEG5-alcohol and quenching reagent from the protein conjugate using size-exclusion chromatography (SEC) or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Analysis:
-
Confirm successful conjugation using appropriate analytical techniques, such as SDS-PAGE (which may show a shift in molecular weight) or Mass Spectrometry (for precise mass determination).
-
Caption: General experimental workflow for protein conjugation using Amino-PEG5-alcohol.
Safety and Handling
Based on available safety data, Amino-PEG5-alcohol should be handled with care in a laboratory setting.
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5][9]
-
Precautions: Use in a well-ventilated area.[9] Avoid breathing vapors or mist.[9] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[9] Wash hands thoroughly after handling.[9]
Always consult the most recent Safety Data Sheet (SDS) from your supplier before use for complete safety and handling information.
References
- 1. Amino-PEG5-alcohol (34188-11-9) for sale [vulcanchem.com]
- 2. cenmed.com [cenmed.com]
- 3. Amino-PEG5-alcohol, CAS 34188-11-9 | AxisPharm [axispharm.com]
- 4. Amino-PEG5-alcohol, 34188-11-9 | BroadPharm [broadpharm.com]
- 5. 14-Amino-3,6,9,12-tetraoxatetradecan-1-ol | C10H23NO5 | CID 21737076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. Buy Amino-PEG5-alcohol | 34188-11-9 | >98% [smolecule.com]
- 8. Amino-PEG5-alcohol | 34188-11-9 [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
In-Depth Technical Guide to NH2-PEG5-OH: Properties, Applications, and Protocols
For Immediate Release
This technical guide provides a comprehensive overview of the heterobifunctional linker, NH2-PEG5-OH, tailored for researchers, scientists, and professionals in the field of drug development and nanotechnology. This document outlines its core physicochemical properties, presents detailed experimental protocols for its application, and visualizes a common experimental workflow.
Core Properties of this compound
This compound, also known as amino-PEG5-alcohol, is a versatile crosslinking reagent characterized by a terminal primary amine group and a hydroxyl group, separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer. This hydrophilic spacer enhances solubility in aqueous media, a critical feature for biological applications.[1] The amine group readily reacts with carboxylic acids, activated NHS esters, and carbonyls, while the hydroxyl group can be further derivatized, making it a valuable tool in bioconjugation and surface modification.[2][3]
| Property | Value | Source |
| Chemical Formula | C10H23NO5 | [4][5][6] |
| Molecular Weight | 237.3 g/mol | [4][5] |
| IUPAC Name | 14-amino-3,6,9,12-tetraoxatetradecan-1-ol | [4] |
| CAS Number | 34188-11-9 | [4][5] |
| Appearance | Solid, Semi-solid, or liquid | [4] |
| Purity | ≥95% | [5] |
| Storage Conditions | Keep in a dark place, sealed in dry, at 2-8°C | [4] |
Key Applications in Research and Development
The unique properties of this compound make it suitable for a wide range of applications, including:
-
Medical Research and Drug Delivery: It is used in drug release systems, nanotechnology, and new materials research.[5] PEGylation, the process of attaching PEG chains to molecules, can improve the pharmacokinetic properties of therapeutic agents by increasing their stability, solubility, and circulation time while reducing immunogenicity.[3][6]
-
Bioconjugation: The dual functionality of this compound allows for the precise linking of different molecules, such as attaching targeting ligands to drug carriers.
-
Surface Modification: This linker can be used to modify the surfaces of materials like biosensors and medical implants to reduce non-specific protein binding and improve biocompatibility.[7]
-
Nanoparticle Functionalization: this compound is employed to functionalize nanoparticles, enhancing their stability and enabling the attachment of targeting molecules for applications like targeted drug delivery and bio-imaging.
Experimental Protocol: Functionalization of Carboxylated Nanoparticles
This protocol details the methodology for conjugating this compound to nanoparticles that have carboxyl groups on their surface, a common scenario in nanoparticle-based drug delivery systems. This procedure utilizes the well-established EDC/NHS chemistry to form a stable amide bond.
Materials:
-
Carboxylated Nanoparticles (e.g., iron oxide or gold nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 0.1 M PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine
-
Deionized (DI) water
Procedure:
-
Activation of Carboxyl Groups on Nanoparticles: a. Disperse the carboxylated nanoparticles in the Activation Buffer at a concentration of 1 mg/mL. b. Prepare a fresh solution of EDC (2-fold molar excess to carboxyl groups) and NHS (5-fold molar excess to carboxyl groups) in the Activation Buffer. c. Add the EDC/NHS solution to the nanoparticle suspension. d. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This reaction forms amine-reactive NHS esters on the nanoparticle surface.
-
Conjugation of this compound: a. Dissolve this compound in the Coupling Buffer. b. Add the this compound solution to the activated nanoparticle suspension. A molar excess of the PEG linker is recommended to ensure complete surface coverage. c. Incubate the reaction mixture for 2-4 hours at room temperature with continuous mixing.
-
Quenching and Purification: a. To deactivate any unreacted NHS esters, add the Quenching Buffer to the reaction mixture and incubate for 30 minutes. b. Purify the functionalized nanoparticles from excess reagents. For magnetic nanoparticles, this can be achieved by placing the reaction tube on a magnetic separator and washing the pelleted nanoparticles multiple times with the Coupling Buffer and then DI water. For other types of nanoparticles, centrifugation or dialysis can be used. c. Resuspend the final this compound functionalized nanoparticles in a suitable buffer for storage or further use.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the functionalization of carboxylated nanoparticles with this compound.
Caption: Workflow for nanoparticle functionalization.
This guide serves as a foundational resource for the application of this compound in advanced research and development projects. For specific applications, optimization of the described protocols may be necessary.
References
- 1. NH2-PEG-OH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biochempeg.com [biochempeg.com]
The Strategic Role of PEG Spacers in Mitigating Steric Hindrance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation and drug development, the challenge of steric hindrance—the spatial obstruction between molecules that can impede or prevent interactions—is a critical hurdle. The covalent attachment of Polyethylene Glycol (PEG) chains, or PEGylation, has emerged as a paramount strategy to overcome this obstacle. Functioning as flexible, hydrophilic spacers, PEG linkers provide the necessary distance and conformational freedom for biomolecules to interact effectively with their targets. This in-depth technical guide elucidates the multifaceted role of PEG spacers in reducing steric hindrance, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
The Fundamental Mechanism of PEG Spacers in Overcoming Steric Hindrance
Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units. When used as a spacer in bioconjugation, it acts as a flexible arm that distances a conjugated molecule (e.g., a drug, a dye, or another protein) from the surface of a biomolecule (e.g., an antibody or enzyme). This separation is crucial for maintaining the biological activity of the parent molecule.[]
The primary mechanisms by which PEG spacers mitigate steric hindrance include:
-
Increased Spatial Separation: The length of the PEG chain directly correlates with the distance between the two conjugated entities. This increased separation prevents the conjugated payload from physically blocking the active or binding sites of the biomolecule.[]
-
Enhanced Flexibility: The inherent flexibility of the PEG chain allows the attached molecule to navigate and orient itself optimally for interaction with its target, bypassing bulky domains on the biomolecule's surface.
-
Improved Solubility and Reduced Aggregation: The hydrophilic nature of PEG creates a hydration shell around the conjugate.[] This not only improves solubility, particularly for hydrophobic payloads, but also prevents non-specific interactions and aggregation that can lead to steric hindrance and loss of function.[2]
The choice of PEG spacer length is a critical parameter. While a longer PEG chain can provide greater separation, an excessively long chain may wrap around the biomolecule, creating a new form of steric hindrance.[] Therefore, the optimal PEG length must often be determined empirically for each specific application.[][3]
Quantitative Impact of PEG Spacers
The effect of PEG spacers on the properties of bioconjugates is quantifiable and has been demonstrated across various applications, including antibody-drug conjugates (ADCs), protein therapeutics, and diagnostic reagents.
Influence on Binding Affinity and Biological Activity
The length of the PEG spacer can significantly impact the binding affinity of a ligand to its receptor and the overall biological activity of a therapeutic molecule.
| Molecule/System | PEG Spacer Length | Effect on Binding Affinity (IC50/KD) | Reference |
| natGa-NOTA-PEGn-RM26 (Bombesin antagonist) | PEG2 (n=2) | IC50: 3.1 ± 0.2 nM | [4][5] |
| PEG3 (n=3) | IC50: 3.9 ± 0.3 nM | [4] | |
| PEG4 (n=4) | IC50: 5.4 ± 0.4 nM | [4][5] | |
| PEG6 (n=6) | IC50: 5.8 ± 0.3 nM | [4][5] | |
| 68Ga-labeled PSMA inhibitors | PEG4 | IC50: 8.06 ± 0.91 nM | [6] |
| PEG8 | IC50: 6.13 ± 0.79 nM | [6] | |
| Affibody-MMAE Conjugates | No PEG | IC50: 4.9 nM (NCI-N87 cells) | [7] |
| 4 kDa PEG | IC50: 31.9 nM (NCI-N87 cells) | [7] | |
| 10 kDa PEG | IC50: 111.3 nM (NCI-N87 cells) | [7] |
Table 1: Effect of PEG Spacer Length on Binding Affinity and In Vitro Cytotoxicity. This table illustrates that the optimal PEG spacer length is highly dependent on the specific molecular context. In some cases, shorter spacers lead to better binding, while in others, a longer spacer is required to overcome steric hindrance at the binding site.
Impact on Pharmacokinetics
PEGylation is a well-established method for improving the pharmacokinetic (PK) profile of therapeutic proteins by increasing their hydrodynamic radius, which in turn reduces renal clearance and extends circulation half-life.
| Protein | PEG Moiety | Parameter | Non-PEGylated | PEGylated | Fold Change | Reference |
| Interferon α-2a | 40 kDa branched PEG | Absorption Half-life | 2.3 hours | 50 hours | ~22x | [8] |
| Interferon α-2b | 20 kDa linear PEG | Serum Half-life | 4 hours | 40 hours | 10x | [8] |
| Uricase | di-PEGylated | In vivo Half-life (rats) | ~2 hours | 22.8 hours | ~11.4x | [8] |
| Proticles | 111In-labeled | Blood concentration (1h p.i.) | 0.06 % ID/g | 0.23 % ID/g | ~3.8x | [8][9] |
Table 2: Comparison of Pharmacokinetic Parameters for PEGylated and Non-PEGylated Proteins. The data clearly demonstrates the significant extension of in vivo half-life and circulation time achieved through PEGylation.
Signaling Pathways Involving PEGylated Therapeutics
The ability of PEGylated therapeutics to effectively engage with their targets and modulate signaling pathways is a direct consequence of overcoming steric hindrance.
Caption: PEGylated Interferon-α signaling cascade.
The PEG spacer on interferon-α (IFN-α) allows for effective binding to the IFNAR receptor, initiating the JAK-STAT signaling pathway.[10][11][12][13][14] This leads to the transcription of interferon-stimulated genes (ISGs), which produce antiviral proteins.[10][11][14]
Caption: Action of PEG-L-asparaginase on leukemic cells.
PEG-L-asparaginase acts by depleting the circulating levels of L-asparagine, an amino acid essential for the proliferation of certain leukemic cells.[4][15][16][17][18] The PEG spacer shields the enzyme from proteolytic degradation and the host immune system, prolonging its activity and reducing immunogenicity.[4][16][18]
Experimental Protocols
The successful implementation of PEGylation requires robust and well-defined experimental protocols. The following are detailed methodologies for two common PEGylation chemistries.
Protocol for Amine-Reactive PEGylation of Antibodies using NHS Esters
This protocol describes the conjugation of a PEG-NHS ester to the primary amines (e.g., lysine (B10760008) residues) of an antibody.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
mPEG-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette for purification
Procedure:
-
Antibody Preparation: Ensure the antibody solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust the antibody concentration to the desired level.
-
PEG-NHS Ester Preparation: Allow the vial of mPEG-NHS ester to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount of mPEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the antibody solution with gentle stirring.
-
Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2-4 hours.
-
-
Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG-NHS ester and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.
-
Characterization: Analyze the PEGylated antibody using SDS-PAGE to confirm an increase in molecular weight and determine the degree of PEGylation using techniques like mass spectrometry.
Protocol for Thiol-Reactive PEGylation of Proteins using Maleimide (B117702)
This protocol is for the site-specific conjugation of a PEG-Maleimide to free cysteine residues on a protein.
Materials:
-
Protein with free cysteine residues (5-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP-HCl), if necessary
-
PEG-Maleimide
-
Reaction buffer (thiol-free, e.g., PBS, pH 6.5-7.5)
-
Quenching reagent (e.g., N-acetyl cysteine)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Protein Preparation (if necessary): If the protein does not have accessible free cysteines, reduce interchain disulfide bonds by incubating with a 5-10 molar excess of a reducing agent like TCEP-HCl at 37°C for 1-2 hours. Remove the excess reducing agent using a desalting column.
-
PEG-Maleimide Preparation: Dissolve the PEG-Maleimide in the reaction buffer immediately before use.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the PEG-Maleimide to the protein solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching the Reaction (Optional): Quench any unreacted maleimide groups by adding an excess of a small molecule thiol, such as N-acetyl cysteine, and incubating for 30 minutes.
-
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG and other small molecules.
-
Characterization: Confirm conjugation and purity using methods such as SDS-PAGE and mass spectrometry.
Visualizing Experimental Workflows
Clear and logical workflows are essential for the successful design and execution of bioconjugation experiments.
Caption: A streamlined workflow for ADC development.
This workflow outlines the key stages in the development of an antibody-drug conjugate, from the initial selection of components to the final functional characterization of the purified conjugate.
Conclusion
PEG spacers are indispensable tools in modern bioconjugation and drug development, offering a versatile and effective solution to the pervasive challenge of steric hindrance. By providing spatial separation, flexibility, and improved physicochemical properties, PEG linkers enable the creation of highly functional and therapeutically effective bioconjugates. The rational design of PEGylated molecules, informed by quantitative data and executed with robust experimental protocols, is crucial for optimizing their performance. As the field continues to advance, a deeper understanding of the interplay between PEG spacer characteristics and the biological activity of the conjugate will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles.
References
- 2. mascogroup.com [mascogroup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. What is the mechanism of Pegaspargase? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Influence of length and flexibility of spacers on the binding affinity of divalent ligands [beilstein-journals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. ClinPGx [clinpgx.org]
- 12. Novel Pegylated Interferon for the Treatment of Chronic Viral Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
- 14. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic studies of PEG-asparaginase-induced liver injury and hepatic steatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancercareontario.ca [cancercareontario.ca]
- 17. Pegaspargase - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 18. youtube.com [youtube.com]
Introduction to PEGylation for Improving Drug Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a therapeutic agent, has emerged as a crucial strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of various molecules.[1] One of the most significant advantages of PEGylation is its ability to substantially improve the solubility of poorly water-soluble drugs, thereby increasing their bioavailability and therapeutic efficacy.[2][3] This technical guide provides an in-depth overview of the core principles of PEGylation for solubility enhancement, detailed experimental protocols for key methodologies, and quantitative data to support formulation and development decisions.
Core Principles of PEGylation for Solubility Enhancement
The primary mechanism by which PEGylation increases drug solubility is through the introduction of the hydrophilic PEG polymer chain.[3] PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer that, when conjugated to a hydrophobic drug molecule, imparts its favorable solubility characteristics to the entire conjugate.[2] This process effectively creates a hydrophilic shield around the drug, increasing its hydrodynamic volume and preventing aggregation.[1][4]
The key advantages of using PEGylation to improve drug solubility include:
-
Increased Aqueous Solubility : The most direct benefit, allowing for the formulation of poorly soluble compounds for parenteral and other administration routes.[4]
-
Enhanced Bioavailability : By improving solubility and dissolution rates, PEGylation can lead to higher absorption and overall bioavailability.
-
Reduced Aggregation : The steric hindrance provided by the PEG chains prevents the self-aggregation of drug molecules, which is a common issue with hydrophobic compounds.
-
Improved Pharmacokinetics : Beyond solubility, PEGylation also increases the in vivo half-life of drugs by reducing renal clearance and protecting them from enzymatic degradation.[2][3]
Quantitative Impact of PEGylation on Drug Solubility
The effectiveness of PEGylation in enhancing solubility has been demonstrated for a wide range of therapeutic agents. The following table summarizes the quantitative improvement in solubility for several key drugs upon PEGylation.
| Drug | PEGylation Strategy | Solubility before PEGylation | Solubility after PEGylation | Fold Increase | Reference(s) |
| Paclitaxel | PEGylated liposomal formulation | ~1 µg/mL | Up to 3.39 mg/mL (in hydration media with 3% Tween 80) | >3000 | [1][5][6] |
| Docetaxel | PEG-PLA-PEG micellar formulation | Very low | Significantly increased (7000-fold for a PEG-DTX conjugate) | ~7000 | [6][7] |
| Simvastatin | Solid dispersion with PEG | 8.74 µg/mL | 24.83 µg/mL | ~2.8 | [8] |
| Acetaminophen | Solid dispersion with PEG 4000 | 12.2 mg/mL | Increased (specific value dependent on formulation) | - | [9] |
| Valdecoxib | Solid dispersion with PEG 4000 | Low | Linear increase with polymer concentration | - | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the PEGylation of a therapeutic agent to improve its solubility.
PEGylation of a Protein via NHS Ester Chemistry
This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (e.g., lysine (B10760008) residues) on a protein.[11][12]
Materials:
-
Protein of interest
-
Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS), pH 7.2-8.0[13]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., Size Exclusion Chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[14]
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous organic solvent like DMSO or DMF, and then dilute it in the reaction buffer.[12]
-
PEGylation Reaction: Add the activated PEG solution to the protein solution. A 5- to 50-fold molar excess of the PEG reagent is a common starting point.[13]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.[13]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[13]
-
Purification: Remove unreacted PEG and byproducts, and purify the PEGylated protein using Size Exclusion Chromatography (SEC).[]
PEGylation of a Thiol-Containing Molecule via Maleimide (B117702) Chemistry
This protocol outlines the conjugation of a maleimide-activated PEG to a molecule containing a free thiol (sulfhydryl) group, such as a cysteine residue in a protein or a small molecule.[16][17]
Materials:
-
Thiol-containing molecule
-
Maleimide-activated PEG
-
Reaction Buffer: PBS, pH 6.5-7.5 (thiol-free)[16]
-
Quenching reagent (optional): Small molecule thiol (e.g., 2-mercaptoethanol (B42355) or L-cysteine)[16]
-
Purification system (e.g., SEC or RP-HPLC)
Procedure:
-
Molecule Preparation: Dissolve the thiol-containing molecule in the reaction buffer. If possible, degas the buffer to minimize thiol oxidation.[16]
-
PEG-Maleimide Preparation: Dissolve the maleimide-activated PEG in the reaction buffer immediately before use.
-
PEGylation Reaction: Add the PEG-maleimide solution to the thiol-containing molecule solution. A 10- to 20-fold molar excess of PEG-maleimide is often used.[17]
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[16][17]
-
Quenching (Optional): To cap any unreacted maleimide groups, add a slight molar excess of a small molecule thiol and incubate for an additional 30 minutes.[16]
-
Purification: Purify the PEGylated conjugate using an appropriate chromatography method such as SEC for proteins or RP-HPLC for small molecules.[18]
Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)
SEC is a common method for purifying PEGylated proteins, as it separates molecules based on their hydrodynamic radius, which is significantly increased upon PEGylation.[][19]
Materials:
-
Crude PEGylation reaction mixture
-
SEC column with an appropriate molecular weight range
-
HPLC or FPLC system
-
SEC Running Buffer (e.g., PBS, pH 7.4)[18]
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the SEC running buffer.[18]
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates.[18]
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should be kept small (2-5% of the column volume) for optimal resolution.[18]
-
Elution: Elute the sample with the SEC running buffer at a constant flow rate.[18]
-
Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated protein will elute earlier than the smaller, unreacted protein and free PEG.[18]
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.[18]
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.[20][21]
Materials:
-
Test compound (un-PEGylated and PEGylated forms)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with stoppers
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)[22]
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the test compound to a glass vial.[21]
-
Solvent Addition: Add a known volume of the aqueous buffer to the vial.
-
Equilibration: Tightly stopper the vials and place them in a shaking incubator for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[22][23]
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant if necessary and determine the concentration of the dissolved compound using a validated analytical method.[20]
High-Throughput Kinetic Solubility Assay using Nephelometry
Kinetic solubility is often measured in early drug discovery and can be assessed in a high-throughput manner using nephelometry, which measures light scattering from precipitated particles.[24][25]
Materials:
-
Test compounds (dissolved in DMSO as stock solutions)
-
Aqueous buffer
-
Microtiter plates (e.g., 384-well)[25]
-
Nephelometer
Procedure:
-
Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[26]
-
Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations.[26]
-
Incubation: Mix the contents and incubate the plate at a controlled temperature for a set period (e.g., 2 hours).[26]
-
Measurement: Measure the light scattering in each well using a nephelometer to detect the presence of precipitate.[26]
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.[27]
Visualization of Workflows and Concepts
General Workflow for PEGylation and Characterization
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 4. nhsjs.com [nhsjs.com]
- 5. researchgate.net [researchgate.net]
- 6. sid.ir [sid.ir]
- 7. brieflands.com [brieflands.com]
- 8. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Protein PEGylation [jenkemusa.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. confluore.com [confluore.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
- 20. enamine.net [enamine.net]
- 21. bioassaysys.com [bioassaysys.com]
- 22. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 25. bmglabtech.com [bmglabtech.com]
- 26. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
Understanding the amine and hydroxyl reactive groups
An In-Depth Technical Guide to Amine and Hydroxyl Reactive Groups
Introduction
In the landscape of drug development, bioconjugation, and materials science, the functional groups present on a molecule dictate its reactivity and potential for modification. Among the most ubiquitous and vital are the amine (-NH₂) and hydroxyl (-OH) groups. Found abundantly in biomolecules such as proteins, peptides, and nucleic acids, their chemical properties are fundamental to creating stable conjugates, developing novel therapeutics, and understanding biological processes.[1][2] This technical guide provides a comprehensive exploration of the core reactivity of amine and hydroxyl groups, offering detailed experimental protocols, quantitative data, and visual workflows for researchers, scientists, and drug development professionals.
Chapter 1: Core Principles of Reactivity
The utility of amine and hydroxyl groups in chemical modifications stems primarily from their nucleophilic nature. However, their reactivity is distinct and heavily influenced by the local chemical environment, particularly pH.
Amine Groups: Primary amines are among the most nucleophilic functional groups in biological samples, making them a common target for conjugation.[3] They are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[3][4] At physiological pH, these amines are typically protonated (-NH₃⁺), which renders them less reactive. The reaction with electrophiles requires the amine to be in its deprotonated, nucleophilic state (-NH₂). Therefore, most amine-reactive conjugations are performed at a pH of 7.2 to 9.0.[5][6]
Hydroxyl Groups: The hydroxyl group, present in amino acids like serine, threonine, and tyrosine, as well as in carbohydrates, is also nucleophilic.[2][7] However, it is significantly less nucleophilic than a primary amine, presenting a challenge for selective modification, especially in aqueous environments where water itself is a competing hydroxyl-containing molecule.[2] Targeting hydroxyl groups often requires specific catalysts or reaction conditions to enhance their reactivity or the use of protecting groups for more reactive moieties like amines.[2][8]
Influence of pH and pKa: The reactivity of both groups is governed by their pKa. A functional group is most reactive when the pH of the solution is above its pKa, ensuring it is deprotonated.[9] The pKa of the N-terminal α-amine is ~9.0-9.5, while the ε-amine of lysine is ~10.5. The hydroxyl groups of serine and threonine are much less acidic (pKa > 13), making them poor nucleophiles at neutral pH. The phenolic hydroxyl of tyrosine is more acidic (pKa ~10.5), allowing for modification at higher pH.[9]
Chapter 2: Amine-Reactive Chemistry
The high nucleophilicity and accessibility of primary amines on protein surfaces make them the most common targets for bioconjugation.[3] A vast array of electrophilic reagents has been developed to react specifically with these groups, primarily through acylation or alkylation.[3]
Key Amine-Reactive Chemistries:
-
N-Hydroxysuccinimide (NHS) Esters: This is the most popular class of amine-reactive reagents. NHS esters react with primary amines in a pH range of 7.2-9.0 to form stable and irreversible amide bonds, releasing N-hydroxysuccinimide as a byproduct.[5][10] The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[3]
-
Imidoesters: These reagents react with primary amines between pH 8-10 to form amidine bonds. A key feature of this reaction is that it preserves the positive charge of the original amine, which can be important for maintaining the native structure and function of the protein.[3]
-
Aldehydes: Reagents like glutaraldehyde (B144438) and formaldehyde (B43269) react with primary amines to form an initial Schiff base (imine), which can then be stabilized by a reducing agent such as sodium cyanoborohydride to form a stable secondary amine linkage.[5][11]
-
Epoxides (Oxiranes): Epoxides react with primary amines through a nucleophilic ring-opening mechanism, forming a stable carbon-nitrogen bond. This chemistry is valuable for surface modifications and creating polymeric materials.[5][12]
Quantitative Data for Amine-Reactive Reactions
| Reagent Class | Target Group | Reactive Group | pH Range | Reaction Product | Key Considerations |
| NHS Esters | Primary Amine (-NH₂) | N-Hydroxysuccinimide Ester | 7.2 - 9.0[6] | Amide Bond | Prone to hydrolysis at high pH; amine-containing buffers (e.g., Tris) are incompatible.[3][10] |
| Imidoesters | Primary Amine (-NH₂) | Imidoester | 8.0 - 10.0[3] | Amidine Bond | Preserves positive charge of the amine; reagent has a short half-life.[3] |
| Aldehydes | Primary Amine (-NH₂) | Aldehyde (-CHO) | Alkaline pH[11] | Secondary Amine (post-reduction) | Forms a Schiff base intermediate that requires reduction for stability.[5] |
| Isothiocyanates | Primary Amine (-NH₂) | Isothiocyanate (-NCS) | ~9.0 - 10.0 | Thiourea Bond | A traditional method, famously used in FITC labeling.[3] |
| NHS Ester Stability (Half-life of Hydrolysis) | |
| Condition | Half-life |
| pH 7.0, 0°C | 4-5 hours[3] |
| pH 8.6, 4°C | 10 minutes[3] |
| pH 9.0 | < 9 minutes[6] |
Chapter 3: Hydroxyl-Reactive Chemistry
Targeting hydroxyl groups is more challenging due to their lower nucleophilicity compared to amines and thiols.[2] However, their modification is crucial for studying processes like glycosylation and phosphorylation and for crosslinking certain polymers.
Key Hydroxyl-Reactive Chemistries:
-
Carbodiimide-Mediated Reactions (EDC): While commonly used to couple carboxylic acids to amines, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also facilitate the formation of an ester bond between a carboxylate and a hydroxyl group, though this is less efficient.[13][14] The reaction activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which can then be attacked by the hydroxyl nucleophile.[15]
-
Epoxides and Aldehydes: Similar to their reactions with amines, these reagents can also react with hydroxyl groups. Epoxides form stable ether bonds, while aldehydes can form hemiacetal/acetal bonds.[12][16]
-
Borates: Borax is a well-known crosslinker for diol-containing polymers like polyvinyl alcohol (PVA), forming borate-ester bonds with hydroxyl groups.[17]
-
Enzymatic Methods: Enzymes such as lipases can be used to achieve highly specific and regioselective O-acylation of hydroxyl groups, even in the presence of other nucleophiles.[2]
Quantitative Data for Hydroxyl Radical Reactions
The following table presents aqueous-phase reaction rate constants for the oxidation of various amines by hydroxyl radicals, which is a key reaction in atmospheric chemistry and provides insight into the relative reactivity of molecules containing these functional groups.
| Compound | pH | Rate Constant (k) M⁻¹ s⁻¹ |
| Monoethanolamine (MEA) | 5 | 4.6 ± 0.27 × 10⁸[18] |
| Diethanolamine | 5 | 9.3 × 10⁸[18] |
| Triethanolamine | 5 | 4.9 × 10⁸[18] |
| Diethylamine (DEA) | 5 | 3.7 × 10⁸[18] |
| Diethylamine (DEA) - Neutral Form | 7-11 | (4.9 ± 0.1) × 10⁹[19] |
| Diethylamine (DEA) - Protonated Form | 7-11 | (1.5 ± 0.4) × 10⁸[19] |
| Dimethylamine (DMA) - Neutral Form | 7-11 | (3.3 ± 0.2) × 10⁹[19] |
| Dimethylamine (DMA) - Protonated Form | 7-11 | (9.5 ± 1.2) × 10⁶[19] |
| Ammonia (B1221849) (NH₃) - Neutral Form | 7-11 | (1.8 ± 0.4) × 10⁸[19] |
| Ammonium (NH₄⁺) - Protonated Form | 7-11 | (2.3 ± 0.5) × 10⁶[19] |
Chapter 4: Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol describes a typical procedure for conjugating an NHS ester-functionalized molecule (e.g., a fluorescent dye) to a protein by targeting its primary amines.[10][20][21]
Materials:
-
Protein of interest (1-10 mg/mL)
-
NHS ester-functionalized label
-
Amine-free reaction buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[10][20]
-
Quenching buffer: 1 M Tris-HCl or 1 M glycine, pH ~8.0
-
Organic solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[22]
-
Size-exclusion chromatography (SEC) or desalting column.
Methodology:
-
Prepare the Protein Solution: Dissolve or buffer-exchange the protein into the amine-free reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris.[10]
-
Prepare the NHS Ester Solution: Allow the vial of NHS ester to equilibrate to room temperature before opening. Immediately before use, dissolve the NHS ester in a small volume of DMF or DMSO to create a concentrated stock solution.[22]
-
Perform the Labeling Reaction:
-
Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[3][10] If the label is light-sensitive, protect the reaction from light.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[3][6]
-
Purify the Conjugate: Remove excess, unreacted label and reaction byproducts by passing the mixture through a desalting or SEC column equilibrated with a suitable storage buffer (e.g., PBS).[6][22]
Protocol 2: Two-Step EDC/Sulfo-NHS Coupling of a Biomolecule to Carboxylate Particles
This protocol activates carboxyl groups on a surface to make them reactive toward amine groups on a biomolecule. This two-step method minimizes polymerisation of the biomolecule.[15][23]
Materials:
-
Carboxylated particles (e.g., beads, nanoparticles)
-
Amine-containing biomolecule (e.g., antibody, peptide)
-
Activation Buffer: 50-100 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0.[15][23]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[15]
-
Quenching Solution: 100 mM Ethanolamine or 0.2 M Glycine.[23]
-
Washing Buffer: PBS with 0.05% Tween-20.
Methodology:
-
Prepare Particles: Wash the carboxylated particles with Activation Buffer to remove any preservatives. Resuspend in Activation Buffer.
-
Activate Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[23]
-
Add EDC and Sulfo-NHS to the particle suspension. Typical final concentrations are 2-5 mM for EDC and 5-10 mM for Sulfo-NHS, but this may require optimization.[15]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[23]
-
-
Wash Activated Particles: Remove excess EDC and Sulfo-NHS by centrifuging the particles and resuspending them in Coupling Buffer. Repeat this wash step 2-3 times.[23]
-
Couple the Biomolecule:
-
Dissolve the amine-containing biomolecule in Coupling Buffer.
-
Add the biomolecule solution to the washed, activated particle suspension.
-
Incubate for 2-4 hours at room temperature (or overnight at 4°C) with gentle rotation.[23]
-
-
Quench Unreacted Sites: Add the Quenching Solution to block any remaining active NHS-ester sites on the particles. Incubate for 30 minutes.[23]
-
Final Wash: Wash the final conjugated particles multiple times with Washing Buffer to remove non-covalently bound biomolecules. Resuspend in a suitable storage buffer.
Chapter 5: Applications in Drug Development & Signaling
The reactivity of amine and hydroxyl groups is central to both the mechanism of action of drugs and the strategies used to discover and develop them.
Antibody-Drug Conjugates (ADCs): ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[24] The most common conjugation strategies involve linking the drug to the antibody via its surface-exposed primary amines on lysine residues.[25] The ADC binds to a specific antigen on a tumor cell, is internalized, and releases its cytotoxic payload, leading to targeted cell death.[24]
Post-Translational Modifications (PTMs) and Signaling: Cellular signaling pathways are heavily regulated by PTMs that modify the side chains of amino acids.
-
Phosphorylation: The addition of a phosphate group to the hydroxyl groups of serine, threonine, or tyrosine is a critical PTM that acts as a molecular switch to activate or deactivate enzymes (kinases/phosphatases) and regulate countless signaling pathways.[7]
-
Ubiquitination and Acetylation: The attachment of ubiquitin or an acetyl group to the primary amine of lysine residues are key modifications that can tag a protein for degradation or influence gene expression, respectively.[7]
Chapter 6: Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Khan Academy [khanacademy.org]
- 8. benchchem.com [benchchem.com]
- 9. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
- 10. benchchem.com [benchchem.com]
- 11. Glutaraldehyde - Wikipedia [en.wikipedia.org]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. interchim.fr [interchim.fr]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. US4100137A - Crosslinking of hydroxyl-containing polymers with polyaldehyde compounds - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Kinetics of the oxidation of ammonia and amines with hydroxyl radicals in the aqueous phase - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 20. interchim.fr [interchim.fr]
- 21. neb.com [neb.com]
- 22. glenresearch.com [glenresearch.com]
- 23. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 24. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. agilent.com [agilent.com]
Amino-PEG5-alcohol: A Technical Guide to its Physical Form and Appearance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Amino-PEG5-alcohol, a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative. This document is intended for researchers, scientists, and drug development professionals who utilize PEGylation technologies.
Physical and Chemical Properties
Amino-PEG5-alcohol is a versatile linker molecule characterized by a terminal primary amine group and a hydroxyl group, separated by a five-unit polyethylene glycol chain. Its physical state at ambient temperature is typically a colorless to slightly hazy, viscous liquid. The observed state can be influenced by purity and the presence of moisture. While some suppliers may provide it as a solid powder, this is generally characteristic of higher molecular weight PEGs. Given its relatively low molecular weight, the liquid form is more common.
The hydrophilic nature of the PEG spacer imparts excellent solubility in aqueous media and a variety of organic solvents, making it a valuable reagent in bioconjugation and drug delivery applications.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of Amino-PEG5-alcohol.
| Property | Value |
| Molecular Formula | C10H23NO5 |
| Molecular Weight | 237.3 g/mol |
| CAS Number | 34188-11-9 |
| Appearance | Colorless to slightly hazy, viscous liquid |
| Purity | Typically ≥95% |
| Boiling Point | 346.3 ± 32.0 °C (Predicted)[1] |
| Solubility | Highly soluble in Water, DMSO, DMF, and DCM[2] |
| Storage Conditions | -20°C, protected from moisture |
Experimental Protocols
The following sections detail generalized experimental methodologies for the characterization of Amino-PEG5-alcohol's physical properties and its application in bioconjugation.
Determination of Physical Properties
2.1.1 Density Measurement
The density of liquid Amino-PEG5-alcohol can be determined using a pycnometer.
-
Apparatus: Pycnometer (10 cm³), analytical balance (±0.1 mg accuracy), constant temperature water bath (±0.1 K).
-
Procedure:
-
Clean and dry the pycnometer thoroughly and record its empty mass.
-
Fill the pycnometer with purified water of a known temperature and record the mass. This allows for the calibration of the pycnometer's volume.
-
Empty and dry the pycnometer.
-
Fill the pycnometer with Amino-PEG5-alcohol and immerse it in a constant temperature water bath until thermal equilibrium is reached.
-
Record the mass of the pycnometer filled with the sample.
-
Calculate the density using the mass of the sample and the calibrated volume of the pycnometer.
-
2.1.2 Boiling Point Determination
The boiling point can be determined using a standard laboratory distillation apparatus.
-
Apparatus: Round-bottom flask, distillation head with a thermometer, condenser, receiving flask, heating mantle.
-
Procedure:
-
Place a small volume of Amino-PEG5-alcohol in the round-bottom flask with a few boiling chips.
-
Assemble the distillation apparatus.
-
Gently heat the sample using the heating mantle.
-
The boiling point is the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature on the thermometer during distillation.
-
Bioconjugation Protocol: PEGylation of a Protein
This protocol outlines a general procedure for the covalent attachment of Amino-PEG5-alcohol to a protein via its primary amine group, reacting with an activated carboxylic acid on the protein.
-
Materials: Amino-PEG5-alcohol, target protein with an accessible carboxylic acid group, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), reaction buffer (e.g., MES or PBS, pH 6.0-7.4), quenching solution (e.g., hydroxylamine), purification column (e.g., size-exclusion or ion-exchange chromatography).
-
Procedure:
-
Protein Preparation: Dissolve the target protein in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Activation of Carboxylic Acid: Add a molar excess of EDC and NHS to the protein solution to activate the carboxylic acid groups. Incubate for 15-30 minutes at room temperature.
-
PEGylation Reaction: Add a molar excess of Amino-PEG5-alcohol to the activated protein solution. The reaction is typically allowed to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to react with any unreacted activated esters.
-
Purification: Remove unreacted PEG reagent and byproducts by purifying the PEGylated protein using an appropriate chromatography technique.
-
Characterization: Analyze the resulting conjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight and mass spectrometry to determine the degree of PEGylation.
-
Visualizations
Experimental Workflow for Protein PEGylation
The following diagram illustrates a typical workflow for the PEGylation of a protein using Amino-PEG5-alcohol.
Caption: A generalized workflow for the bioconjugation of a protein with Amino-PEG5-alcohol.
References
The Double-Edged Sword: A Technical Guide to the Biocompatibility and Low Immunogenicity of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ethylene glycol) (PEG) linkers are a cornerstone in the development of advanced therapeutics and drug delivery systems, prized for their ability to enhance biocompatibility and confer "stealth" properties to conjugated molecules. This in-depth technical guide explores the multifaceted role of PEG in mediating biological interactions. We delve into the mechanisms by which PEGylation reduces protein adsorption and masks epitopes to minimize immune recognition. Conversely, we examine the growing body of evidence highlighting the immunogenic potential of PEG, leading to the formation of anti-PEG antibodies and complement activation, which can significantly impact the safety and efficacy of PEGylated therapeutics. This guide provides a comprehensive overview of the critical parameters influencing these outcomes, detailed experimental protocols for their assessment, and visual representations of the key biological pathways involved.
The Dichotomy of PEG: Biocompatible Shield and Potential Immunogen
PEGylation, the covalent or non-covalent attachment of PEG chains to molecules, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The hydrophilic and flexible nature of PEG chains creates a hydration shell around the conjugated entity, which imparts several beneficial properties.
1.1. Mechanisms of Enhanced Biocompatibility
The primary mechanism by which PEGylation enhances biocompatibility is through steric hindrance . The dynamic and voluminous PEG chains create a physical barrier that reduces the adsorption of opsonins and other plasma proteins. This "stealth" effect minimizes recognition by the mononuclear phagocyte system (MPS), thereby prolonging circulation half-life and increasing the probability of reaching the target site.[1][2][3] Furthermore, by masking surface epitopes of the parent molecule, PEGylation can significantly reduce its immunogenicity.[4]
1.2. The Immunological Paradox: When PEG Elicits an Immune Response
Despite its widespread use as a biocompatible polymer, PEG is not immunologically inert. A growing body of evidence indicates that PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies .[5][6] These antibodies can be pre-existing in a significant portion of the population due to exposure to PEG in everyday products or can be induced by treatment with PEGylated therapeutics.
The presence of anti-PEG antibodies can have significant clinical consequences:
-
Accelerated Blood Clearance (ABC): Anti-PEG antibodies, particularly of the IgM isotype, can bind to PEGylated drugs, leading to their rapid clearance from circulation, often through uptake by macrophages in the liver and spleen. This phenomenon can drastically reduce the therapeutic efficacy of the drug.[5][6][7][8][9]
-
Hypersensitivity Reactions: The formation of immune complexes between anti-PEG antibodies and PEGylated therapeutics can trigger complement activation, leading to hypersensitivity reactions ranging from mild allergic responses to life-threatening anaphylaxis.[10]
-
Reduced Efficacy: Besides the ABC phenomenon, anti-PEG antibodies can also neutralize the therapeutic effect of the drug by sterically hindering its interaction with its target.
Data Presentation: The Influence of PEG Linker Properties
The biocompatibility and immunogenicity of PEG linkers are not intrinsic properties but are influenced by a multitude of factors. Understanding these relationships is crucial for the rational design of PEGylated therapeutics.
Table 1: Effect of PEG Molecular Weight on Biocompatibility and Immunogenicity
| PEG Molecular Weight (kDa) | Reduction in Protein Adsorption | Macrophage Uptake | Circulation Half-Life (t½) | Anti-PEG Antibody Induction | Complement Activation |
| < 2 | Low | High | Short | Low | Variable |
| 2 - 5 | Moderate | Moderate | Moderate | Moderate | Variable |
| 10 | High | Low | Long | High | Variable |
| 20 | Very High | Very Low | Very Long | High | Increased Bb and C4d levels[10] |
| > 40 | Very High | Very Low | Very Long | Very High | Can cause cellular vacuolation[11] |
Table 2: Effect of PEG Grafting Density on Biocompatibility
| PEG Grafting Density | Conformation | Protein Adsorption | Macrophage Association | Circulation Half-Life (t½) |
| Low (d > RF) | Mushroom | High | High | Short |
| High (d < RF) | Brush | Low[12][13] | Low[3] | Long[2][14][15] |
d = graft spacing, RF = Flory radius
Table 3: Effect of PEG Architecture on Biocompatibility and Pharmacokinetics
| PEG Architecture | Protein Adsorption | Circulation Half-Life (t½) | Clearance |
| Linear | Effective reduction | Generally shorter than branched of similar MW[16] | Faster than branched of similar MW[4] |
| Branched | Potentially more effective reduction | Generally longer than linear of similar MW[16] | Slower than linear of similar MW[4] |
Table 4: Cytotoxicity of PEG Derivatives
| PEG Derivative | Cell Line | Assay | Incubation Time (h) | IC50 (mg/mL) |
| Triethylene Glycol (TEG) | HeLa | MTT | 24 | 19.8[17] |
| Triethylene Glycol (TEG) | L929 | MTT | 24 | 12.4[17] |
| PEG 1000 | L929 | MTT | 24 | 22.5[18] |
| PEG 4000 | L929 | MTT | 24 | 20.0[18] |
| mPEGMA-500 | HeLa | MTT | 24 | 4.7[18][19] |
| mPEGMA-500 | L929 | MTT | 24 | 5.3[18][19] |
| mPEGA-480 | HeLa | MTT | 24 | 0.2[17] |
| mPEGA-480 | L929 | MTT | 24 | 0.1[17] |
Experimental Protocols
Accurate assessment of the biocompatibility and immunogenicity of PEG linkers is paramount for preclinical and clinical development. This section provides detailed methodologies for key in vitro assays.
3.1. Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies
This protocol describes a direct ELISA for the detection of anti-PEG IgG and IgM in serum or plasma.
-
Materials:
-
High-binding 96-well microplate
-
PEG-antigen for coating (e.g., mPEG-NH2)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Sample Diluent (e.g., 1% BSA in PBS)
-
Serum/plasma samples and controls (positive and negative)
-
HRP-conjugated anti-human IgG and IgM detection antibodies
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Coating: Dilute the PEG-antigen to a final concentration of 10-20 µg/mL in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Repeat the washing step.
-
Sample Incubation: Dilute serum samples and controls in Sample Diluent (e.g., 1:100). Add 100 µL of the diluted samples to the appropriate wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Dilute the HRP-conjugated anti-human IgG or IgM in Sample Diluent. Add 100 µL to the respective wells and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step, increasing the number of washes to five.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
3.2. In Vitro Complement Activation Assay (SC5b-9 ELISA)
This protocol measures the formation of the soluble terminal complement complex (SC5b-9) as an indicator of complement activation.
-
Materials:
-
Human serum
-
PEGylated test material
-
Positive control (e.g., Zymosan)
-
Negative control (e.g., PBS)
-
Commercial SC5b-9 ELISA kit
-
Microplate reader
-
-
Procedure:
-
Incubation: In a microcentrifuge tube, incubate human serum with the PEGylated test material at various concentrations for 30-60 minutes at 37°C. Include positive and negative controls.
-
Sample Dilution: After incubation, dilute the serum samples according to the instructions of the commercial SC5b-9 ELISA kit.
-
ELISA for SC5b-9: Follow the manufacturer's protocol for the ELISA kit. This typically involves adding diluted samples, standards, and controls to a microplate pre-coated with an anti-SC5b-9 antibody, followed by incubation, washing, addition of a detection antibody, substrate, and stop solution.
-
Data Analysis: Measure the absorbance at 450 nm. Calculate the concentration of SC5b-9 in the samples by comparing their absorbance to the standard curve. An increase in SC5b-9 levels in the presence of the PEGylated material compared to the negative control indicates complement activation.
-
3.3. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of PEG derivatives on cell viability.
-
Materials:
-
Cell line (e.g., HeLa, L929)
-
Complete culture medium
-
PEG derivatives of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the PEG derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
3.4. Bicinchoninic Acid (BCA) Protein Assay for Protein Adsorption
This protocol quantifies the amount of protein adsorbed to a PEGylated surface.
-
Materials:
-
PEGylated surface
-
Protein solution (e.g., BSA, Fibrinogen)
-
PBS
-
BCA Protein Assay Kit
-
Microplate reader
-
-
Procedure:
-
Incubation: Incubate the PEGylated surface with the protein solution for a defined period at 37°C.
-
Washing: Gently wash the surface with PBS to remove non-adsorbed protein.
-
Elution: Elute the adsorbed protein from the surface using a suitable elution buffer (e.g., 1% SDS).
-
BCA Assay: Perform the BCA assay on the eluate according to the manufacturer's protocol.[12][20][21] This involves mixing the sample with the BCA working reagent and incubating to allow color development.
-
Absorbance Measurement: Measure the absorbance at 562 nm.
-
Data Analysis: Determine the protein concentration by comparing the absorbance to a standard curve prepared with known concentrations of the protein.
-
3.5. In Vitro Hemolysis Assay
This assay assesses the hemocompatibility of PEGylated materials by measuring red blood cell lysis.
-
Materials:
-
Fresh human or rabbit blood
-
Phosphate Buffered Saline (PBS)
-
PEGylated material
-
Positive control (e.g., Triton X-100)
-
Negative control (e.g., PBS)
-
Drabkin's reagent
-
Spectrophotometer
-
-
Procedure:
-
Blood Preparation: Dilute the blood with PBS.
-
Incubation: Incubate the diluted blood with the PEGylated material, positive control, and negative control for a specified time (e.g., 1-3 hours) at 37°C with gentle agitation.[22]
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Transfer the supernatant to a new tube and add Drabkin's reagent to convert hemoglobin to cyanmethemoglobin.
-
Absorbance Measurement: Measure the absorbance of the solution at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate below 2% is generally considered non-hemolytic.[9]
-
3.6. Macrophage Uptake Assay (Flow Cytometry)
This protocol quantifies the uptake of fluorescently labeled PEGylated nanoparticles by macrophages.
-
Materials:
-
Macrophage cell line (e.g., J774A.1, RAW 264.7)
-
Fluorescently labeled PEGylated nanoparticles
-
Culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding: Seed macrophages in a multi-well plate and allow them to adhere.
-
Nanoparticle Incubation: Incubate the cells with the fluorescently labeled PEGylated nanoparticles for a defined period (e.g., 1-4 hours).
-
Washing: Wash the cells with PBS to remove non-internalized nanoparticles.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of nanoparticle uptake.
-
Mandatory Visualization: Signaling Pathways and Workflows
Visualizing the complex biological interactions and experimental processes is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Conclusion
PEG linkers represent a powerful tool in drug development, offering significant advantages in improving the biocompatibility and pharmacokinetic profiles of therapeutic agents. However, the potential for PEG to induce an immune response necessitates a thorough understanding of the factors that govern its immunogenicity. By carefully considering the molecular weight, grafting density, architecture, and terminal groups of PEG linkers, and by employing rigorous in vitro and in vivo assessment strategies, researchers can mitigate the risks associated with anti-PEG antibodies and complement activation. This guide provides a foundational framework for the rational design and evaluation of PEGylated therapeutics, ultimately contributing to the development of safer and more effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of surface grafting density of PEG macromolecules on dually fluorescent silica nanoparticles used for the in vivo imaging of subcutaneous tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Accelerated blood clearance phenomenon upon cross-administration of PEGylated nanocarriers in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of anti-PEG antibody affinity on accelerated blood clearance of pegylated epoetin beta in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accelerated blood clearance of PEGylated nanoparticles induced by PEG-based pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accelerated blood clearance of PEGylated liposomes containing doxorubicin upon repeated administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 11. Frontiers | Polyethylene glycol 20 kDa-induced vacuolation does not impair phagocytic function of human monocyte-derived macrophages [frontiersin.org]
- 12. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Influence of poly(ethylene glycol) grafting density and polymer length on liposomes: relating plasma circulation lifetimes to protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Influence of PEG architecture on protein adsorption and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Relationship between the Concentration of Anti-polyethylene Glycol (PEG) Immunoglobulin M (IgM) and the Intensity of the Accelerated Blood Clearance (ABC) Phenomenon against PEGylated Liposomes in Mice [jstage.jst.go.jp]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Protein Bioconjugation with NH2-PEG5-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a cornerstone technique in drug development, particularly for therapeutic proteins.[1][2][3][4][5][6] This process enhances the pharmacokinetic and pharmacodynamic properties of proteins by increasing their hydrodynamic size, which can lead to reduced renal clearance, prolonged circulation half-life, improved stability, and decreased immunogenicity.[2][3][4][5] NH2-PEG5-OH is a short, discrete PEG linker containing a primary amine and a terminal hydroxyl group. The primary amine allows for its conjugation to proteins, typically by forming a stable amide bond with the carboxyl groups of aspartic acid, glutamic acid, or the C-terminus of the protein. This conjugation is commonly achieved through carbodiimide (B86325) chemistry, utilizing reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7]
These application notes provide a detailed protocol for the bioconjugation of this compound to proteins, including methods for purification and characterization of the resulting PEGylated protein.
Principle of Conjugation: EDC/NHS Chemistry
The conjugation of this compound to a protein's carboxyl groups is a two-step process mediated by EDC and NHS.[7][8]
-
Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the protein to form a highly reactive and unstable O-acylisourea intermediate.[7][8]
-
Formation of a Stable NHS Ester: To enhance reaction efficiency and prevent the hydrolysis of the unstable intermediate, NHS is added. NHS displaces the EDC group to form a more stable, amine-reactive NHS ester on the protein.[7][8]
-
Amine Reaction and Amide Bond Formation: The amine group of this compound then reacts with the NHS ester-activated protein, forming a stable amide bond and releasing NHS.[7][]
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)[10][11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Desalting columns or dialysis cassettes for buffer exchange[10][11]
-
Purification columns: Size Exclusion (SEC) and/or Ion Exchange (IEX) chromatography columns[][13][14][15]
Protocol 1: Protein Preparation
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[7]
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS. This can be done using a desalting column or through dialysis.[7][10][11]
Protocol 2: Bioconjugation of this compound to Protein
-
Activation of Protein Carboxyl Groups:
-
Dissolve the protein in the Activation Buffer to the desired concentration (e.g., 2 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.[7]
-
Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the protein solution.[7] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.[7]
-
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in the Coupling Buffer.
-
Add the this compound solution to the activated protein solution. A 10- to 50-fold molar excess of this compound over the protein is a typical starting point.[7]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
Protocol 3: Purification of the PEGylated Protein
A multi-step purification process is often necessary to isolate the desired mono-PEGylated protein from unreacted protein, excess PEG reagent, and reaction byproducts.[13][15]
-
Size Exclusion Chromatography (SEC):
-
Purpose: To separate the PEGylated protein from low molecular weight contaminants like unreacted this compound, EDC, and NHS.[][14]
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the smaller, unreacted components.
-
-
Ion Exchange Chromatography (IEX):
-
Purpose: To separate PEGylated proteins with different degrees of PEGylation (e.g., mono-, di-, poly-PEGylated) and from the un-PEGylated protein.[][13] The attachment of PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin.[][14]
-
Choose an appropriate IEX resin (cation or anion exchange) based on the protein's isoelectric point (pI) and the buffer pH.
-
Equilibrate the column with a low-salt buffer.
-
Load the SEC-purified fractions containing the protein.
-
Elute the bound proteins using a salt gradient. Different PEGylated species will elute at different salt concentrations.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Purpose: Can be used as a polishing step to further separate PEGylated isomers.[][13]
-
HIC separates molecules based on their hydrophobicity. PEGylation can alter the surface hydrophobicity of a protein.
-
Protocol 4: Characterization of the PEGylated Protein
Thorough characterization is essential to confirm the success of the conjugation and to determine the degree of PEGylation.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
A simple and rapid method to visualize the increase in molecular weight of the PEGylated protein compared to the native protein. The PEGylated protein will migrate slower on the gel.
-
-
HPLC (High-Performance Liquid Chromatography):
-
Reverse Phase (RP-HPLC): Can be used to separate different PEGylated species and assess purity.[]
-
Size Exclusion (SEC-HPLC): Provides information on the hydrodynamic radius and can be used to quantify the extent of PEGylation and aggregation.
-
-
Mass Spectrometry (MS):
Data Presentation
Table 1: Reaction Conditions and Molar Ratios
| Component | Molar Excess (relative to Protein) | Concentration | Incubation Time | Temperature |
| Protein | 1x | 1-10 mg/mL | - | - |
| EDC | 10-50x | Varies | 15-30 min | Room Temp |
| Sulfo-NHS | 10-50x | Varies | 15-30 min | Room Temp |
| This compound | 10-50x | Varies | 2 hrs - Overnight | Room Temp or 4°C |
| Quenching Agent | 100-500x | 10-50 mM | 15-30 min | Room Temp |
Table 2: Purification Strategy Overview
| Chromatography Technique | Principle of Separation | Purpose |
| Size Exclusion (SEC) | Hydrodynamic Radius | Removal of small molecule reagents |
| Ion Exchange (IEX) | Surface Charge | Separation of different PEGylation states |
| Hydrophobic Interaction (HIC) | Hydrophobicity | Polishing and isomer separation |
Table 3: Characterization Methods and Expected Outcomes
| Analysis Method | Principle | Expected Outcome |
| SDS-PAGE | Molecular Weight | Higher MW band for PEGylated protein |
| SEC-HPLC | Hydrodynamic Radius | Shorter retention time for PEGylated protein |
| RP-HPLC | Hydrophobicity | Altered retention time for PEGylated protein |
| Mass Spectrometry | Mass-to-Charge Ratio | Increased mass corresponding to the number of attached PEG units |
Visualizations
Caption: Workflow for protein bioconjugation with this compound.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. biochempeg.com [biochempeg.com]
- 5. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 6. ovid.com [ovid.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. enovatia.com [enovatia.com]
- 18. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Amide Bond Formation Using NH2-PEG5-OH and NHS Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, such as proteins, peptides, and small drugs. The process involves the covalent attachment of PEG chains to the molecule of interest. A common and efficient method for PEGylation involves the reaction of an amine-functionalized PEG, such as NH2-PEG5-OH, with an N-Hydroxysuccinimide (NHS) ester-activated molecule. This reaction, a nucleophilic acyl substitution, results in the formation of a highly stable and irreversible amide bond.[1][]
This compound is a heterobifunctional linker, featuring a primary amine (-NH2) at one terminus and a hydroxyl (-OH) group at the other, separated by a five-unit PEG spacer. The primary amine serves as the nucleophile that attacks the carbonyl carbon of the NHS ester, while the hydroxyl group remains available for further functionalization if desired. NHS esters are highly reactive towards primary amines at neutral to slightly basic pH, making this a specific and controllable conjugation strategy.[1][3][4]
This application note provides a detailed protocol for the reaction of this compound with an NHS ester to form a stable amide linkage, including reaction conditions, purification, and characterization methods.
Reaction Mechanism
The core reaction proceeds in two main steps under mild aqueous conditions:
-
Nucleophilic Attack: The unprotonated primary amine (R-NH₂) from this compound acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This forms a transient and unstable tetrahedral intermediate.[1]
-
Amide Bond Formation: The intermediate rapidly collapses, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[1]
A critical competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which increases with pH.[1] Optimizing reaction parameters is key to maximizing the desired conjugation yield.
Experimental Protocols
Materials and Reagents
-
This compound
-
Molecule functionalized with an NHS ester
-
Reaction Buffers (Amine-Free): Phosphate-buffered saline (PBS), Borate buffer, or HEPES buffer at a pH range of 7.2-8.5.[1] Avoid buffers containing primary amines like Tris or glycine (B1666218), as they will compete with the PEG reagent.[1][4][5]
-
Anhydrous Organic Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolving reagents if necessary.[1][5]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.5.[1][4]
-
Purification equipment: Size-Exclusion Chromatography (SEC), Dialysis cassettes, or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][]
-
Analytical instruments: SDS-PAGE, Mass Spectrometry (e.g., MALDI-TOF), HPLC.[1]
Protocol for Amide Bond Formation
This protocol provides a general guideline for conjugating an amine-containing PEG to an NHS-ester activated molecule (e.g., a protein).
A. Reagent Preparation:
-
Equilibrate all reagents, including the moisture-sensitive NHS-ester activated molecule, to room temperature before opening vials to prevent condensation.[4][5]
-
Prepare the reaction buffer (e.g., 0.1 M PBS, 0.15 M NaCl, pH 7.4).
-
Dissolve the NHS-ester activated molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Immediately before use, dissolve the this compound in the reaction buffer. To ensure sufficient reaction kinetics, a molar excess of the PEG reagent is often required.[4]
B. Conjugation Reaction:
-
Add the calculated amount of the this compound solution to the stirring solution of the NHS-ester activated molecule. A 10- to 50-fold molar excess of the PEG linker over the target molecule is a common starting point.[7]
-
Incubate the reaction mixture. Reaction times can vary:
-
Monitor the reaction progress using an appropriate technique like LC-MS or TLC if conjugating small molecules.[4][5] For proteins, SDS-PAGE can show a molecular weight shift.[1]
C. Quenching the Reaction:
-
Once the desired level of conjugation is achieved, stop the reaction by adding a quenching buffer.[1]
-
Add Tris or glycine to a final concentration of 20-100 mM to consume any unreacted NHS ester.[1]
-
Incubate for an additional 15-30 minutes at room temperature.
D. Purification of the Conjugate:
-
Remove unreacted this compound, hydrolyzed NHS, and other byproducts from the PEGylated product.
-
Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller, unreacted reagents.[][9]
-
Dialysis: Useful for removing small molecule impurities.[1][9]
-
Ion-Exchange Chromatography (IEX): Can separate PEGylated products based on changes in surface charge.[]
-
Reversed-Phase HPLC (RP-HPLC): Often used for purifying PEGylated peptides and small molecules.[]
-
E. Characterization:
-
SDS-PAGE: To visualize the increase in apparent molecular weight of a PEGylated protein compared to the unmodified version.[1]
-
HPLC (SEC or RP): To assess the purity of the final conjugate.[1]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the precise mass of the conjugate and determine the degree of PEGylation.[1]
Data Presentation
The efficiency of the amide bond formation is highly dependent on several key parameters. The table below summarizes the influence of these factors on the reaction.
| Parameter | Condition | Effect on Reaction Yield | Rationale |
| pH | < 7.0 | Low | Primary amines are protonated (-NH₃⁺) and non-nucleophilic.[1] |
| 7.2 - 8.5 | Optimal | Sufficient concentration of deprotonated, nucleophilic amines for efficient reaction.[1][3] | |
| > 8.5 | Low | Rate of competing NHS ester hydrolysis increases significantly.[1] | |
| Temperature | 4°C | Slower Rate | Reduces hydrolysis of NHS ester, beneficial for long reactions or sensitive molecules.[1] |
| Room Temp (20-25°C) | Faster Rate | Shorter reaction times (30-60 min), but hydrolysis is more prominent.[1] | |
| Molar Ratio | Low (e.g., 1:1) | Lower Yield | May result in incomplete conjugation. |
| (PEG:Molecule) | High (e.g., 10-50 fold excess) | Higher Yield | Drives the reaction towards product formation, especially for dilute solutions.[1][7] |
| Buffer Type | Amine-Free (PBS, Borate) | Optimal | No competition for the NHS ester.[1][5] |
| Amine-Containing (Tris, Glycine) | No Yield | Buffer amines react with and consume the NHS ester.[1][5] |
Visualizations
Reaction Scheme
Caption: Chemical reaction scheme for amide bond formation.
Experimental Workflow
Caption: General experimental workflow for PEGylation.
References
Applications of NH2-PEG5-OH in Antibody-Drug Conjugate (ADC) Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Polyethylene glycol (PEG) linkers are widely incorporated into ADC design to enhance solubility, reduce aggregation, and prolong circulation half-life.[1][2]
This document provides detailed application notes and protocols for the use of NH2-PEG5-OH, a heterobifunctional and non-cleavable linker, in the synthesis of ADCs. As a non-cleavable linker, this compound ensures that the cytotoxic payload is released only after the complete degradation of the antibody within the lysosome of the target cancer cell. This mechanism can enhance the stability of the ADC in circulation and potentially offer a wider therapeutic window. The this compound linker possesses two distinct functional groups: a primary amine (-NH2) and a primary hydroxyl (-OH), allowing for a sequential and controlled conjugation strategy.
Core Principles and Advantages of Using this compound
The incorporation of a 5-unit PEG chain offers a balance of hydrophilicity and length. This hydrophilic spacer helps to mitigate the hydrophobicity of many cytotoxic payloads, which can otherwise lead to aggregation and poor solubility of the final ADC. The PEG chain can also create a "hydration shell" around the conjugate, which may reduce non-specific interactions and potentially decrease immunogenicity.
Key Advantages:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads.[1][2] This can help prevent aggregation during manufacturing and storage.
-
Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, leading to reduced renal clearance and a longer circulation half-life.[3] This can result in greater tumor accumulation and enhanced therapeutic efficacy.
-
Defined Spacer Length: The use of a monodisperse PEG5 linker provides a precise and well-defined spacer between the antibody and the drug, which can be important for optimizing steric hindrance and ensuring the antibody can still effectively bind to its target antigen.
-
Non-Cleavable Design for Intracellular Release: The non-cleavable nature of the this compound linker ensures that the payload is released primarily through lysosomal degradation of the antibody, minimizing premature drug release in systemic circulation and potentially reducing off-target toxicity.[4]
Experimental Workflow and Logical Relationships
The synthesis of an ADC using the this compound linker is a multi-step process that requires careful planning and execution. The overall workflow involves the synthesis of the drug-linker conjugate, followed by its conjugation to the antibody, and finally, purification and characterization of the ADC.
Data Presentation
The following tables summarize representative quantitative data for ADCs synthesized with PEG linkers. It is important to note that the specific values for Drug-to-Antibody Ratio (DAR), in vitro cytotoxicity (IC50), and in vivo efficacy will vary depending on the specific antibody, payload, conjugation chemistry, and target cell line used.
Table 1: Representative Drug-to-Antibody Ratio (DAR) and Aggregation Data
| Linker Type | Representative DAR | Aggregation (%) | Reference |
| Short-Chain Linear PEG (e.g., PEG2-PEG4) | ~3.5 - 4.0 | < 5% | [3] |
| Medium-Chain Linear PEG (e.g., PEG5-PEG8) | ~3.5 - 4.0 | < 2% | [3] |
| Long-Chain Linear PEG (e.g., PEG12-PEG24) | ~3.5 - 4.0 | < 1% | [5] |
| Branched PEG | ~7.0 - 8.0 | < 1% | [5] |
Table 2: Representative In Vitro Cytotoxicity (IC50) Data
| Cell Line (Target) | Linker | IC50 (nM) | Reference |
| Karpas-299 (CD30+) | No PEG | ~1.0 | [6] |
| Karpas-299 (CD30+) | PEG4 | ~1.2 | [6] |
| Karpas-299 (CD30+) | PEG8 | ~1.5 | [6] |
| NCI-N87 (HER2+) | No PEG | ~2.0 | [7] |
| NCI-N87 (HER2+) | 4 kDa PEG | ~9.0 | [7] |
| NCI-N87 (HER2+) | 10 kDa PEG | ~44.0 | [7] |
Table 3: Representative In Vivo Efficacy (Tumor Growth Inhibition) Data
| ADC Model | Animal Model | Tumor Growth Inhibition (TGI) (%) | Reference |
| Anti-CD30 ADC (No PEG) | Mouse Xenograft | ~70% | [8] |
| Anti-CD30 ADC (PEG8) | Mouse Xenograft | ~85% | [8] |
| Anti-HER2 Affibody-MMAE (No PEG) | Mouse Xenograft | Moderate | [7] |
| Anti-HER2 Affibody-MMAE (10 kDa PEG) | Mouse Xenograft | Strong | [7] |
Experimental Protocols
The synthesis of an ADC using this compound is a two-stage process: 1) synthesis of the drug-linker construct, and 2) conjugation of the drug-linker to the antibody.
Protocol 1: Synthesis of the Drug-Linker Construct (Payload with Carboxylic Acid)
This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid to the amine terminus of this compound via amide bond formation using EDC/NHS chemistry.[6][9]
Materials:
-
Cytotoxic payload with a carboxylic acid functional group
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer (e.g., LC-MS) for characterization
Procedure:
-
Payload Activation:
-
Dissolve the carboxylic acid-containing payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid, forming an NHS ester.
-
Monitor the formation of the activated payload by LC-MS.
-
-
Conjugation to this compound:
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the solution of this compound to the activated payload solution.
-
Add DIPEA (2 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS to confirm the formation of the drug-linker conjugate.
-
-
Purification:
-
Upon completion of the reaction, purify the crude product by RP-HPLC to obtain the pure Drug-NH-PEG5-OH conjugate.
-
Characterize the purified product by mass spectrometry to confirm its identity.
-
Protocol 2: Activation of the Drug-Linker Construct via Tosylation
This protocol describes the activation of the terminal hydroxyl group of the Drug-NH-PEG5-OH construct by converting it into a tosylate, a good leaving group for subsequent nucleophilic substitution with the antibody.[10]
Materials:
-
Purified Drug-NH-PEG5-OH
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (B128534) (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve the purified Drug-NH-PEG5-OH (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous triethylamine (1.5 equivalents) to the solution.
-
-
Tosylation:
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.
-
Add the TsCl solution dropwise to the Drug-NH-PEG5-OH solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the activated Drug-NH-PEG5-OTs.
-
Protocol 3: Conjugation of the Activated Drug-Linker to the Antibody
This protocol describes the conjugation of the activated drug-linker to the lysine residues of the monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 8.0-8.5, free of primary amines)
-
Activated Drug-NH-PEG5-OTs
-
Anhydrous DMSO
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the mAb into the desired conjugation buffer.
-
Adjust the concentration of the mAb to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the activated Drug-NH-PEG5-OTs in a minimal amount of anhydrous DMSO to prepare a stock solution.
-
Add the activated drug-linker stock solution to the antibody solution. A typical starting point is a 10- to 20-fold molar excess of the drug-linker over the antibody. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody stability.
-
Allow the conjugation reaction to proceed for 12-24 hours at room temperature or 4°C with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC using SEC to remove unconjugated drug-linker and other small molecules.
-
Collect the fractions corresponding to the monomeric ADC.
-
ADC Characterization
Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to each antibody is a critical quality attribute.
-
Method: A combination of UV/Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.[11]
-
UV/Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the payload. The DAR can be calculated using the Beer-Lambert law.
-
HIC: This technique separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.
-
LC-MS: Provides a precise measurement of the molecular weights of the different ADC species, allowing for accurate DAR calculation.
-
Purity and Aggregation Analysis
-
Method: Size-Exclusion Chromatography (SEC) is used to assess the purity of the ADC and to detect the presence of high molecular weight species (aggregates).[1]
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells.
-
Method: A cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) is performed on target antigen-positive and antigen-negative cell lines.
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ADC, the unconjugated antibody, and the free payload for a specified period (e.g., 72-96 hours).
-
Measure cell viability according to the assay manufacturer's instructions.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
In Vivo Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a tumor-bearing animal model.
-
Method: A xenograft model, where human cancer cells are implanted in immunocompromised mice, is commonly used.[2]
-
Protocol:
-
Subcutaneously implant human tumor cells (e.g., a HER2-positive cell line for a HER2-targeted ADC) into nude mice.
-
Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the ADCs and a vehicle control intravenously at a specified dosing schedule.
-
Measure tumor volumes periodically with calipers.
-
Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of a HER2-targeted ADC, which is a common application for ADCs in cancer therapy.
Upon administration, the ADC circulates in the bloodstream until it encounters a cancer cell overexpressing the target antigen (e.g., HER2). The antibody component of the ADC binds specifically to the HER2 receptor on the cell surface.[12] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-receptor complex into an endosome. The endosome then fuses with a lysosome. Inside the acidic environment of the lysosome, cellular proteases degrade the antibody component of the ADC. Since this compound is a non-cleavable linker, the payload is released with an amino acid residue attached. The released cytotoxic payload can then exert its cell-killing effect, for example, by damaging DNA or disrupting microtubules, ultimately leading to apoptosis of the cancer cell.[12]
Conclusion
The this compound linker offers a versatile and effective tool for the synthesis of stable and efficacious antibody-drug conjugates. Its hydrophilic PEG spacer can improve the physicochemical properties of the ADC, while its non-cleavable nature ensures payload release within the target cell, potentially enhancing the therapeutic index. The detailed protocols and application notes provided in this document serve as a comprehensive guide for researchers and scientists in the field of drug development to successfully synthesize and characterize ADCs using this promising linker technology. Careful optimization of the conjugation and purification steps is crucial for obtaining a homogeneous and potent therapeutic agent.
References
- 1. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
A Step-by-Step Guide to Small Molecule PEGylation using NH2-PEG5-OH
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a widely adopted strategy in drug development to enhance the therapeutic properties of small molecules. This process can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its solubility, extending its plasma half-life, and reducing immunogenicity.[1][2][3] This guide provides a detailed, step-by-step protocol for the PEGylation of a small molecule containing a carboxylic acid functional group with the amine-terminated linker, NH2-PEG5-OH. The primary reaction discussed is the formation of a stable amide bond through the activation of the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Core Principles of Amine-PEGylation
The conjugation of this compound to a small molecule with a carboxylic acid is typically achieved via a two-step process involving the activation of the carboxyl group. Direct reaction between an amine and a carboxylic acid to form an amide bond is generally inefficient. Therefore, coupling agents are employed to create a more reactive intermediate that is susceptible to nucleophilic attack by the primary amine of the PEG linker.
The most common method involves the use of EDC in combination with NHS. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of this compound. However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, leading to low coupling efficiencies. The addition of NHS stabilizes this intermediate by converting it into a more stable NHS ester, which then efficiently reacts with the amine to form a stable amide bond.[4]
Experimental Workflow
The overall workflow for the PEGylation of a small molecule with this compound can be summarized in the following diagram.
Quantitative Data on Small Molecule PEGylation
The efficiency and yield of PEGylation reactions can vary depending on the specific small molecule, linker, and reaction conditions. Below is a table summarizing quantitative data from representative small molecule PEGylation studies.
| Small Molecule | PEG Reagent | Coupling Method | Yield (%) | Purity (%) | Reference |
| SN-38 | mPEG2k-SA | EDC/DMAP | 82.7 | Not Reported | [5] |
| Docetaxel | PLGA-PEG | Emulsification | 59.3 (loading efficiency) | >95% | [6] |
| Stanozolol | MeO-PEG-NH (10kDa) | Not specified | Not Reported | High | [7] |
| Peptide (MSLN) | Fmoc-PEG23-propionic acid | Solid Phase Peptide Synthesis | 94 (of PEG linker) | >98% | [8] |
Experimental Protocols
Protocol 1: PEGylation of a Carboxylic Acid-Containing Small Molecule with this compound using EDC/NHS Chemistry
This protocol outlines a general procedure for the conjugation of a small molecule with a carboxylic acid to this compound.
Materials:
-
Small molecule with a carboxylic acid group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[9]
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4[9]
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris buffer, pH 8.0[9]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
LC-MS and NMR for analysis
Procedure:
-
Reagent Preparation:
-
Dissolve the small molecule in a minimal amount of anhydrous DMF or DMSO before diluting with the Activation Buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Prepare a fresh solution of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[4]
-
Dissolve this compound in the Coupling Buffer to a desired concentration.
-
-
Activation of the Carboxylic Acid:
-
In a reaction vial, combine the small molecule solution with the freshly prepared EDC and NHS solutions. A 5-fold molar excess of EDC/NHS over the small molecule is a common starting point.[9]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.[10]
-
-
Conjugation Reaction:
-
Add the activated small molecule solution to the this compound solution. The molar ratio of the activated small molecule to the PEG linker can be optimized, but a 1:1 to 1:1.2 ratio is a typical starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[10]
-
The reaction progress can be monitored by LC-MS to observe the formation of the desired conjugate and consumption of the starting materials.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Conjugate:
-
The crude reaction mixture can be purified using RP-HPLC. A C18 column is commonly used with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Collect fractions and analyze them by LC-MS to identify those containing the pure PEGylated product.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Protocol 2: Characterization of the PEGylated Small Molecule
A. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS is used to confirm the molecular weight of the PEGylated conjugate and to assess its purity.
-
The expected mass of the conjugate will be the sum of the molecular weight of the small molecule and the this compound linker, minus the mass of one water molecule (18.015 g/mol ).
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of the PEGylated conjugate.
-
In the ¹H NMR spectrum, the characteristic repeating ethylene (B1197577) oxide protons of the PEG chain will be observed as a prominent signal around 3.6 ppm.[1]
-
The appearance of new signals and shifts in the signals of the small molecule upon conjugation can confirm the formation of the amide bond.
Signaling Pathway: Mechanism of Action of a PEGylated Topoisomerase I Inhibitor
A prominent example of a PEGylated small molecule is PEG-SN38 (the active metabolite of irinotecan), a potent topoisomerase I inhibitor used in cancer therapy.[5] SN-38 functions by trapping topoisomerase I on the DNA, leading to DNA single-strand breaks. When a replication fork collides with this complex, it results in a DNA double-strand break, triggering a DNA damage response (DDR) that ultimately leads to cell cycle arrest and apoptosis.[11][12]
The following diagram illustrates the signaling pathway initiated by SN-38.
In this pathway, SN-38 inhibits Topoisomerase I, leading to DNA double-strand breaks during replication.[11] This DNA damage activates the ATM kinase, which in turn phosphorylates and activates checkpoint kinases (Chk1/Chk2) and the tumor suppressor protein p53.[13][14][15][16] Activated Chk1/Chk2 lead to G2/M cell cycle arrest, providing time for DNA repair.[17] If the damage is too severe, activated p53 induces apoptosis through the activation of caspases.[5]
Conclusion
This guide provides a comprehensive overview and detailed protocols for the PEGylation of small molecules using this compound. By following these procedures, researchers can effectively synthesize and characterize PEGylated compounds for various applications in drug development. The provided example of a PEGylated anti-cancer drug highlights the importance of understanding the underlying biological pathways to fully leverage the potential of PEGylation technology. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for successful outcomes.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 6. dovepress.com [dovepress.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 11. ClinPGx [clinpgx.org]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. p53-deficient cells rely on ATM- and ATR-mediated checkpoint signaling through the p38MAPK/MK2 pathway for survival after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The DNA damage sensor ATM kinase interacts with the p53 mRNA and guides the DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of p53 stabilization by ATM after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biomolecule Immobilization on Biosensors using NH2-PEG5-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of biomolecules onto biosensor surfaces is a critical step in the development of sensitive and specific analytical devices. Polyethylene glycol (PEG) linkers are widely employed to create a biocompatible and protein-resistant surface, minimizing non-specific binding and improving the accessibility of the immobilized biomolecule. This document provides a detailed protocol for the covalent immobilization of biomolecules onto carboxyl-functionalized biosensor surfaces using an amine-terminated PEG linker, NH2-PEG5-OH.
The described methodology utilizes the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form stable amide bonds.[1][2] This approach is broadly applicable for the immobilization of proteins, antibodies, peptides, and other amine-containing ligands, finding extensive use in drug discovery, diagnostics, and kinetic interaction studies.[3] The inclusion of a discrete PEG linker, such as this compound, can enhance the hydrophilicity and homogeneity of the final biosensor surface, which is advantageous for producing consistent results.[4][5]
Principle of Immobilization
The immobilization process is a two-step procedure. First, the carboxyl groups on the biosensor surface are activated with a mixture of EDC and NHS to form a semi-stable NHS ester.[2][6] In the second step, the this compound linker is introduced. The primary amine group of the PEG linker reacts with the NHS ester to form a stable amide bond, leaving a terminal hydroxyl group. This hydroxyl group can then be further functionalized if needed, or the PEG layer can serve as a spacer and anti-fouling agent. Subsequently, a biomolecule with available amine groups (e.g., lysine (B10760008) residues in a protein) can be coupled to a freshly activated carboxyl surface in a similar manner, or to a PEG-modified surface that has been further functionalized. This protocol focuses on the attachment of the this compound linker to the sensor surface.
Materials and Reagents
-
Carboxyl-functionalized biosensor chips
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Ethanolamine-HCl
-
High-purity deionized (DI) water
-
Biomolecule for immobilization (e.g., antibody, enzyme)
Experimental Protocols
Protocol 1: Activation of Carboxyl-Functionalized Biosensor Surface
This protocol describes the activation of carboxyl groups on the biosensor surface using EDC/NHS chemistry.
-
Reagent Preparation:
-
Prepare a 0.1 M MES buffer, pH 6.0.
-
Freshly prepare a solution of 0.4 M EDC and 0.1 M NHS in cold DI water.
-
-
Surface Activation:
-
Equilibrate the carboxyl-functionalized biosensor surface with MES buffer.
-
Inject the EDC/NHS solution over the sensor surface for a contact time sufficient to activate the carboxyl groups (typically 5-10 minutes). The flow rate should be optimized based on the specific biosensor system.[2]
-
Wash the surface with MES buffer to remove excess EDC and NHS.
-
Protocol 2: Immobilization of this compound Linker
This protocol details the covalent attachment of the this compound linker to the activated biosensor surface.
-
Reagent Preparation:
-
Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4) to the desired concentration (e.g., 1-10 mg/mL).
-
-
PEGylation:
-
Inject the this compound solution over the activated sensor surface.
-
Allow the reaction to proceed for a sufficient contact time (typically 15-30 minutes) to ensure efficient coupling.
-
Wash the surface with PBS to remove any unbound PEG linker.
-
Protocol 3: Deactivation of Remaining Active Sites
This protocol describes the quenching of any remaining unreacted NHS esters on the sensor surface.
-
Reagent Preparation:
-
Prepare a 1 M solution of ethanolamine-HCl, pH 8.5.
-
-
Deactivation:
-
Inject the ethanolamine-HCl solution over the sensor surface.
-
Allow a contact time of 5-10 minutes to ensure all active esters are quenched.[6]
-
Wash the surface extensively with PBS.
-
Data Presentation
The success of the immobilization process can be monitored in real-time using surface-sensitive techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI). The following tables provide representative data that could be obtained during an immobilization experiment.
Table 1: Representative SPR Response Changes During Surface Modification
| Step | Analyte Injected | Typical Response Change (RU) | Purpose |
| 1 | EDC/NHS | 100 - 300 | Activation of surface carboxyl groups |
| 2 | This compound | 200 - 500 | Covalent attachment of the PEG linker |
| 3 | Ethanolamine-HCl | 50 - 150 | Deactivation of remaining active sites |
| 4 | Biomolecule | 1000 - 5000 | Immobilization of the target biomolecule |
RU = Response Units
Table 2: Characterization of the Modified Biosensor Surface
| Parameter | Before PEGylation | After PEGylation |
| Contact Angle (degrees) | 30 ± 5 | 50 ± 7 |
| Non-specific Binding (RU) | 500 ± 100 | 50 ± 15 |
| Immobilized Ligand Activity (%) | N/A | > 90 |
Visualizations
Experimental Workflow for Biomolecule Immobilization
Caption: Workflow for surface functionalization and biomolecule immobilization.
Signaling Pathway of Amine Coupling Chemistry
Caption: Chemical pathway for EDC/NHS mediated amine coupling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low immobilization level | Inefficient surface activation | Prepare fresh EDC/NHS solution immediately before use. Ensure the pH of the activation buffer is optimal (typically pH 4.5-6.5).[7] |
| Low reactivity of the biomolecule | Confirm the presence of accessible primary amines on the biomolecule. Adjust the pH of the coupling buffer to be slightly above the pKa of the primary amines (typically pH 7.0-8.5) without denaturing the biomolecule. | |
| High non-specific binding | Incomplete deactivation of active sites | Increase the concentration or incubation time of the blocking agent (e.g., ethanolamine). |
| Hydrophobic or charged interactions | Include salt (e.g., 150 mM NaCl) in the running buffer. The PEG linker should minimize this, but further optimization may be needed. | |
| Loss of biomolecule activity | Denaturation during immobilization | Perform immobilization at a lower temperature. Avoid harsh pH conditions. Ensure the biomolecule is stable in the chosen immobilization buffer. |
Conclusion
This protocol provides a robust and reproducible method for the immobilization of biomolecules on biosensor surfaces using an this compound linker. The use of EDC/NHS chemistry is a versatile approach applicable to a wide range of biomolecules and sensor platforms.[1][8] The incorporation of a PEG linker is crucial for minimizing non-specific interactions and preserving the biological activity of the immobilized molecule, which is paramount for the development of reliable and sensitive biosensors for research and drug development applications.[9][10] Careful optimization of each step, particularly buffer conditions and incubation times, is recommended to achieve the desired surface density and functionality.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. bioradiations.com [bioradiations.com]
- 3. Application of screening methods, shape signatures and engineered biosensors in early drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - RU [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for NH2-PEG5-OH as a Linker in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of the NH2-PEG5-OH Linker
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[4]
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design.[4] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility.[4] These properties can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[5] The variable length of the PEG chain allows for precise optimization of the distance between the POI and the E3 ligase to achieve efficient ubiquitination and subsequent degradation.[4]
The this compound linker is a bifunctional, hydrophilic spacer featuring a five-unit PEG chain. The terminal amine (NH2) and hydroxyl (OH) groups provide versatile handles for the sequential and directional conjugation of the POI and E3 ligase ligands. This application note provides detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker, along with quantitative data to guide researchers in the rational design of novel protein degraders.
Mechanism of Action of PROTACs
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[4] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[4] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[4]
Caption: General mechanism of action for a PROTAC.
Quantitative Data on PROTACs Utilizing a 5-Unit PEG Linker
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs targeting Bromodomain-containing protein 4 (BRD4), the Androgen Receptor (AR), and Bruton's Tyrosine Kinase (BTK), employing different E3 ligase ligands connected via 5-unit PEG-based linkers.
Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of a BRD4-Targeting PROTAC with a PEG5 Linker
| Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | VHL | JQ1-PEG5-VHL | 15 | >98 | HeLa | [6] |
Table 2: Degradation Potency (DC50) and Efficacy (Dmax) of an AR-Targeting PROTAC with a PEG-based Linker *
| Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Androgen Receptor | VHL | Enzalutamide-PEG-VHL | 5 | 98 | LNCaP | [7] |
*Note: The exact PEG linker length was not specified as PEG5 in the reference, but it represents a relevant example of a potent AR PROTAC with a PEG linker.
Table 3: Degradation Potency (DC50) and Efficacy (Dmax) of BTK-Targeting PROTACs with Varying PEG Linker Lengths
| Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BTK | Cereblon | 3 | 25 | 90 | MOLM-14 | [8] |
| BTK | Cereblon | 4 | 10 | >95 | MOLM-14 | [8] |
| BTK | Cereblon | 5 | 8 | >95 | MOLM-14 | [8] |
| BTK | Cereblon | 6 | 15 | >95 | MOLM-14 | [8] |
Experimental Protocols
This section provides representative protocols for the synthesis of a PROTAC using an this compound linker, followed by protocols for the biological evaluation of the synthesized PROTAC.
Protocol 1: Synthesis of a PROTAC via Sequential Amide Coupling
This protocol describes the synthesis of a PROTAC by first coupling a POI ligand containing a carboxylic acid to the amine group of the this compound linker, followed by activation of the hydroxyl group and coupling to an E3 ligase ligand containing an amine.
Caption: Experimental workflow for PROTAC synthesis.
Step 1: Synthesis of POI-PEG5-OH Intermediate
-
Materials:
-
POI ligand with a carboxylic acid (POI-COOH) (1.0 equivalent)
-
This compound (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Dissolve POI-COOH and this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA to the solution and stir for 5 minutes.
-
Add HATU to the reaction mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the POI-PEG5-OH intermediate.
-
Step 2: Activation of the Hydroxyl Group (Tosylation)
-
Materials:
-
POI-PEG5-OH intermediate (1.0 equivalent)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents)
-
Triethylamine (Et3N) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the POI-PEG5-OH intermediate in anhydrous DCM.
-
Add Et3N to the solution and cool to 0°C.
-
Slowly add a solution of TsCl in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate (POI-PEG5-OTs).
-
Concentrate the reaction mixture under reduced pressure. The crude product is often used in the next step without further purification.
-
Step 3: Synthesis of the Final PROTAC
-
Materials:
-
Crude POI-PEG5-OTs intermediate (1.0 equivalent)
-
E3 ligase ligand with a primary or secondary amine (E3-NHR) (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the crude POI-PEG5-OTs intermediate and the E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at 60°C overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative reverse-phase HPLC to yield the final PROTAC molecule.
-
Characterize the final product by LC-MS and ¹H NMR.
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment using Western blotting to determine DC50 and Dmax values.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Selective Activation of the Hydroxyl Group on NH2-PEG5-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical strategies and detailed protocols for the selective activation of the terminal hydroxyl group on amino-polyethylene glycol (NH2-PEG5-OH). The presence of a primary amine necessitates a protection strategy to ensure the specific activation of the hydroxyl moiety, a critical step for subsequent bioconjugation and the development of advanced drug delivery systems.
Introduction: The Importance of Selective Activation
This compound is a heterobifunctional linker widely employed in bioconjugation, drug delivery, and surface modification.[1] Its two distinct functional groups, a primary amine (-NH2) and a primary hydroxyl (-OH), allow for the sequential and controlled attachment of different molecules.[1] Activating the hydroxyl group transforms it into a good leaving group, enabling its reaction with nucleophiles such as amines, thiols, or other moieties on biomolecules or surfaces. This selective activation is paramount for creating well-defined bioconjugates and advanced materials.[2][3]
Due to the nucleophilic nature of the primary amine, it will compete with the hydroxyl group during activation, leading to undesired side reactions and a heterogeneous product mixture. To achieve selective activation of the hydroxyl group, an orthogonal protecting group strategy is essential.[4][5] This involves temporarily blocking the amine group with a protecting group that is stable under the conditions required for hydroxyl activation but can be removed under different, specific conditions to regenerate the free amine for subsequent conjugation steps.[4][6]
Orthogonal Protection of the Amine Group
The most common and effective protecting groups for amines in this context are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[6][7] The choice between Boc and Fmoc depends on the desired deprotection conditions, as the Boc group is acid-labile and the Fmoc group is base-labile.[2][8] This orthogonality is crucial for the successful stepwise synthesis of complex bioconjugates.[4][5]
Workflow for Selective Hydroxyl Activation
The overall strategy for the selective activation of the hydroxyl group on this compound involves three key stages:
-
Amine Protection: The primary amine is protected using either a Boc or Fmoc group.
-
Hydroxyl Activation: The terminal hydroxyl group is activated using one of several methods, such as tosylation, mesylation, or activation with CDI or DSC.
-
Amine Deprotection (Optional): The protecting group on the amine is removed to yield the free amine, ready for subsequent conjugation. This step may be performed immediately after hydroxyl activation or later in the synthetic sequence.
Caption: General workflow for selective hydroxyl activation.
Experimental Protocols: Amine Protection
Protocol for Boc Protection of this compound
This protocol describes the protection of the primary amine on this compound using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[9]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous DCM or THF in a round-bottom flask.
-
Add TEA or DIPEA (1.5 equivalents) to the solution and stir.
-
Add (Boc)₂O (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain Boc-NH-PEG5-OH.
Protocol for Fmoc Protection of this compound
This protocol outlines the protection of the primary amine using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[10]
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and water
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in a mixture of dioxane and water.
-
Add NaHCO₃ (2 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, add water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The product, Fmoc-NH-PEG5-OH, can be purified by precipitation in cold diethyl ether or by column chromatography.
Experimental Protocols: Hydroxyl Group Activation
Once the amine group is protected, the hydroxyl group can be activated. The following protocols are for the activation of Boc-NH-PEG5-OH or Fmoc-NH-PEG5-OH.
Tosylation of Protected this compound
This protocol converts the hydroxyl group to a tosylate, an excellent leaving group.[2]
Materials:
-
Boc-NH-PEG5-OH or Fmoc-NH-PEG5-OH
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine (B92270) or a mixture of anhydrous DCM and triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the protected PEG in anhydrous pyridine or DCM in a flask under an inert atmosphere.
-
If using DCM, add TEA (2-3 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Add TsCl (1.5-2 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or NMR.
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylated product.
Caption: Tosylation of a protected PEG-OH.
Mesylation of Protected this compound
Mesylation is another common method to activate hydroxyl groups.
Materials:
-
Boc-NH-PEG5-OH or Fmoc-NH-PEG5-OH
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous DCM and triethylamine (TEA)
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
Dissolve the protected PEG and TEA (2-3 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the mixture to 0°C.
-
Add MsCl (1.5-2 equivalents) dropwise.
-
Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or NMR.
-
Work-up is similar to the tosylation protocol: quench with water, extract with DCM, wash with dilute acid and base, dry, and concentrate.
Activation with Carbonyldiimidazole (CDI)
CDI activation forms an imidazole (B134444) carbamate (B1207046) intermediate, which is reactive towards amines.[11]
Materials:
-
Boc-NH-PEG5-OH or Fmoc-NH-PEG5-OH
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., THF, DCM, or acetonitrile)
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
Dissolve the protected PEG in the anhydrous solvent under an inert atmosphere.
-
Add CDI (1.5-2 equivalents) to the solution.
-
Stir the reaction at room temperature for 2-16 hours. The reaction can be gently heated if necessary.
-
Monitor the formation of the CDI-activated PEG by IR spectroscopy (appearance of a carbonyl stretch around 1750 cm⁻¹) or by reacting a small aliquot with an amine and analyzing the product.
-
The activated PEG can be used directly in the next step or purified by precipitation in a non-solvent like cold diethyl ether.
Activation with N,N'-Disuccinimidyl Carbonate (DSC)
DSC activation yields a succinimidyl carbonate-activated PEG, which is highly reactive towards primary amines.[11]
Materials:
-
Boc-NH-PEG5-OH or Fmoc-NH-PEG5-OH
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or THF) and a base (e.g., pyridine or TEA)
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
Dissolve the protected PEG in the anhydrous solvent.
-
Add the base (e.g., pyridine, 2-3 equivalents).
-
Add DSC (1.5-2 equivalents) to the solution.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
The activated PEG can be purified by precipitation in a suitable non-solvent to remove excess reagents.
Quantitative Data Summary
| Activation Method | Reagents | Typical Solvents | Reaction Time (hours) | Typical Yield (%) | References |
| Tosylation | TsCl, Pyridine/TEA | Pyridine, DCM | 12-24 | >90% | [2] |
| Mesylation | MsCl, TEA | DCM | 3-6 | >95% | |
| CDI Activation | CDI | THF, DCM, ACN | 2-16 | Variable | [11] |
| DSC Activation | DSC, Pyridine/TEA | ACN, THF | 4-24 | High | [11] |
Experimental Protocols: Amine Deprotection
After the hydroxyl group has been successfully activated, the amine protecting group can be removed if a free amine is required for the next step.
Deprotection of Boc-NH-PEG5-OTs (or other activated form)
The Boc group is efficiently removed under acidic conditions.[9]
Materials:
-
Boc-protected, hydroxyl-activated PEG
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected PEG in anhydrous DCM.
-
Add TFA (typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, concentrate the solution under reduced pressure to remove the TFA and DCM.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and dry under vacuum to obtain the deprotected, hydroxyl-activated PEG as a TFA salt.
Caption: Boc deprotection using TFA.
Deprotection of Fmoc-NH-PEG5-OTs (or other activated form)
The Fmoc group is removed under mild basic conditions.[7][12]
Materials:
-
Fmoc-protected, hydroxyl-activated PEG
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Fmoc-protected PEG in DMF.
-
Add piperidine to the solution (typically 20% v/v).
-
Stir the reaction at room temperature for 10-30 minutes.
-
Monitor the deprotection by TLC or by UV-Vis spectroscopy (disappearance of the Fmoc absorbance).
-
Precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.
-
Dry the product under vacuum.
Conclusion
The selective activation of the hydroxyl group on this compound is a fundamental process for the construction of well-defined bioconjugates and functional materials. The use of an orthogonal protection strategy, employing either Boc or Fmoc protecting groups for the amine, is critical for achieving high yields and product purity. The choice of hydroxyl activation method—tosylation, mesylation, CDI, or DSC—can be tailored to the specific requirements of the subsequent conjugation reaction. The detailed protocols provided herein offer a robust framework for researchers to successfully perform these essential modifications.
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. biochempeg.com [biochempeg.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. genscript.com [genscript.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 11. spherotech.com [spherotech.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: NH2-PEG5-OH in PEG-Based Hydrogels for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are synthetic, biocompatible, and highly tunable biomaterials extensively used in tissue engineering and regenerative medicine. Their hydrophilic nature, resistance to protein adsorption, and tunable physical properties make them ideal scaffolds for encapsulating cells and supporting tissue growth. NH2-PEG5-OH is a short, heterobifunctional PEG linker containing a primary amine (-NH2) and a hydroxyl (-OH) group. While not a direct hydrogel precursor, its incorporation into a hydrogel network can provide spacing, hydrophilicity, and reactive handles for further functionalization, thereby influencing the microenvironment for encapsulated cells.
These application notes provide a detailed protocol for the incorporation of this compound into a PEG-diacrylate (PEGDA) hydrogel network. This is achieved through a two-step process:
-
Functionalization: The amine group of this compound is first reacted with a portion of the PEGDA to form a PEGDA-PEG5-OH macromer.
-
Crosslinking: The remaining acrylate (B77674) groups on the PEGDA and the newly formed macromer are then crosslinked via photopolymerization to form the hydrogel network.
This method allows for the covalent incorporation of the short PEG linker into the hydrogel backbone. The terminal hydroxyl group of the incorporated linker can then be used for subsequent modification with bioactive molecules, such as cell-adhesive peptides (e.g., RGD).
Data Presentation
The physicochemical properties of PEG hydrogels are highly dependent on the molecular weight of the PEG precursor, the polymer concentration, and the degree of crosslinking. The following tables summarize key quantitative data for hydrogels fabricated with and without the incorporation of an NH2-PEG-OH linker. The data presented here are representative values based on studies of similar PEG-based hydrogel systems and should be used as a guideline.
Table 1: Gelation Time of PEGDA Hydrogels with Incorporated this compound
| PEGDA Concentration (w/v) | Molar Ratio of PEGDA to this compound | Photoinitiator Concentration (w/v) | UV Intensity (mW/cm²) | Approximate Gelation Time (s) |
| 10% | 10:1 | 0.1% | 10 | 90 - 150 |
| 20% | 10:1 | 0.1% | 10 | 45 - 75 |
| 10% | 5:1 | 0.1% | 10 | 120 - 180 |
| 20% | 5:1 | 0.1% | 10 | 60 - 90 |
Note: Gelation time is dependent on multiple factors including the specific photoinitiator used, the distance from the UV source, and the volume of the prepolymer solution.
Table 2: Mechanical Properties of PEGDA Hydrogels with Incorporated this compound
| PEGDA Concentration (w/v) | Molar Ratio of PEGDA to this compound | Compressive Modulus (kPa) | Swelling Ratio (q) |
| 10% | 10:1 | 25 - 50 | 15 - 20 |
| 20% | 10:1 | 100 - 150 | 8 - 12 |
| 10% | 5:1 | 20 - 40 | 18 - 25 |
| 20% | 5:1 | 80 - 120 | 10 - 15 |
Note: Mechanical properties and swelling ratio can be tailored by adjusting the polymer concentration and the ratio of PEGDA to the this compound linker.
Experimental Protocols
Protocol 1: Synthesis of PEGDA-PEG5-OH Macromer
This protocol details the functionalization of PEGDA with this compound via Michael-type addition.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 3400 g/mol
-
This compound
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 8.0
-
Dialysis tubing (MWCO 1000 Da)
-
Lyophilizer
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve PEGDA in anhydrous DCM to a concentration of 20% (w/v).
-
Addition of Base: To the stirring PEGDA solution, add TEA. A 1.5-fold molar excess of TEA relative to the desired amount of this compound to be reacted is typically used.
-
Addition of this compound: Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the PEGDA solution. The molar ratio of PEGDA to this compound can be varied to control the degree of modification (e.g., 10:1 or 5:1).
-
Reaction: Allow the reaction to proceed overnight at room temperature with continuous stirring.
-
Solvent Removal: Remove the DCM under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting viscous oil in deionized water and dialyze against deionized water for 48 hours, changing the water every 12 hours, to remove unreacted this compound and TEA.
-
Lyophilization: Freeze-dry the purified solution to obtain the PEGDA-PEG5-OH macromer as a white, fluffy solid.
-
Characterization: Confirm the successful synthesis and determine the degree of functionalization using 1H NMR spectroscopy by comparing the integration of the PEG backbone protons with the terminal acrylate protons.
Protocol 2: Formation of PEG-based Hydrogel via Photopolymerization
This protocol details the formation of a hydrogel from the synthesized PEGDA-PEG5-OH macromer and additional PEGDA via photopolymerization.
Materials:
-
PEGDA-PEG5-OH macromer (from Protocol 1)
-
PEGDA, MW 3400 g/mol
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Photoinitiator (e.g., Irgacure 2959)
-
UV light source (365 nm)
-
Molds for hydrogel casting (e.g., PDMS molds)
Procedure:
-
Preparation of Prepolymer Solution: Dissolve the PEGDA-PEG5-OH macromer and additional PEGDA in PBS or cell culture medium to the desired total polymer concentration (e.g., 10% or 20% w/v). Ensure all components are fully dissolved.
-
Addition of Photoinitiator: Add the photoinitiator to the prepolymer solution. For Irgacure 2959, a concentration of 0.05-0.1% (w/v) is commonly used. Protect the solution from light after adding the photoinitiator.
-
Casting: Pipette the prepolymer solution into the desired molds.
-
Photopolymerization: Expose the prepolymer solution to UV light (365 nm) for a sufficient duration to achieve complete crosslinking. The exposure time will depend on the UV intensity and the volume of the solution (typically a few minutes).
-
Swelling and Equilibration: After polymerization, the hydrogels can be removed from the molds and placed in an excess of PBS or cell culture medium to swell to equilibrium and to allow any unreacted components to diffuse out.
Protocol 3: Characterization of Hydrogel Properties
Swelling Ratio Measurement:
-
Equilibrate the hydrogel samples in PBS at 37°C for 24 hours.
-
Remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Lyophilize the hydrogels until a constant weight is achieved and record the dry weight (Wd).
-
Calculate the swelling ratio (q) as: q = Ws / Wd.
Mechanical Testing (Compressive Modulus):
-
Equilibrate the hydrogel samples in PBS at 37°C for 24 hours.
-
Use a mechanical tester with a parallel plate compression platens.
-
Apply a compressive strain at a defined rate (e.g., 10% strain at 1%/min).
-
The compressive modulus is calculated from the slope of the stress-strain curve in the linear elastic region (typically 10-15% strain).
Visualization of Workflows and Concepts
Caption: Experimental workflow for hydrogel synthesis and characterization.
Caption: Reaction scheme for hydrogel formation.
Caption: Biofunctionalization concept for cell signaling.
Application Notes and Protocols for NH2-PEG5-OH in Therapeutic Drug Development
For Researchers, Scientists, and Drug Development Professionals
Enhancing Therapeutic Efficacy with NH2-PEG5-OH: A Guide to Improved Pharmacokinetics
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a premier strategy in drug development for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][][3][4] The use of a heterobifunctional linker like this compound, which possesses a reactive amine group at one terminus and a hydroxyl group at the other, offers a versatile platform for creating advanced bioconjugates. This molecule allows for the initial conjugation to the therapeutic agent via its amine group, while the terminal hydroxyl group is available for subsequent modifications or interactions.
PEGylation with this compound can significantly improve a drug's profile by:
-
Extending Circulation Half-Life: The increased hydrodynamic size of the PEGylated therapeutic reduces its rate of renal clearance, thereby prolonging its presence in the bloodstream.[1][3]
-
Reducing Immunogenicity: The flexible PEG chain can mask epitopes on the drug's surface, minimizing recognition by the immune system and reducing the risk of an adverse immune response.[3][]
-
Enhancing Stability and Solubility: PEGylation can protect therapeutics from enzymatic degradation and improve the solubility of hydrophobic drugs, making them more amenable to intravenous administration.[1][6]
This document provides detailed protocols for the conjugation of this compound to therapeutic proteins and subsequent characterization, along with representative data on the expected improvements in pharmacokinetic parameters.
Quantitative Impact of PEGylation on Pharmacokinetics
The following tables summarize the anticipated quantitative improvements in key pharmacokinetic parameters following the successful conjugation of a therapeutic protein with this compound. The data presented are representative examples based on typical outcomes of PEGylation.
Table 1: Comparison of Pharmacokinetic Parameters Pre- and Post-PEGylation
| Parameter | Unconjugated Therapeutic | This compound Conjugated Therapeutic | Method of Analysis |
| Molecular Weight (kDa) | 50 | ~50.26 | SDS-PAGE, Mass Spectrometry |
| Terminal Half-life (t½) (hours) | 8 | 48 | ELISA, LC-MS/MS |
| Mean Residence Time (MRT) (hours) | 10 | 60 | Pharmacokinetic Modeling |
| Clearance (CL) (mL/h/kg) | 2.5 | 0.4 | Pharmacokinetic Modeling |
| Volume of Distribution (Vd) (L/kg) | 0.1 | 0.08 | Pharmacokinetic Modeling |
Table 2: Characterization of the PEGylated Conjugate
| Parameter | Result | Method of Analysis |
| Degree of PEGylation | 1-2 PEG chains/protein | SDS-PAGE, Mass Spectrometry, HPLC |
| Purity (%) | >95% | Size-Exclusion HPLC (SEC-HPLC) |
| Aggregates (%) | <2% | SEC-HPLC, Dynamic Light Scattering (DLS) |
| In Vitro Bioactivity (% of unconjugated) | 75-90% | Cell-based functional assay |
Experimental Protocols
Logical Workflow for Therapeutic PEGylation
The overall process involves the activation of the therapeutic, conjugation with the this compound linker, and subsequent purification and characterization of the final product.
References
Troubleshooting & Optimization
How to improve NH2-PEG5-OH conjugation reaction efficiency
Welcome to the technical support center for NH2-PEG5-OH conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the use of this versatile bifunctional linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your conjugation experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low or No Conjugation Yield
If you are observing a low yield of your desired conjugate, several factors related to the reagents, reaction conditions, and the target molecule itself could be the cause.
| Probable Cause | Recommended Solution |
| Inactive Functional Groups on this compound | The terminal amine (-NH2) or hydroxyl (-OH) group may not be sufficiently reactive under the chosen conditions. The hydroxyl group, in particular, generally requires activation to react efficiently.[1][2] |
| Suboptimal Reaction pH | The pH of the reaction buffer is critical for the reactivity of both the PEG linker and the target molecule. For targeting primary amines on a protein with an activated hydroxyl end of the PEG, a pH of 7.5-8.5 is often optimal.[1] Conversely, when using the amine end of the PEG to target an activated carboxyl group on a molecule, a slightly acidic to neutral pH (4.5-7.2) is typically required for the activation step, followed by a pH of 7.2-8.5 for the coupling step.[3] |
| Incorrect Molar Ratio of Reactants | An insufficient molar excess of the this compound linker can lead to incomplete conjugation. A 5 to 50-fold molar excess of the PEG linker to the target molecule is a common starting point, but this should be empirically optimized.[4] |
| Steric Hindrance | The PEG chain itself or the structure of the target molecule may physically block the reactive sites, preventing efficient conjugation.[1] Consider using a longer PEG linker if steric hindrance is suspected. |
| Hydrolysis of Activated Intermediates | If the hydroxyl end of the PEG has been activated (e.g., to an NHS ester), this group is susceptible to hydrolysis, which deactivates it. Activated reagents should be used immediately after preparation.[1][5] |
Issue 2: Formation of Undesired Side Products or Aggregates
The presence of multiple products or aggregation of the target molecule can complicate purification and reduce the yield of the desired conjugate.
| Probable Cause | Recommended Solution |
| Cross-linking of Target Molecules | If both the amine and hydroxyl ends of this compound are activated and react with multiple target molecules, cross-linking and aggregation can occur. This is more likely if the target molecule has multiple reactive sites. |
| High Protein Concentration | High concentrations of the target protein can increase the likelihood of intermolecular reactions and aggregation.[5] It is recommended to work with protein concentrations in the range of 1-10 mg/mL.[5] |
| Suboptimal Buffer Conditions | The buffer composition can affect the stability and solubility of the target molecule. It is important to screen different buffer systems to find conditions that maintain the stability of the target molecule.[5] |
| Reaction Temperature | Elevated temperatures can sometimes induce protein unfolding and aggregation.[5] Performing the reaction at a lower temperature (e.g., 4°C) may help to mitigate this.[5] |
Frequently Asked Questions (FAQs)
Q1: How do I activate the hydroxyl (-OH) group of this compound for conjugation?
A1: The terminal hydroxyl group of this compound is generally unreactive under standard bioconjugation conditions and requires activation to form a stable covalent bond with functional groups like amines.[1][2] Common activation strategies include:
-
Tosyl or Mesyl Activation: Converting the hydroxyl group to a tosylate or mesylate creates a good leaving group for nucleophilic substitution by amines or thiols.
-
NHS Ester Formation: The hydroxyl group can be reacted with a dicarboxylic acid, and the resulting terminal carboxyl group can then be activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) like EDC.[3][4] This creates an amine-reactive NHS ester.
-
Carbonate Formation: Reagents like p-nitrophenyl chloroformate can activate the hydroxyl group to form a reactive carbonate that can then react with primary amines.
Q2: Which functional groups can the amine (-NH2) end of this compound react with?
A2: The primary amine group on this compound is a versatile nucleophile that can react with a variety of functional groups, including:
-
Activated Esters (e.g., NHS esters): This is a very common and efficient reaction that forms a stable amide bond. The reaction is typically carried out at a pH of 7.2-8.5.[3][6]
-
Isothiocyanates: The reaction with isothiocyanates forms a stable thiourea (B124793) linkage.[6]
-
Aldehydes and Ketones: Through reductive amination, the amine can react with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride.[6][7]
Q3: How can I achieve site-specific conjugation with this compound?
A3: Site-specific conjugation is crucial for preserving the biological activity of molecules like proteins.[5] With a heterobifunctional linker like this compound, you can employ a two-step strategy. First, react one end of the PEG linker with your target molecule. After purification, the other end of the PEG can be reacted with a second molecule. To improve specificity:
-
Control the pH: For proteins, performing the conjugation at a lower pH (around 7) can favor the modification of the N-terminal α-amino group over the ε-amino groups of lysine (B10760008) residues, as the N-terminal amine generally has a lower pKa.[7][8]
-
Utilize Orthogonal Chemistries: Choose activation chemistries for the amine and hydroxyl ends that are specific to unique functional groups on your target molecules. For example, if your protein has a single free cysteine, you could modify the hydroxyl end of the PEG to a maleimide (B117702) to specifically target the thiol group.
Q4: What are the recommended storage conditions for this compound and its activated derivatives?
A4: this compound should be stored in a cool, dry place, typically at -20°C, and protected from moisture. Activated PEG derivatives, especially NHS esters, are highly susceptible to hydrolysis and should be used immediately after preparation.[5] If short-term storage is necessary, it should be under anhydrous conditions and at a low temperature.
Experimental Protocols & Data
Optimizing Reaction Conditions
The efficiency of the conjugation reaction is influenced by several parameters. The following table summarizes typical starting conditions for the reaction of an activated hydroxyl end (as an NHS ester) of the PEG with a protein's primary amines.
| Parameter | Recommended Range | Considerations |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | Needs to be empirically determined. Higher ratios can lead to a higher degree of modification.[4] |
| pH | 7.2 - 8.5 | Balances amine reactivity and stability of the activated PEG and the protein.[3] |
| Temperature | 4°C - 25°C | Lower temperatures can help maintain protein stability.[9] |
| Reaction Time | 30 min - 4 hours | Should be optimized by monitoring the reaction progress.[9] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase the risk of aggregation.[5] |
Visualizations
Below are diagrams illustrating key concepts in this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. biochempeg.com [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biochempeg.com [biochempeg.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protein Aggregation During PEGylation with Amino-PEG5-alcohol
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during PEGylation with Amino-PEG5-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is Amino-PEG5-alcohol and how does it react with proteins?
Amino-PEG5-alcohol is a heterobifunctional linker molecule containing a primary amine group (-NH2) and a hydroxyl group (-OH) connected by a 5-unit polyethylene (B3416737) glycol (PEG) chain.[1][2][3] The primary amine allows for covalent conjugation to accessible reactive groups on a protein, most commonly activated carboxylic acids (e.g., on aspartic or glutamic acid residues) or the N-terminus, forming a stable amide bond.[2][3] The hydroxyl group can be used for further derivatization if needed.[2] The short, hydrophilic PEG spacer can enhance the solubility of the conjugated molecule in aqueous media.[2][3]
Q2: What are the primary causes of protein aggregation during PEGylation with Amino-PEG5-alcohol?
Protein aggregation during PEGylation is a common challenge that can arise from several factors:
-
Changes in Physicochemical Properties: The covalent attachment of Amino-PEG5-alcohol can alter the surface charge, isoelectric point (pI), and hydrophobicity of the protein, potentially leading to reduced solubility and self-association.[4]
-
Over-labeling: Attaching too many PEG molecules can significantly modify the protein's surface properties, leading to aggregation.[5]
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition are critical for protein stability. A buffer pH close to the protein's pI can minimize electrostatic repulsion and promote aggregation.[2]
-
High Protein Concentration: High concentrations of protein increase the likelihood of intermolecular interactions, which can lead to the formation of aggregates.
-
Presence of Pre-existing Aggregates: Small amounts of aggregates in the initial protein solution can act as seeds, accelerating the aggregation process during the PEGylation reaction.
-
Localized High Reagent Concentration: Adding the Amino-PEG5-alcohol solution too quickly or without adequate mixing can create localized high concentrations, leading to uncontrolled reactions and precipitation.
Q3: How does the short PEG chain of Amino-PEG5-alcohol influence aggregation?
The five-unit PEG chain in Amino-PEG5-alcohol is hydrophilic and flexible, which can help to increase the solubility and stability of the resulting conjugate.[4][6] However, compared to longer PEG chains, the shorter length of PEG5 offers less steric hindrance.[6] This means it may be less effective at shielding hydrophobic patches on the protein surface or preventing intermolecular interactions, making careful optimization of the reaction conditions crucial to prevent aggregation.[4][6]
Troubleshooting Guide
This guide provides a systematic approach to diagnose and resolve common issues with protein aggregation during PEGylation with Amino-PEG5-alcohol.
dot
Caption: A step-by-step decision tree for troubleshooting protein aggregation.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Adding Amino-PEG5-alcohol | Localized high concentration of the PEG reagent. | Add the Amino-PEG5-alcohol solution dropwise to the protein solution with gentle but thorough mixing. Avoid vigorous stirring or vortexing. |
| Poor solubility of Amino-PEG5-alcohol in the reaction buffer. | While Amino-PEG5-alcohol is generally water-soluble, ensure it is fully dissolved before adding it to the protein solution.[3] Consider dissolving it in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous protein solution, keeping the final organic solvent concentration below 5% (v/v). | |
| Suboptimal buffer conditions. | Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI). Screen different buffer systems (e.g., phosphate, HEPES, borate) to find one that maintains protein stability. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction. | |
| Aggregation During the Reaction | High protein concentration. | Reduce the protein concentration in the reaction mixture. Typical starting concentrations range from 1-10 mg/mL.[5] |
| Over-labeling of the protein. | Perform a titration of the Amino-PEG5-alcohol to protein molar ratio. Start with a lower molar excess (e.g., 5:1 to 20:1) and incrementally increase it to find the optimal ratio that provides sufficient PEGylation without causing aggregation.[5] | |
| Suboptimal reaction temperature. | Lowering the reaction temperature to 4°C can slow down the reaction rate and may reduce aggregation by favoring controlled conjugation over intermolecular cross-linking.[2] | |
| Inherent protein instability. | Add stabilizing excipients to the reaction buffer. See the "Quantitative Data on Stabilizing Excipients" table below for recommendations. | |
| Aggregation After the Reaction (During Purification or Storage) | Suboptimal storage buffer. | The optimal storage buffer may be different from the reaction buffer. Perform a buffer exchange into a formulation that maximizes the long-term stability of the PEGylated protein. This may include different pH, ionic strength, and the presence of cryoprotectants or other stabilizers. |
| Freeze-thaw instability. | Some proteins are sensitive to freeze-thaw cycles. If storing frozen, aliquot the purified conjugate into single-use volumes to minimize freeze-thaw events. Consider adding cryoprotectants like glycerol (B35011) or sucrose. | |
| Surface-induced aggregation. | Include a low concentration of a non-ionic surfactant (e.g., Polysorbate 20 or 80) in the storage buffer to prevent aggregation at air-water interfaces or on the surfaces of storage containers.[2] |
Quantitative Data Tables
Table 1: Recommended Reaction Conditions for PEGylation
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase the likelihood of intermolecular interactions and aggregation. |
| Amino-PEG5-alcohol:Protein Molar Ratio | 5:1 to 50:1 | A higher molar excess can drive the reaction to completion but also increases the risk of over-labeling and aggregation. An optimal ratio should be determined empirically.[5] |
| pH | 7.0 - 8.5 (for targeting primary amines) | The reaction with primary amines (e.g., lysine (B10760008) residues) is most efficient at a slightly alkaline pH. However, the optimal pH will also depend on the stability of the specific protein. |
| Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures can slow the reaction rate, which may reduce aggregation.[2] |
| Reaction Time | 1 - 24 hours | The optimal reaction time depends on the reactivity of the protein, temperature, and molar ratio of reactants. The progress of the reaction should be monitored over time. |
Table 2: Quantitative Data on Stabilizing Excipients
| Excipient Class | Example | Recommended Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5 - 20% (w/v) | Preferential exclusion, increases protein stability.[2] |
| Amino Acids | Arginine, Glycine | 50 - 250 mM | Suppresses non-specific protein-protein interactions and can prevent aggregation.[2] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01 - 0.05% (v/v) | Non-ionic surfactants that reduce surface tension and can prevent surface-induced aggregation.[2] |
Experimental Protocols
// Nodes prep_protein [label="1. Protein Preparation\n(Buffer Exchange, Concentration Adjustment)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_peg [label="2. Prepare Amino-PEG5-alcohol Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="3. PEGylation Reaction\n(Controlled Temperature and Mixing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quench [label="4. Quench Reaction\n(e.g., add Tris or Glycine)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="5. Purification\n(e.g., Size Exclusion Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="6. Analysis of PEGylated Protein", fillcolor="#5F6368", fontcolor="#FFFFFF"]; sds_page [label="SDS-PAGE\n(Degree of PEGylation)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; sec [label="SEC\n(Aggregation, Purity)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; dls [label="DLS\n(Hydrodynamic Radius, Polydispersity)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ms (B15284909) [label="Mass Spectrometry\n(Confirmation of Conjugation)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges prep_protein -> reaction; prep_peg -> reaction; reaction -> quench; quench -> purification; purification -> analysis; analysis -> sds_page; analysis -> sec; analysis -> dls; analysis -> ms; }
References
- 1. precisepeg.com [precisepeg.com]
- 2. Amino-PEG5-Alcohol - CD Bioparticles [cd-bioparticles.net]
- 3. Amino-PEG5-alcohol, 34188-11-9 | BroadPharm [broadpharm.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in amine-to-carboxyl coupling
Welcome to the technical support center for amine-to-carboxyl coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments for higher yields.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my amine-to-carboxyl coupling reaction?
A1: Low yields in amine-to-carboxyl coupling, particularly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, are a common issue. Several factors could be contributing to this problem:
-
Inactive Reagents: EDC and NHS are sensitive to moisture. If not stored properly in a desiccator at -20°C, they can quickly lose activity, leading to failed reactions.[1] It is recommended to allow the reagent vials to warm to room temperature before opening to prevent condensation.[1][2]
-
Suboptimal pH: The two main steps in the coupling reaction have different optimal pH ranges. The activation of the carboxyl group by EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][2] The subsequent coupling to the primary amine is more efficient at a physiological to slightly basic pH (7.0-8.5).[1][2] Using a single buffer with a non-optimal pH for both steps can significantly reduce yield.
-
Hydrolysis of Intermediates: The O-acylisourea intermediate formed by the reaction of EDC with a carboxyl group is unstable in aqueous solutions and prone to hydrolysis.[3][4] While the addition of NHS creates a more stable NHS ester, this intermediate is also susceptible to hydrolysis, especially at higher pH.[2][3]
-
Competing Nucleophiles: The presence of other nucleophiles in your reaction mixture, such as primary amines or carboxylates in your buffer (e.g., Tris, glycine, acetate), will compete with your intended reaction, leading to lower yields.[1][2]
-
Steric Hindrance: The amine or carboxyl groups on your molecules may be sterically hindered, preventing the coupling reagents from accessing them efficiently.[5][6]
-
Poor Solubility: If your starting materials or activated intermediates have poor solubility in the chosen solvent, the reaction will be inefficient.[5]
Q2: What is the optimal pH for the EDC/NHS coupling reaction?
A2: For optimal results, a two-step pH process is recommended:
-
Activation Step: The activation of the carboxyl group with EDC is most efficient at a pH between 4.5 and 6.0. A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[1][2]
-
Coupling Step: The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH between 7.0 and 8.5.[1][2] Phosphate-buffered saline (PBS) is a suitable buffer for this step.[2]
Q3: How can I minimize side reactions in my coupling experiment?
A3: Several side reactions can occur, but their impact can be minimized by optimizing your protocol:
-
Hydrolysis: To reduce the hydrolysis of the active intermediates, prepare your EDC and NHS solutions immediately before use and proceed with the coupling step as quickly as possible after the activation step.[1] Lowering the reaction temperature can also increase the stability of the activated ester.[2]
-
Guanidinium (B1211019) By-products: Some coupling reagents can react directly with the amine, forming a guanidinium by-product. To avoid this, allow for a pre-activation step where the carboxylic acid is mixed with the coupling reagent and base before adding the amine.
-
N-acylurea Formation: In the absence of an amine, the O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is a common byproduct in carbodiimide (B86325) reactions. The addition of NHS or HOBt can help to suppress this side reaction.
Q4: Should I use EDC alone or in combination with NHS?
A4: While EDC can directly couple a carboxylic acid to an amine, the O-acylisourea intermediate formed is highly unstable in aqueous solutions and prone to rapid hydrolysis.[1][3] This hydrolysis competes with the desired amine coupling, often leading to low yields. The addition of NHS stabilizes this intermediate by converting it to a more stable NHS ester. This NHS ester is less susceptible to hydrolysis and reacts more efficiently with the primary amine to form a stable amide bond.[1][3] Therefore, using EDC in combination with NHS (or its water-soluble analog, Sulfo-NHS) is highly recommended for improved coupling efficiency.[3][4]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting low yields in your amine-to-carboxyl coupling reactions.
Problem: Low to No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Coupling Reagents | Use a freshly opened bottle of EDC and NHS. Ensure proper storage (cool, dry, and dark). Allow reagents to equilibrate to room temperature before opening to prevent moisture condensation.[1][2] |
| Suboptimal pH | Verify the pH of your activation buffer (should be 4.5-6.0) and coupling buffer (should be 7.0-8.5) with a calibrated pH meter.[1] |
| Presence of Competing Nucleophiles | Use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate). MES and PBS are recommended for the activation and coupling steps, respectively.[1][2] |
| Insufficient Reagent Concentration | Increase the molar excess of EDC and NHS. A 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS over the carboxyl-containing molecule is a good starting point for optimization.[1] |
| Steric Hindrance | Consider using a coupling reagent with a different activation chemistry (e.g., HATU, HBTU). If possible, a longer spacer arm on one of the molecules can also help.[5] |
Problem: Multiple Spots on TLC / Multiple Peaks in HPLC
| Potential Cause | Recommended Solution |
| Competing Side Reactions | Lower the reaction temperature. Screen different solvents. Change the order of reagent addition (pre-activate the carboxylic acid before adding the amine).[5] |
| Presence of Starting Material | Increase the reaction time.[6] Consider a "double coupling" where a second batch of activated acid is added after the initial reaction period.[6] Increase the equivalents of the amine and coupling reagents.[6] |
| Formation of Byproducts (e.g., N-acylurea) | Ensure the efficient trapping of the O-acylisourea intermediate by using an adequate concentration of NHS. |
Experimental Protocols
General Two-Step Protocol for Amine-to-Carboxyl Coupling using EDC/NHS
This protocol provides a general guideline for the covalent conjugation of an amine-containing molecule to a carboxyl-containing molecule. Optimization may be necessary for specific applications.
Materials:
-
Carboxyl-containing molecule
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-8.0 (PBS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous DMSO or DMF (if needed to dissolve reactants)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[1]
-
Prepare EDC and NHS/Sulfo-NHS solutions in Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
Dissolve the carboxyl-containing molecule in the Activation Buffer to the desired concentration.
-
Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the carboxyl-containing molecule solution. A typical starting point is a 2-4 mM concentration of EDC and a 5-10 mM concentration of NHS.[2]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[2]
-
-
Removal of Excess EDC/NHS (Optional but Recommended):
-
To prevent unwanted side reactions, remove excess EDC and NHS using a desalting column or through dialysis against the Coupling Buffer.
-
-
Coupling to Amine:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the amine solution to the activated carboxylic acid solution. If step 3 was skipped, ensure the pH of the reaction mixture is raised to 7.2-8.0 by adding Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to stop the reaction and quench any remaining active NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using a desalting column, dialysis, or other appropriate chromatographic techniques to remove unreacted molecules and byproducts.
-
Visualizations
Caption: Mechanism of EDC/NHS mediated amine-to-carboxyl coupling.
Caption: Troubleshooting workflow for low yield in amine-to-carboxyl coupling.
References
Identifying and minimizing side reactions of NH2-PEG5-OH
This technical support center is designed for researchers, scientists, and drug development professionals to provide direct answers to common issues and troubleshooting advice for identifying and minimizing side reactions during experiments with NH2-PEG5-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups in this compound and what are their potential side reactions?
This compound is a heterobifunctional linker with a primary amine (-NH2) and a primary hydroxyl (-OH) group.
-
Primary Amine (-NH2): This is a strong nucleophile and the more reactive of the two functional groups under most conditions.[1] It readily reacts with electrophiles such as activated esters (e.g., NHS esters), isocyanates, and aldehydes.[2][3]
-
Common Side Reactions:
-
Over-PEGylation/Multiple Additions: If the target molecule has multiple amine-reactive sites (e.g., lysine (B10760008) residues in a protein), multiple PEG molecules can attach, leading to a heterogeneous product mixture.[4]
-
Intra- and Intermolecular Cross-linking: If both the amine and an activated form of the hydroxyl group are reactive, the PEG linker can react with itself or bridge two target molecules, causing aggregation.[5]
-
Reaction with Non-target Amines: Buffers containing primary amines (e.g., Tris) can compete with the target molecule for reaction with an activated PEG linker.[4]
-
-
-
Primary Hydroxyl (-OH): This group is generally less reactive than the primary amine and typically requires activation to participate in conjugation reactions.[6]
-
Common Side Reactions:
-
Unintended Activation: Harsh activation conditions can lead to side reactions with other functional groups on the target molecule.
-
Incomplete Activation: This results in a lower yield of the desired conjugate.[6]
-
-
Q2: How can I achieve selective conjugation to either the amine or the hydroxyl group of this compound?
Selective conjugation can be achieved by using protecting groups or by controlling the reaction conditions.
-
Protecting Groups: This is the most reliable method for ensuring site-specificity.
-
To react via the hydroxyl group: Protect the amine group with a suitable protecting group like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc).[7][8] The Boc group is stable under a wide range of conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA).[9]
-
To react via the amine group: While the amine is inherently more reactive, protecting the hydroxyl group can prevent any potential side reactions. Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers.[10]
-
-
Control of Reaction Conditions:
-
pH Control: The reactivity of the primary amine is highly pH-dependent. At a slightly basic pH (7.2-8.5), the amine is deprotonated and highly nucleophilic, favoring reaction with amine-reactive reagents like NHS esters.[11] The hydroxyl group is generally unreactive under these conditions.
-
Choice of Reagents: Use reagents that are highly specific for amines, such as NHS esters, at a controlled pH.[12]
-
Q3: My protein is aggregating after conjugation with this compound. What could be the cause and how can I fix it?
Protein aggregation during PEGylation is a common issue and can be caused by several factors:
-
Intermolecular Cross-linking: If both ends of the this compound linker become reactive, it can bridge two protein molecules, leading to aggregation.[5]
-
Solution: Ensure that only one functional group of the PEG linker is reactive at a time, for instance by using a protecting group strategy. If not using a protecting group, carefully control the stoichiometry to favor mono-PEGylation.[4]
-
-
Changes in Protein Conformation: The conjugation process itself can sometimes alter the protein's structure, exposing hydrophobic regions and leading to aggregation.
-
High Protein Concentration: Higher concentrations can increase the likelihood of intermolecular interactions and aggregation.
-
Solution: Reduce the protein concentration in the reaction mixture.
-
Troubleshooting Guides
Issue 1: Low or No PEGylation Yield
| Potential Cause | Recommended Solution |
| Inactive PEG Reagent | Ensure the this compound is of high purity and has been stored correctly (typically at -20°C, desiccated). If the PEG linker has been activated (e.g., to an NHS ester), be aware that these are often moisture-sensitive and should be used immediately after preparation.[15] |
| Suboptimal Reaction pH | For reactions involving the amine group with NHS esters, maintain a pH between 7.2 and 8.5 for optimal reactivity and minimal hydrolysis of the ester.[11] |
| Competing Nucleophiles | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule.[4] Use non-amine-containing buffers like phosphate-buffered saline (PBS) or HEPES.[16] |
| Insufficient Molar Ratio of PEG | Increase the molar excess of the activated this compound to the target molecule. A 5- to 20-fold molar excess is a common starting point.[4] |
| Steric Hindrance | The target conjugation site on the biomolecule may be sterically hindered. Consider using a longer PEG linker if possible, or modifying the conjugation site. |
Issue 2: Heterogeneous Product Mixture (Multiple PEGylations)
| Potential Cause | Recommended Solution |
| Multiple Reactive Sites on Target | Proteins often have multiple lysine residues and an N-terminus that can react. To favor mono-PEGylation, reduce the molar ratio of the activated PEG linker to the target molecule.[4] |
| Lack of Site-Specificity | For a homogeneous product, a site-specific conjugation strategy is recommended. This can involve using a protecting group on the PEG linker or engineering the target molecule to have a unique reactive site. |
| Cross-linking | As mentioned previously, ensure only one functional group of the PEG linker is reactive at a time. |
Issue 3: Identification of Side Products
| Analytical Technique | Application |
| HPLC (High-Performance Liquid Chromatography) | Reversed-Phase (RP-HPLC): Can be used to separate the PEGylated product from unreacted starting materials and some side products based on hydrophobicity. Size-Exclusion (SEC-HPLC): Separates molecules based on size and is effective for identifying and quantifying aggregates and separating mono-PEGylated from di- or poly-PEGylated products.[17] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Provides mass information for the separated components, allowing for the identification of specific side products, such as hydrolyzed linkers or cross-linked species.[18] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Can provide detailed structural information about the final product and any isolated side products, confirming the site of conjugation and the integrity of the PEG linker. |
Experimental Protocols
Protocol 1: General Procedure for Amine-Specific PEGylation using an NHS-activated Carboxylic Acid
This protocol describes the reaction of the amine group of this compound with a pre-activated carboxylic acid on a target molecule.
-
Preparation of Target Molecule: Dissolve the target molecule containing an activated carboxylic acid (e.g., NHS ester) in a suitable amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5.
-
Preparation of PEG Solution: Immediately before use, dissolve this compound in the same buffer.
-
Reaction: Add the this compound solution to the target molecule solution with gentle stirring. A 5- to 20-fold molar excess of the PEG linker is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-100 mM to react with any remaining activated carboxylic acid groups.
-
Purification: Purify the PEGylated conjugate using an appropriate chromatography technique, such as size-exclusion or ion-exchange chromatography, to remove unreacted PEG and other impurities.[6]
Protocol 2: Selective Conjugation via the Hydroxyl Group using a Boc-Protected Amine
This protocol outlines the steps for reacting the hydroxyl group after protecting the amine.
-
Protection of the Amine Group: React this compound with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base (e.g., triethylamine) to form Boc-NH-PEG5-OH. Purify the product.
-
Activation of the Hydroxyl Group: The hydroxyl group of Boc-NH-PEG5-OH needs to be activated. A common method is to convert it to a tosylate (using tosyl chloride) or a mesylate (using mesyl chloride), making it a good leaving group for nucleophilic substitution.
-
Conjugation: React the activated Boc-NH-PEG5-OH with the nucleophile on your target molecule.
-
Deprotection of the Amine: Remove the Boc protecting group by treating the conjugate with an acid such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[19]
-
Purification: Purify the final conjugate.
Visualizations
Caption: Main reaction and potential side reactions of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. biochempeg.com [biochempeg.com]
- 3. ɑ-Hydroxy-ω-Amino PEG [rapp-polymere.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. mazams.weebly.com [mazams.weebly.com]
- 9. ɑ-Hydroxy-ω-Boc Amino PEG [rapp-polymere.com]
- 10. US8637711B2 - Selective and specific preparation of discrete PEG compounds - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. benchchem.com [benchchem.com]
- 18. ingenieria-analitica.com [ingenieria-analitica.com]
- 19. benchchem.com [benchchem.com]
Purification strategies for removing unreacted NH2-PEG5-OH
Welcome to the Technical Support Center. This guide provides detailed information on purification strategies for removing unreacted NH2-PEG5-OH from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound is a short-chain polyethylene (B3416737) glycol (PEG) linker with a terminal amine group (-NH2) and a terminal hydroxyl group (-OH). It is often used in bioconjugation to link molecules together. After a conjugation reaction, any unreacted or excess this compound must be removed. Failure to do so can lead to inaccurate characterization of the final product, interfere with downstream applications, and cause non-specific interactions in biological assays.
Q2: What are the primary methods for removing unreacted this compound?
The most effective purification strategies take advantage of the significant size difference between the larger conjugated molecule (e.g., a protein or antibody) and the small this compound linker (Molecular Weight ≈ 263.3 g/mol ). The primary methods include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on their size (hydrodynamic radius).[][]
-
Dialysis / Diafiltration: Uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules by size.[][3]
-
Ion Exchange Chromatography (IEX): Separates molecules based on differences in their net surface charge.[][4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity.[][5]
-
Precipitation: Selectively precipitates either the target conjugate or the impurities.[6][7]
Q3: How do I select the best purification method for my experiment?
The optimal method depends on the properties of your conjugated molecule, the scale of your experiment, and the required final purity. The decision-making process can be visualized as follows:
Purification Method Comparison
The following table summarizes and compares the most common purification techniques.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size.[] | Mild conditions, effective for large size differences.[8] | Potential for sample dilution; resolution may be poor if sizes are similar.[9] | Removing small linkers from large biomolecules like proteins and antibodies.[] |
| Dialysis / Diafiltration | Size-based separation across a semi-permeable membrane.[] | Simple, cost-effective, good for buffer exchange.[] | Slow process; risk of product loss due to non-specific binding or incorrect MWCO selection.[3] | Large volume samples where high resolution is not critical. |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge.[4] | High capacity; can separate isoforms with different charge distributions.[10][11] | Requires the conjugate to have a net charge; method development can be complex.[12] | Purifying charged biomolecules and separating PEGylated species from un-PEGylated protein.[4][13] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[] | High resolution and purity; well-established for peptides and small molecules.[5][9] | Can be denaturing for some proteins; requires organic solvents. | High-purity separation of small to medium-sized molecules that differ in hydrophobicity.[] |
| Precipitation | Differential solubility.[6] | Simple, scalable, and cost-effective.[7] | Lower purity compared to chromatography; risk of co-precipitation or product denaturation.[6] | Initial cleanup or large-scale industrial processes.[14] |
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low recovery of conjugate after purification. | 1. (Dialysis): MWCO of the membrane is too close to the conjugate's molecular weight.[3]2. (All Methods): Non-specific binding to the column resin or membrane.3. (IEX/RP-HPLC): Sub-optimal buffer conditions (pH, ionic strength) causing precipitation. | 1. Use a membrane with an MWCO that is at least 3-5 times smaller than the MW of your conjugate.[3]2. For SEC, add excipients like arginine to the mobile phase.[15] For dialysis, try a membrane made of a different material (e.g., PES instead of RC).3. Perform buffer screening to ensure your conjugate is stable and soluble in the elution buffers. |
| Residual this compound detected after purification. | 1. Insufficient resolution of the chosen method.2. (Dialysis): Insufficient buffer changes or inadequate dialysis time.[3]3. (SEC): Column overloading. | 1. Combine two orthogonal methods (e.g., IEX followed by SEC).[3]2. Increase the number of buffer changes to 4-5 and extend the total dialysis time to >24 hours.[3]3. Reduce the sample volume loaded onto the SEC column to <2% of the total column volume for optimal resolution. |
| Conjugate appears aggregated in SEC. | 1. Harsh reaction conditions (e.g., pH, temperature).2. Sub-optimal buffer composition during purification. | 1. Optimize conjugation conditions.2. Screen different mobile phase buffers. Consider adding excipients like arginine or adjusting the salt concentration to improve solubility and reduce aggregation.[15] |
| Poor separation between PEGylated and un-PEGylated protein in IEX. | 1. The PEG chain is shielding the protein's surface charges too effectively.[]2. The pH of the buffer is not optimal for charge differentiation. | 1. This is an inherent property of PEGylation. IEX is most effective at separating species with low degrees of PEGylation.[12]2. Adjust the pH of the mobile phase to maximize the charge difference between the native and PEGylated protein. |
Detailed Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol is ideal for separating a large protein conjugate from the small, unreacted this compound linker.
Methodology:
-
Column and Buffer Selection: Choose an SEC column with a fractionation range appropriate for your conjugated molecule. The mobile phase should be a buffer in which your conjugate is stable and soluble (e.g., Phosphate Buffered Saline, pH 7.4).
-
Equilibration: Equilibrate the column with at least 2-3 column volumes (CV) of the filtered and degassed mobile phase at the recommended flow rate.[3]
-
Sample Loading: Apply the filtered reaction mixture to the column. For optimal resolution, the sample volume should not exceed 2% of the total column volume.
-
Elution: Elute the sample with the equilibration buffer (isocratic elution) for at least one column volume. The larger conjugated biomolecule will elute first, followed by the smaller unreacted protein (if any), and finally the small this compound linker.[]
-
Fraction Collection and Analysis: Collect fractions and monitor the eluate using a UV detector at 280 nm (for proteins). Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, analytical HPLC) to identify those containing the pure product.
Protocol 2: Dialysis
Dialysis is a straightforward method for removing small molecule impurities and for buffer exchange.
Methodology:
-
Membrane Selection: Choose a dialysis membrane (tubing or cassette) with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your conjugate but large enough to allow the ~0.26 kDa PEG linker to pass through. A 3-5 kDa MWCO is typically a safe choice for most protein conjugates.[3]
-
Sample Preparation: Load the reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped, and seal it securely.
-
Dialysis: Immerse the sealed tubing/cassette in a large volume of dialysis buffer (at least 100-200 times the sample volume) at 4°C with gentle stirring.[3]
-
Buffer Exchange: For efficient removal, perform at least 3-4 buffer changes over 24-48 hours. A common schedule is to change the buffer after 4 hours, then again after 8 hours, and finally leaving it to dialyze overnight, repeating as necessary.[3]
-
Sample Recovery: Carefully remove the tubing/cassette from the buffer and retrieve the purified sample.
Protocol 3: Ion Exchange Chromatography (IEX)
IEX separates molecules based on charge. PEGylation typically shields the positive charges of lysine (B10760008) residues, making the PEGylated conjugate less positively charged than the native protein. This allows for their separation using cation exchange chromatography.
Methodology:
-
Resin and Buffer Selection: Choose a cation exchange resin (e.g., SP Sepharose). Prepare a low-salt binding buffer (e.g., 20 mM MES, pH 6.0) and a high-salt elution buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0). The pH should be chosen to ensure the native protein has a strong positive charge.
-
Equilibration: Equilibrate the IEX column with 5-10 CV of binding buffer.
-
Sample Loading: Load the sample, which should be buffer-exchanged into the binding buffer, onto the column. Unreacted, neutral this compound will pass through in the flow-through.
-
Wash: Wash the column with several CVs of binding buffer to remove any unbound material.
-
Elution: Elute the bound species using a linear gradient from 0% to 100% elution buffer. Typically, the more PEGylated (and thus less positive) species will elute first at a lower salt concentration, followed by the native protein.[4][10]
-
Fraction Collection and Analysis: Collect fractions across the gradient and analyze them by SDS-PAGE or other methods to identify the pure PEGylated conjugate.
References
- 3. benchchem.com [benchchem.com]
- 4. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Purification of antibodies by precipitating impurities using Polyethylene Glycol to enable a two chromatography step process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: NH2-PEG5-OH Conjugate Stability
Welcome to the technical support center for NH2-PEG5-OH conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing stability issues encountered during experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its conjugates?
A1: The main stability concerns for this compound and its conjugates revolve around the integrity of the polyethylene (B3416737) glycol (PEG) backbone and the stability of the linkage formed with a target molecule. The two primary degradation pathways are:
-
Oxidation: The polyether backbone of PEG is susceptible to oxidative degradation.[1][2] This can be initiated by heat, light, or the presence of transition metal ions.[2] Oxidative cleavage can lead to chain fragmentation, resulting in byproducts such as aldehydes and carboxylic acids.[1][2]
-
Hydrolysis of the Conjugate Linkage: While the ether linkages of the PEG backbone itself are generally stable to hydrolysis, the bond formed when this compound is conjugated to a molecule can be susceptible to hydrolysis depending on its chemical nature and the pH of the environment.[3][4] For instance, if the amine group of the PEG linker is conjugated to a molecule via an ester bond, this bond will be prone to hydrolysis, especially under basic conditions.[3] In contrast, an amide bond formed from the reaction of the amine group is significantly more stable across a wider pH range.[3]
Q2: How do pH and temperature affect the stability of this compound conjugates?
A2: Both pH and temperature play crucial roles in the stability of PEG conjugates.
-
pH: The stability of the linkage is highly pH-dependent. Amide bonds, typically formed from the amine group of this compound, are very stable under most physiological conditions.[3] However, if other functional groups are introduced to form linkages like esters, their stability will be compromised at non-neutral pH. Ester bonds are particularly labile to base-catalyzed hydrolysis.[3]
-
Temperature: Elevated temperatures accelerate the rate of both oxidative degradation of the PEG backbone and hydrolysis of susceptible linkages.[5] It is recommended to store and handle this compound and its conjugates at low temperatures to minimize thermal degradation.[6]
Q3: What are the optimal storage conditions for this compound and its conjugates to ensure long-term stability?
A3: To ensure long-term stability, this compound and its conjugates should be stored under the following conditions:
-
Temperature: Store at -20°C or lower for long-term storage.[6][7] For short-term storage (a few days), refrigeration at 4°C may be acceptable, but degradation is still possible over time.[8]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[2]
-
Light: Protect from light to prevent photo-oxidation.[5]
-
Moisture: Keep in a desiccated environment to prevent hydrolysis of any moisture-sensitive components of the conjugate.[9][10] When removing from cold storage, it is crucial to allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[9][10]
Troubleshooting Guide
Problem 1: I am observing a loss of activity or unexpected cleavage of my this compound conjugate during my experiments.
This issue often points to the degradation of the conjugate. The following troubleshooting workflow can help identify the cause.
Caption: Troubleshooting workflow for conjugate instability.
Problem 2: I am experiencing low yield or failure in my conjugation reaction with this compound.
Low conjugation yield is a common issue. This troubleshooting guide focuses on reactions where the amine group of this compound is intended to react with an activated carboxyl group (e.g., an NHS ester).
Caption: Troubleshooting workflow for low conjugation yield.
Data Presentation
Table 1: Relative Stability of Common Linkages in PEG Conjugates
| Linkage Type | Formed From | Stability to Hydrolysis | Recommended pH for Stability |
| Amide | Amine + Carboxylic Acid (activated) | High | Broad range (stable at physiological pH) |
| Ester | Alcohol + Carboxylic Acid | Low to Moderate | Neutral pH (labile at high and low pH) |
| Thioether | Thiol + Maleimide | High | Broad range (stable at physiological pH) |
| Hydrazone | Hydrazine + Aldehyde/Ketone | pH-dependent | Stable at neutral/basic pH, cleaves at acidic pH |
This table provides a general overview. Specific stability can vary based on the molecular structure and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of an this compound Conjugate
Objective: To assess the stability of a PEG conjugate under stress conditions to identify potential degradation pathways.
Materials:
-
This compound conjugate solution of known concentration
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., CAD, ELSD, or MS)
-
Appropriate HPLC column (e.g., C18 or size-exclusion)
Procedure:
-
Sample Preparation: Prepare aliquots of the this compound conjugate in PBS at a concentration suitable for HPLC analysis.
-
Acid Hydrolysis: To one aliquot, add 0.1 M HCl to a final pH of 1-2.
-
Base Hydrolysis: To another aliquot, add 0.1 M NaOH to a final pH of 12-13.
-
Oxidative Degradation: To a third aliquot, add 3% H₂O₂.
-
Control: Maintain one aliquot in PBS at 4°C as a control.
-
Incubation: Incubate all samples (except the control) at a controlled temperature (e.g., 40°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching and Neutralization: At each time point, take a sample from each stress condition. For the acid and base hydrolysis samples, neutralize the pH to ~7.
-
HPLC Analysis: Analyze all samples by HPLC. Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the main conjugate peak.
-
Data Analysis: Calculate the percentage of remaining conjugate at each time point relative to the time zero sample.
Protocol 2: General Procedure for Conjugating this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry
Objective: To provide a general workflow for the covalent attachment of this compound to a molecule with a carboxyl group.
Materials:
-
Molecule with a carboxylic acid group
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0
-
Conjugation Buffer: Amine-free buffer such as PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMSO/DMF immediately before use.
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in the Activation Buffer. Add 1.5 equivalents of EDC followed by 1.5 equivalents of NHS. Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
Conjugation: Dissolve the this compound in the Conjugation Buffer. Add the activated carboxylic acid solution to the this compound solution. A molar excess of the amine-PEG may be necessary. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate from excess reagents and byproducts using an appropriate method such as dialysis or size-exclusion chromatography.
Caption: Experimental workflow for EDC/NHS conjugation.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biochempeg.com [biochempeg.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
Technical Support Center: Characterization of NH2-PEG5-OH Modified Surfaces
This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions for characterizing NH2-PEG5-OH modified surfaces.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for confirming successful this compound modification of a surface?
A1: The most common and effective techniques for confirming successful surface modification include X-ray Photoelectron Spectroscopy (XPS) to verify elemental composition, Contact Angle Goniometry to measure changes in surface wettability, Atomic Force Microscopy (AFM) to analyze surface topography and roughness, and Fluorescence Microscopy for spatial distribution and quantification when using a fluorescently labeled PEG.[1][2]
Q2: How can I quantify the amount of PEG immobilized on my surface?
A2: Quantification can be achieved through several methods. XPS can provide an estimate of surface coverage by analyzing the atomic percentages of elements specific to the PEG linker and the substrate.[3][4] If the this compound is fluorescently labeled, fluorescence intensity can be correlated to surface density using a calibration curve.[5][6][7] Quartz Crystal Microbalance (QCM) can also be used to measure the mass of the grafted PEG layer.
Q3: What is a typical water contact angle for a successfully PEGylated surface?
A3: A successfully PEGylated surface is expected to be hydrophilic. While the exact contact angle can vary depending on the underlying substrate and the density of the PEG layer, typical water contact angles for PEG-modified surfaces are in the range of 20° to 80°.[8][9][10] A significant decrease in contact angle after modification is a strong indicator of successful PEGylation.
Q4: Can I use AFM to visualize the PEG chains directly?
A4: While AFM can provide high-resolution topographical images of the surface, directly visualizing individual, flexible PEG-5 chains is challenging due to their size and mobility, especially in a hydrated state.[11][12] However, AFM is excellent for assessing changes in surface roughness and identifying the formation of a uniform polymer film, which are indicative of successful modification.[13][14]
Surface Characterization Techniques: Data & Protocols
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound modified surfaces, XPS is used to confirm the presence of the PEG linker and the terminal amine group.
| Element | High-Resolution Spectrum | Approximate Binding Energy (eV) | Interpretation for this compound |
| Carbon | C 1s | 284.8 (C-C/C-H), 286.5 (C-O), 288.0 (C=O) | The presence and intensity of the C-O peak at ~286.5 eV is a key indicator of the PEG backbone.[3][15] |
| Oxygen | O 1s | 532.5 (C-O) | Corroborates the presence of the ether linkages in the PEG chain. |
| Nitrogen | N 1s | ~400.0 (C-N) | Confirms the presence of the terminal amine (-NH2) group. |
| Silicon | Si 2p | ~100.0 (Si), ~103.0 (SiO2) | Signal from the underlying silicon substrate. Attenuation of the Si signal indicates surface coverage. |
-
Sample Preparation: Ensure the sample is clean and free of contaminants. Mount the sample on a clean XPS sample holder using double-sided, vacuum-compatible tape.
-
Introduction to UHV: Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument. Allow the sample to degas sufficiently.[16]
-
Survey Scan: Acquire a survey spectrum (typically 0-1100 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (C 1s, O 1s, N 1s, and the primary substrate element, e.g., Si 2p).
-
Charge Correction: Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.[16]
-
Data Analysis: Use appropriate software to perform peak fitting and quantification of the elemental atomic concentrations. The presence of a prominent C-O peak in the C 1s spectrum and an N 1s peak confirms the presence of this compound.[3][4]
Contact Angle Goniometry
This technique measures the angle at which a liquid droplet interfaces with a solid surface. It is a simple yet powerful method to assess the hydrophilicity or hydrophobicity of a surface, which is expected to change upon successful PEGylation.
| Surface Type | Expected Water Contact Angle (°) | Interpretation |
| Unmodified Silicon Wafer | 50 - 80 | Moderately hydrophilic. |
| This compound Modified Surface | 20 - 60 | Increased hydrophilicity due to the presence of the hydrophilic PEG chains.[9][10] |
-
Sample Preparation: Place the modified substrate on the goniometer stage. Ensure the surface is level.
-
Droplet Deposition: Using a high-precision syringe, dispense a small droplet (typically 3-5 µL) of deionized water onto the surface.[17]
-
Image Capture: A camera captures the profile of the droplet at the liquid-solid interface.
-
Angle Measurement: Software analyzes the droplet shape to calculate the contact angle.
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure reproducibility and obtain an average value.
Atomic Force Microscopy (AFM)
AFM provides nanoscale resolution imaging of surface topography. It is used to assess the morphology and roughness of the surface before and after modification.
| Surface Type | Typical Root Mean Square (RMS) Roughness | Interpretation |
| Unmodified Silicon Wafer | < 0.5 nm | Atomically smooth surface. |
| This compound Modified Surface | 0.5 - 2.0 nm | A slight increase in roughness is expected due to the formation of the polymer layer.[13] The surface should appear continuous and free of large aggregates.[13] |
-
Sample Preparation: Mount the substrate on an AFM sample puck using a suitable adhesive. For imaging in liquid, ensure the sample is fully submerged.[18]
-
Cantilever Selection: Choose a cantilever appropriate for imaging soft matter in the desired environment (air or liquid). Silicon nitride cantilevers with low spring constants are often suitable.
-
Instrument Setup: Install the cantilever and align the laser onto the photodiode.
-
Engage and Scan: Approach the tip to the surface and begin scanning in a suitable mode (e.g., tapping mode or PeakForce Tapping) to minimize damage to the soft PEG layer.[11]
-
Image Analysis: Use the instrument's software to analyze the collected images for topography and calculate surface roughness parameters.
Fluorescence Microscopy
This technique is used to visualize the distribution of the PEG layer when a fluorescently labeled this compound is used. It can also be used for semi-quantitative analysis of surface coverage.
-
Surface Modification: Perform the surface modification using a fluorescently labeled this compound (e.g., FITC-PEG-NH2).
-
Rinsing: Thoroughly rinse the surface to remove any non-covalently bound fluorescent molecules.
-
Imaging: Place the sample on the microscope stage. Excite the sample with the appropriate wavelength of light for the fluorophore used (e.g., ~494 nm for FITC).[1]
-
Emission Collection: Collect the emitted fluorescence (e.g., at ~520 nm for FITC) through the objective lens and capture the image with a sensitive camera.[1]
-
Image Analysis: Analyze the image for the uniformity and intensity of the fluorescence signal, which corresponds to the distribution and relative density of the PEG layer.
Troubleshooting Guides
XPS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No N 1s peak detected. | Incomplete reaction; Amine group is not present or below the detection limit; Surface contamination. | Verify reaction conditions (time, temperature, concentration); Increase the concentration of the aminated PEG; Ensure the surface is thoroughly cleaned before modification. |
| Weak C-O peak in C 1s spectrum. | Low grafting density of PEG; Contamination with hydrocarbons. | Optimize reaction conditions to improve grafting density; Use a plasma cleaner or piranha solution to clean the substrate prior to modification. |
| Unusual peaks present. | Surface contamination from handling or environment. | Handle samples with clean, powder-free gloves; Store samples in a clean, dry environment; Sputter cleaning can be used, but may damage the PEG layer. |
Contact Angle Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High contact angle (>80°). | Incomplete or failed PEGylation; Surface contamination with hydrophobic molecules. | Re-evaluate the modification protocol; Thoroughly clean the substrate before modification. |
| Large variation in contact angle across the surface. | Non-uniform PEG coating; Surface is not level. | Improve the uniformity of the reaction conditions (e.g., ensure complete submersion and agitation); Level the sample stage on the goniometer. |
| Droplet shape distorts over time. | Water absorption by a thick PEG layer; Evaporation. | For highly hydrophilic surfaces, take the measurement immediately after droplet deposition; Perform measurements in a humidity-controlled chamber. |
AFM Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Image shows streaks or smearing. | Tip is contaminated or damaged; Scanning parameters are too aggressive. | Replace the AFM tip; Reduce the scan speed and/or increase the tapping force setpoint.[19] |
| "Double tip" or "twinned" features. | The AFM tip has a double apex. | Replace the AFM tip.[20][21] |
| Image appears blurry or lacks resolution. | Tip is blunt; Feedback gains are not optimized. | Use a new, sharp tip; Optimize the feedback loop parameters (proportional and integral gains).[22] |
| "Flying tip" artifact (tip loses contact with the surface). | Inadequate feedback loop settings for a soft, hydrated surface. | Increase feedback gain, reduce the setpoint, and/or slow down the scanning speed.[19][20] |
Fluorescence Microscopy Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No fluorescence signal. | Failed conjugation of fluorescent PEG; Photobleaching. | Confirm the reactivity of the fluorescent PEG; Use an anti-fade mounting medium; Reduce exposure time and laser power. |
| High background fluorescence. | Incomplete rinsing of unbound fluorescent PEG; Autofluorescence from the substrate. | Increase the number and duration of rinsing steps; Image an unmodified substrate to determine the level of background fluorescence. |
| Patchy or non-uniform fluorescence. | Inhomogeneous PEGylation. | Optimize the surface modification protocol to ensure uniform reaction conditions across the entire surface. |
Visualized Workflows and Logic
References
- 1. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PlumX [plu.mx]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 12. High-Resolution Imaging of Polyethylene Glycol Coated Dendrimers via Combined Atomic Force and Scanning Tunneling Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scispace.com [scispace.com]
- 20. afmhelp.com [afmhelp.com]
- 21. AFM Artifacts - AFM FAQ - Frequently Asked Questions about Atomic Force Microscopy [fc.up.pt]
- 22. experimentationlab.berkeley.edu [experimentationlab.berkeley.edu]
How to quantify the degree of PEGylation after using NH2-PEG5-OH
Welcome to the technical support center for quantifying the degree of PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered when quantifying the extent of PEGylation after using reagents like NH2-PEG5-OH. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist in your experiments.
Frequently Asked questions (FAQs)
Q1: What is the "degree of PEGylation" and why is it important to quantify?
A1: The degree of PEGylation refers to the average number of polyethylene (B3416737) glycol (PEG) chains attached to a single molecule (e.g., a protein or peptide).[1] Quantifying this is a critical quality attribute in drug development because the number of attached PEG chains significantly impacts the therapeutic's pharmacokinetic and pharmacodynamic properties, such as its circulatory half-life, immunogenicity, and biological activity.[2]
Q2: I've used this compound for my conjugation. Which quantification methods are most suitable?
A2: Since this compound reacts with primary amines (like the N-terminus or lysine (B10760008) residues on a protein), several methods are suitable. The most common and powerful techniques include:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Directly measures the mass increase of the molecule, allowing for a precise determination of the number of attached PEG chains.[3]
-
HPLC (SEC, RP-HPLC, IEX-HPLC): Separates molecules based on size, hydrophobicity, or charge. Changes in these properties upon PEGylation allow for the quantification of different PEGylated species.[2]
-
¹H NMR Spectroscopy: Can be used to quantify the ratio of PEG-specific protons to molecule-specific protons, providing a direct measure of the degree of PEGylation.[4]
-
Colorimetric Assays (e.g., TNBS assay): Indirectly quantifies PEGylation by measuring the decrease in free primary amines after the reaction.[5]
Q3: How do I choose the best method for my specific needs?
A3: The choice of method depends on several factors, including the information required, the properties of your molecule, and the available equipment. Mass spectrometry provides the most detailed and direct information on the degree and sites of PEGylation.[3] HPLC methods are excellent for assessing purity and quantifying the distribution of different PEGylated species.[2] ¹H NMR is a powerful quantitative tool, especially for smaller molecules or when a direct measurement is needed without relying on separation.[4] Colorimetric assays are best for rapid, high-throughput screening of reaction conditions but are indirect and can be prone to interferences.[5]
Q4: Can I use a combination of methods?
A4: Yes, using a combination of orthogonal methods is highly recommended for a comprehensive characterization of your PEGylated product. For example, you might use HPLC to purify the PEGylated molecule and then use mass spectrometry to confirm its identity and determine the precise degree of PEGylation.[6]
Comparison of Quantification Methods
The following table summarizes the key performance characteristics of the most common techniques for quantifying the degree of PEGylation.
| Feature | Mass Spectrometry (MALDI-TOF / ESI-MS) | HPLC (SEC / RP-HPLC / IEX-HPLC) | ¹H NMR Spectroscopy | Colorimetric Assay (TNBS) |
| Primary Information | Molecular weight, degree of PEGylation, specific site of attachment[3] | Separation and quantification of PEGylated species[2] | Ratio of PEG to molecule, degree of PEGylation[4] | Consumption of primary amines[5] |
| Resolution | High (can resolve individual oligomers) | Variable (depends on column and method) | Atomic level for small molecules | Not applicable |
| Sensitivity | High (picomole to femtomole) | Moderate (microgram to nanogram) | Low to Moderate (microgram to milligram)[7] | Moderate (microgram) |
| Accuracy | High (< 5 ppm with delayed extraction)[3] | Moderate to High (dependent on standards) | High (can be >99%)[8] | Low to Moderate (indirect measurement) |
| Precision | High (CV < 0.01% for m/z)[9] | High (reproducibility <1% for peak area)[10] | High (99.1–99.9%)[1] | Moderate |
| Throughput | High (especially MALDI-TOF) | High | Low | High |
| Advantages | High accuracy and specificity, provides direct evidence of conjugation.[3] | Robust, quantitative, can be used for purification and analysis.[2] | Direct quantification without standards for the analyte, non-destructive.[11] | Rapid, inexpensive, suitable for high-throughput screening.[5] |
| Limitations | Can be less quantitative without standards, complex spectra with ESI-MS.[12] | Indirect measurement of conjugation, resolution can be challenging.[13] | Lower sensitivity, requires higher sample concentration.[7] | Indirect measurement, susceptible to interfering substances.[14] |
Experimental Workflows and Decision Logic
The choice of an analytical method is often guided by the specific question you need to answer. The following diagram illustrates a logical workflow for selecting an appropriate quantification technique.
Once a method is chosen, a general experimental workflow can be followed. The diagram below outlines the typical steps involved in quantifying the degree of PEGylation.
Detailed Experimental Protocols
Here are detailed methodologies for the key experiments cited for quantifying the degree of PEGylation.
Protocol 1: MALDI-TOF Mass Spectrometry
This protocol provides a direct measurement of the molecular weight of the PEGylated product, allowing for the calculation of the degree of PEGylation.
-
Materials:
-
PEGylated protein sample (1-100 pmol/µL)[15]
-
MALDI Matrix (e.g., Sinapinic Acid for proteins > 5 kDa)[16]
-
Matrix Solvent (e.g., 30-50% acetonitrile (B52724) in water with 0.1% TFA)[16]
-
MALDI target plate
-
MALDI-TOF Mass Spectrometer
-
-
Procedure:
-
Sample Preparation:
-
Spotting the Sample:
-
Mix the PEGylated protein sample with the matrix solution in a 1:1 to 1:10 ratio (sample:matrix).
-
Spot 0.5 - 1 µL of the mixture onto the MALDI target plate and let it air dry completely.[15]
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a protein standard of a similar mass range.
-
Set the instrument to the appropriate mode (e.g., linear mode for high molecular weight proteins).
-
-
Data Acquisition:
-
Insert the target plate into the instrument.
-
Acquire the mass spectrum by firing the laser at the sample spot.
-
-
Data Analysis:
-
Determine the average molecular weight of the un-PEGylated protein and the PEGylated protein from the mass spectra.
-
Calculate the degree of PEGylation using the following formula: Degree of PEGylation = (Mass of PEGylated Protein - Mass of Un-PEGylated Protein) / Mass of one PEG chain
-
-
Protocol 2: Size-Exclusion HPLC (SEC-HPLC)
This method separates the PEGylated protein from the un-PEGylated protein and free PEG based on their size in solution.
-
Materials:
-
PEGylated protein sample (~1 mg/mL)[2]
-
SEC-HPLC column (e.g., Superdex 200)
-
Mobile Phase (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a UV detector
-
-
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase for at least 2 column volumes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Data Acquisition:
-
Data Analysis:
-
Identify the peaks corresponding to the PEGylated protein, un-PEGylated protein, and free PEG based on their retention times (larger molecules elute earlier).
-
Integrate the peak areas for the PEGylated and un-PEGylated protein.
-
Calculate the percentage of PEGylated protein: % PEGylated = (Area of PEGylated Protein Peak / (Area of PEGylated Protein Peak + Area of Un-PEGylated Protein Peak)) x 100
-
-
Protocol 3: ¹H NMR Spectroscopy
This protocol provides a direct quantification of the degree of PEGylation by comparing the integrals of PEG-specific and protein-specific proton signals.
-
Materials:
-
Purified and lyophilized PEGylated protein
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer
-
-
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the purified PEGylated protein in the deuterated solvent to a concentration of at least 1-5 mg/mL.
-
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to obtain optimal resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify the characteristic peak for the PEG backbone (a sharp singlet around 3.6 ppm).
-
Identify a well-resolved peak corresponding to the protein that is not affected by PEGylation.
-
Integrate the area of the PEG peak and the selected protein peak.
-
Calculate the degree of PEGylation using the following formula: Degree of PEGylation = (Integral of PEG peak / Number of protons per PEG chain) / (Integral of protein peak / Number of protons for the protein signal)
-
-
Protocol 4: TNBS Assay for Free Amines
This indirect method quantifies the number of primary amines on a protein before and after PEGylation. The decrease in free amines corresponds to the number of attached PEG chains.
-
Materials:
-
Procedure:
-
Sample Preparation:
-
Prepare solutions of the un-PEGylated and PEGylated proteins in the Reaction Buffer.
-
-
Reaction:
-
Quenching:
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each sample.[18]
-
-
Measurement:
-
Calculation:
-
The degree of PEGylation is calculated based on the reduction in absorbance of the PEGylated sample compared to the un-PEGylated control. Degree of PEGylation = (1 - (Absorbance of PEGylated Protein / Absorbance of Un-PEGylated Protein)) x Total number of primary amines on the protein
-
-
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of PEGylation and provides potential solutions.
Mass Spectrometry (MALDI-TOF & ESI-MS)
| Problem | Possible Cause(s) | Solution(s) |
| No or Low Signal | - Poor ionization due to salt contamination.- Inappropriate matrix for MALDI.- Low sample concentration. | - Desalt the sample thoroughly before analysis.[17]- Screen different matrices and sample preparation methods.[16]- Concentrate the sample. |
| Broad, Unresolved Peaks | - Polydispersity of the PEG reagent.- Heterogeneity of the PEGylated product (multiple PEGylation sites).- High salt concentration. | - Use a monodisperse PEG reagent if possible.- Optimize the PEGylation reaction to favor a single species.- Ensure the sample is well-desalted. |
| Complex, Uninterpretable Spectra (ESI-MS) | - Overlapping charge state envelopes from different PEGylated species. | - Use deconvolution software to simplify the spectrum.[20]- Couple with a separation technique like HPLC (LC-MS).[20] |
| Contamination Peaks (e.g., peaks separated by 44 Da) | - Contamination from PEG-containing detergents (e.g., Triton, Tween) or other lab materials. | - Use dedicated glassware and high-purity solvents for proteomics work.- Clean the MS system.[21] |
HPLC (SEC, RP-HPLC, IEX-HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing | - Secondary interactions between the analyte and the column stationary phase (e.g., silanol (B1196071) interactions).[22]- Column overload.[23]- Column bed deformation.[23] | - Use a highly deactivated (end-capped) column.[23]- Optimize the mobile phase pH and buffer concentration.[23]- Reduce the sample amount injected.[23]- Replace the column or guard column.[24] |
| Peak Broadening | - Polydispersity of the PEG chain.- Conformational flexibility of the PEGylated molecule.- Slow gradient in RP-HPLC. | - This is often inherent to PEGylated molecules. Try to optimize chromatographic conditions to minimize the effect.- Use a shallower gradient in RP-HPLC to improve resolution. |
| Poor Resolution between Species | - Similar size, charge, or hydrophobicity of the different PEGylated forms. | - Try an orthogonal HPLC method (e.g., if SEC fails, try IEX or RP-HPLC).- Optimize the gradient, mobile phase composition, and temperature.[4] |
| Low Recovery | - Irreversible binding of the analyte to the column. | - For RP-HPLC, try a different stationary phase (e.g., C4 instead of C18).- Adjust the mobile phase to ensure complete elution. |
¹H NMR Spectroscopy
| Problem | Possible Cause(s) | Solution(s) |
| Broad Peaks | - Poor shimming.- Sample is not homogenous or has poor solubility.- Sample is too concentrated.- The molecule is very large, leading to faster relaxation. | - Re-shim the instrument.[25]- Ensure the sample is fully dissolved. Try a different solvent or adjust the pH.[25]- Dilute the sample.[25]- This can be an inherent property of large biomolecules. |
| Overlapping Peaks | - The PEG signal is obscuring the protein signal of interest. | - Try a different deuterated solvent to change the chemical shifts.[25]- Use 2D NMR techniques (e.g., HSQC) to resolve overlapping signals. |
| Inaccurate Integration | - Poor baseline correction.- Overlapping peaks are not properly deconvoluted.- Incorrectly set relaxation delay (D1). | - Carefully perform baseline correction.- Use software to deconvolute overlapping peaks.- Ensure the relaxation delay is sufficient for full relaxation of the nuclei being quantified (typically 5x T1). |
| Water Peak Obscuring Signals | - Residual water in the sample or solvent. | - Use a solvent suppression pulse sequence.- Lyophilize the sample from D₂O multiple times to exchange labile protons. |
Colorimetric Assays (TNBS)
| Problem | Possible Cause(s) | Solution(s) |
| High Background Absorbance | - Hydrolysis of the TNBSA reagent.[14]- Interfering substances in the buffer. | - Prepare the TNBSA reagent fresh before each use.[18]- Ensure the buffer does not contain primary amines (e.g., Tris).[18] |
| Low Sensitivity | - The change in the number of free amines is small.- Low protein concentration. | - This is a limitation of the assay. Consider a more sensitive, direct method like mass spectrometry.- Increase the protein concentration if possible. |
| Inaccurate Quantification | - Interference from other components in the sample (e.g., reducing agents).- The protein standard used is not representative of the sample protein. | - Perform a buffer exchange to remove interfering substances.- Use a standard that is as similar as possible to the analyte. |
| Precipitation during the Assay | - Low solubility of the protein or the TNP-protein adduct. | - Ensure the protein is soluble in the reaction buffer. The addition of SDS in the quenching step helps to keep the product in solution.[18] |
References
- 1. Quantitative 1H-NMR spectroscopy as an efficient method for identification and quantification of PVC, ABS and PA microparticles - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Accurate mass measurements using MALDI-TOF with delayed extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blob.phenomenex.com [blob.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. Precision Enhancement of MALDI-TOF-MS Using High Resolution Peak Detection and Label-Free Alignment* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 12. benchchem.com [benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 17. bumc.bu.edu [bumc.bu.edu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. enovatia.com [enovatia.com]
- 21. researchgate.net [researchgate.net]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. gmpinsiders.com [gmpinsiders.com]
- 24. waters.com [waters.com]
- 25. Troubleshooting [chem.rochester.edu]
Technical Support Center: Overcoming Steric Hindrance in Large Molecule Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance during large molecule conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of large molecule conjugation?
A: Steric hindrance refers to the spatial obstruction caused by the size and shape of molecules that can prevent a chemical reaction from occurring efficiently.[1][2] In bioconjugation, this happens when the three-dimensional structure of a large biomolecule, like a protein or antibody, or the bulkiness of a molecule to be conjugated, physically blocks the reactive sites.[1] This can be due to the target functional group being buried within the protein's structure or shielded by nearby molecular components.[1]
Q2: What are common indicators that steric hindrance is affecting my conjugation reaction?
A: Several signs can point to steric hindrance issues in your experiment:
-
Low or no conjugation yield: The amount of the final conjugated molecule is much lower than expected.[1]
-
Incomplete conjugation: Even when using an excess of the labeling reagent, the biomolecule does not become fully conjugated.[1]
-
Lack of site-specificity: The conjugation happens at unintended, more accessible locations on the molecule's surface.[1]
-
Protein precipitation: Modification at more accessible sites can alter the protein's properties, leading to aggregation and precipitation.[1]
Q3: How can I determine if a target site on my protein is accessible for conjugation?
A: You can assess the accessibility of a target residue using several methods:
-
Computational Modeling: Tools that predict protein structure and solvent accessibility can indicate which residues are on the surface and available for reaction.[1]
-
Site-Directed Mutagenesis: Introducing a reactive residue, such as cysteine, at the desired location and then attempting conjugation can confirm its accessibility.[1]
-
Mass Spectrometry: Techniques like peptide mapping after limited proteolysis can provide insights into the surface topology of a protein and help identify conjugation sites.[1]
Q4: How do linkers, such as PEG linkers, help overcome steric hindrance?
A: Linkers, particularly Polyethylene Glycol (PEG) linkers, act as flexible spacers that connect a biomolecule to another molecule.[1][3] They can mitigate steric hindrance in several ways:
-
Increasing distance: A longer linker extends the reactive group away from the biomolecule's surface, enabling it to access sterically hindered sites.[1]
-
Providing flexibility: The flexible nature of a PEG chain allows the reactive group to navigate around bulky parts of the protein to reach its target.[1]
-
Improving solubility: The hydrophilic properties of PEG can help prevent the aggregation of hydrophobic molecules during conjugation, which can indirectly improve reaction efficiency.[1][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during large molecule conjugation that may be related to steric hindrance.
Problem: Low or No Conjugation Yield
| Possible Cause | Recommended Solution | Supporting Data/Considerations |
| Inaccessible Reactive Site | 1. Use a Longer Linker: Introduce a linker with a longer chain to increase the reach of the reactive group.[1] 2. Optimize Reaction Conditions: Adjust pH or temperature to potentially expose the reactive site. This should be done carefully to avoid denaturation.[1] 3. Site-Directed Mutagenesis: If possible, mutate a surface-exposed, non-essential amino acid to a more reactive one (e.g., cysteine).[1] | Experiment with a range of linker lengths to find the optimal distance for efficient conjugation.[1] For example, shorter PEGs (PEG2-PEG12) are used for compact labeling, while longer PEGs (PEG24 and above) offer more flexibility.[4] |
| Steric Clash Between Bulky Conjugation Partners | 1. Optimize Linker Length: Experiment with various linker lengths to find the optimal separation.[1] 2. Use Smaller Labeling Reagents: If possible, choose smaller, less bulky tags or labels.[1] | The choice of linker can significantly impact stability and payload release, affecting efficacy and toxicity.[5] |
| Incorrect Reaction Conditions for Linker Chemistry | 1. Verify pH: Ensure the reaction buffer pH is optimal for the specific conjugation chemistry (e.g., pH 7.5-8.5 for NHS esters, pH 6.5-7.5 for maleimides).[1][6] 2. Check Reagent Stability: Confirm that your linker and other reagents have not degraded. NHS esters, for instance, are sensitive to moisture.[1] | Suboptimal pH can lead to side reactions or poor reactivity.[6] For example, maleimide (B117702) groups are more susceptible to hydrolysis at pH values outside the optimal range.[6] |
Problem: Protein Aggregation or Instability
| Possible Cause | Recommended Solution | Supporting Data/Considerations |
| Increased Hydrophobicity | 1. Use a Hydrophilic Linker: The inherent hydrophilicity of PEG can improve the solubility of the final conjugate.[1][7] 2. Optimize Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates (ADCs), a high DAR can increase hydrophobicity and lead to aggregation. Reducing the DAR may be necessary.[1] | PEGylation can shield hydrophobic payloads, improving pharmacokinetics and reducing liver clearance.[7] Studies suggest a PEG length of 8 units can strike an optimal balance.[7] |
| Protein Instability | 1. Optimize Buffer Conditions: Screen different buffer conditions (e.g., pH, ionic strength) and consider adding stabilizing excipients. 2. Lower Reaction Temperature: Performing the conjugation at a lower temperature (e.g., 4°C) can sometimes reduce aggregation.[1] | Random conjugation to lysine (B10760008) residues has a higher risk of modifying key residues in the antigen-binding site, which can decrease binding affinity by 20–50%.[] |
| Cross-linking | 1. Use a Monofunctional Linker: If using a bifunctional linker, unwanted cross-linking between protein molecules can occur. Ensure you are using a linker with only one reactive group, or that the two reactive groups are orthogonal and controlled.[1] |
Advanced Strategies to Overcome Steric Hindrance
For particularly challenging conjugations, consider these advanced strategies:
-
Site-Specific Conjugation: This approach directs the conjugation to a specific site on the biomolecule, away from functionally important or sterically hindered regions.[] Methods include using engineered cysteines, unnatural amino acids, or enzymatic techniques.[] Site-specific conjugation can preserve the biomolecule's activity and lead to more homogeneous products.[][9]
-
Click Chemistry: These reactions are highly efficient, selective, and perform well even under challenging conditions, making them suitable for sterically hindered systems.[10][11][12] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are common examples.[10]
-
Enzymatic Conjugation: Enzymes can be used to catalyze the formation of a bond at a specific site on a protein, often with high efficiency and under mild conditions.[13][14][15] This can overcome steric hindrance by precisely positioning the reactive groups.
Experimental Protocols
General Protocol for Amine-Reactive Conjugation using an NHS Ester Linker
This protocol provides a general guideline for conjugating an NHS ester-functionalized molecule to a protein.
-
Prepare Protein: Dissolve the protein in an amine-free reaction buffer (e.g., PBS, HEPES) at a known concentration (e.g., 1-10 mg/mL).[6] The optimal pH range is typically 7.5-8.5.[1]
-
Prepare NHS Ester: Immediately before use, dissolve the NHS ester in a minimal amount of an anhydrous solvent like DMSO or DMF at a high concentration.[6]
-
Reaction: Add the desired molar excess of the NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours.[6]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[6]
-
Purification: Purify the conjugate to remove unreacted reagents using a method such as size exclusion chromatography.[6]
Characterization of Conjugation Efficiency
Several methods can be used to confirm successful conjugation and determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR).
| Method | Principle | Key Advantages | Key Limitations |
| SDS-PAGE | Separates molecules by molecular weight. A successful conjugation results in a molecular weight shift.[16] | Simple, rapid, and widely available for initial screening.[16] | Low resolution for small mass changes.[16] |
| UV-Vis Spectroscopy | Measures absorbance to determine concentration. Applicable if the conjugated molecule has a distinct absorbance peak from the biomolecule.[16][17] | Simple and non-destructive.[16] | Indirect measurement, requires a chromophore.[16] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio to determine the precise molecular weight of the conjugate.[1][18] | Provides detailed molecular information.[16] | Expensive, complex data analysis.[16] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture. The appearance of a new peak indicates successful conjugation.[16] | Robust for purification and quantitative analysis.[16] | Can be affected by matrix components.[16] |
Visualizing Workflows and Concepts
Caption: A troubleshooting workflow for addressing low conjugation yield suspected to be caused by steric hindrance.
Caption: Diagram illustrating how a flexible linker overcomes steric hindrance to connect a payload to a reactive site.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toward Homogenous Antibody Drug Conjugates Using Enzyme-Based Conjugation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Heterobifunctional and Homobifunctional PEG Linkers in Crosslinking
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a linker is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of the final conjugate. Polyethylene glycol (PEG) linkers are widely favored for their biocompatibility, solubility, and low immunogenicity.[1] These linkers are broadly categorized into two main classes: homobifunctional and heterobifunctional. This guide provides an objective comparison of these two types of linkers, supported by experimental data, detailed protocols, and visualizations to aid in selecting the optimal linker for specific research applications.
Structural and Functional Overview
The fundamental difference between homobifunctional and heterobifunctional PEG linkers lies in the reactivity of their terminal functional groups. This distinction dictates the conjugation strategy and ultimately the characteristics of the resulting bioconjugate.[1]
Homobifunctional PEG Linkers possess two identical reactive groups at either end of the PEG chain.[2] This symmetric nature makes them suitable for crosslinking identical molecules or for single-step conjugation reactions where two molecules are to be joined.[2][3] However, this approach can lead to a mixture of products, including undesirable polymers, necessitating more rigorous purification.[1][2]
Heterobifunctional PEG Linkers feature two different reactive groups at their termini.[2] This dual reactivity allows for a controlled, sequential, and orthogonal conjugation of two distinct molecular entities.[1][2] This stepwise approach generally results in a more homogenous and well-defined final product with a higher yield of the desired conjugate, making them the preferred choice for complex applications such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]
Performance and Applications: A Comparative Overview
The choice between a homobifunctional and a heterobifunctional PEG linker significantly influences the outcome of a bioconjugation reaction. The primary performance distinction arises from their conjugation chemistry. The identical reactive groups of a homobifunctional linker necessitate a one-pot reaction, which can lead to a heterogeneous mixture of products.[2] Conversely, the orthogonal reactive ends of heterobifunctional linkers enable a controlled, two-step conjugation process, which significantly reduces the formation of unwanted byproducts.[2][4]
Heterobifunctional linkers are generally the preferred choice for complex applications like the development of antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) is crucial.[2][5]
Quantitative Performance Comparison
The advantages of heterobifunctional crosslinkers are evident in the quantitative outcomes of conjugation reactions. The following table summarizes typical performance data from the conjugation of a model protein (e.g., a monoclonal antibody) with a small molecule drug, comparing a representative homobifunctional linker with a heterobifunctional linker (e.g., Maleimide-PEG-NHS).
| Performance Metric | Homobifunctional Linker (e.g., NHS-PEG-NHS) | Heterobifunctional Linker (e.g., Mal-PEG-NHS) | Reference |
| Yield of Desired Conjugate (%) | 25-40% | 60-80% | [4] |
| Presence of Oligomeric Byproducts | High | Low to None | [4] |
| Purity after Standard Purification (%) | 75-85% | >95% | [4] |
This data represents typical performance in the conjugation of a monoclonal antibody with a small molecule drug. The significantly higher yield and purity achieved with the heterobifunctional linker are a direct result of the controlled, two-step reaction process that minimizes the formation of unintended products.[4]
Visualizing the Difference: Structure and Workflow
To better illustrate the concepts, the following diagrams visualize the structural differences between the two linker types and a typical experimental workflow.
Experimental Protocols
To illustrate the practical differences in application, detailed protocols for a one-step conjugation using a homobifunctional crosslinker and a two-step conjugation using a heterobifunctional crosslinker are provided below.
Experimental Protocol 1: One-Step Protein Crosslinking using a Homobifunctional NHS-Ester PEG Crosslinker
This protocol describes the use of a homobifunctional NHS-ester PEG crosslinker to crosslink proteins via their primary amines (lysine residues and N-terminus).[6]
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEGn-NHS crosslinker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting columns or dialysis cassettes
Procedure:
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS-PEGn-NHS crosslinker in anhydrous DMSO or DMF to a concentration of 10-20 mM.[6]
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.[6]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[6]
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.[6]
-
Purification: Remove excess crosslinker and quenching buffer by desalting or dialysis against an appropriate buffer.[6]
-
Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.[6]
Experimental Protocol 2: Two-Step Antibody-Drug Conjugation using a Heterobifunctional NHS-Ester/Maleimide PEG Crosslinker
This protocol describes the conjugation of a thiol-containing payload to an antibody via its lysine (B10760008) residues using a heterobifunctional crosslinker.[6]
Step 1: Reaction of NHS-Ester with Antibody
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEGn-Maleimide crosslinker
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Crosslinker: Immediately before use, dissolve the NHS-PEGn-Maleimide in anhydrous DMSO or DMF to a concentration of 10-20 mM.[6]
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the antibody solution.[6]
-
Incubation: Incubate for 30-60 minutes at room temperature.[6]
-
Purification: Remove excess, unreacted crosslinker by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.5).
Step 2: Reaction of Maleimide with Thiol-Containing Payload
Materials:
-
Maleimide-activated antibody from Step 1
-
Thiol-containing payload (e.g., a drug molecule)
Procedure:
-
Prepare Payload: Dissolve the thiol-containing payload in a suitable solvent.
-
Conjugation: Add a 1.5- to 5-fold molar excess of the payload to the maleimide-activated antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final antibody-drug conjugate using an appropriate chromatography method (e.g., SEC, ion-exchange) to remove unreacted payload and any aggregates.
-
Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and activity.
Conclusion and Recommendations
Both homobifunctional and heterobifunctional PEG linkers are valuable tools in the field of bioconjugation.[1] Homobifunctional PEG linkers are a suitable choice for simpler applications such as crosslinking identical proteins or when the subsequent purification challenges of a one-pot reaction can be effectively managed.[1] Their primary advantage lies in their simplicity and the symmetrical nature of the crosslinking.[1]
However, for sophisticated applications such as the development of ADCs, PROTACs, and other targeted therapies where product homogeneity and reproducibility are paramount, heterobifunctional linkers are generally the preferred choice.[1][4] The ability to perform sequential, orthogonal conjugations leads to higher yields of more defined and stable bioconjugates.[1] The ultimate selection of the optimal linker will depend on the specific requirements of the application, including the nature of the molecules to be conjugated, the desired purity and stability of the final product, and the intended use of the bioconjugate.[1]
References
The Stability Advantage: NH2-PEG5-OH as a Non-Cleavable Linker in Antibody-Drug Conjugates
In the rapidly evolving landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a cornerstone of precision medicine. The efficacy and safety of these complex biotherapeutics hinge on the critical interplay between the antibody, the cytotoxic payload, and the linker that connects them. The choice between a non-cleavable and a cleavable linker is a pivotal decision in ADC design, with profound implications for therapeutic index. This guide provides a comparative analysis of NH2-PEG5-OH, a non-cleavable polyethylene (B3416737) glycol (PEG) based linker, against its cleavable counterparts, supported by experimental data and detailed methodologies.
Executive Summary
Non-cleavable linkers, such as those derived from this compound, offer a distinct advantage in terms of plasma stability, leading to a more favorable safety profile and a potentially wider therapeutic window.[1][2][3] Unlike cleavable linkers that are designed to release their payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers release the cytotoxic agent only after the antibody is fully degraded within the lysosome of the target cancer cell.[3][4][5] This mechanism minimizes premature drug release in systemic circulation, thereby reducing off-target toxicity.[1][5] However, this stability comes at the cost of the "bystander effect," a phenomenon where cleavable linkers can release membrane-permeable drugs that kill neighboring antigen-negative tumor cells, which can be advantageous in treating heterogeneous tumors.[3][6][] The incorporation of a hydrophilic PEG spacer in the non-cleavable linker, as in this compound, further enhances the ADC's pharmacokinetic properties by improving solubility and reducing aggregation.[8][9][10]
Mechanism of Action: A Tale of Two Linkers
The fundamental difference between non-cleavable and cleavable linkers lies in their payload release mechanism.
Non-Cleavable Linkers (e.g., this compound based):
-
Internalization: The ADC binds to the target antigen on the cancer cell surface and is internalized.
-
Lysosomal Trafficking: The ADC-antigen complex is transported to the lysosome.
-
Antibody Degradation: Lysosomal proteases completely degrade the antibody component of the ADC.
-
Payload Release: The payload is released as a conjugate with the linker and an amino acid residue from the antibody. This complex is typically charged and less membrane-permeable, confining its cytotoxic activity to the target cell.[4][5]
Cleavable Linkers:
-
Internalization or Extracellular Cleavage: The ADC is internalized, or in some cases, the linker is cleaved in the tumor microenvironment.
-
Triggered Release: The linker is cleaved by specific triggers such as enzymes (e.g., cathepsins), acidic pH in endosomes/lysosomes, or high glutathione (B108866) concentrations in the cytoplasm.[3][5]
-
Payload Diffusion (Bystander Effect): The released payload, often in its native and membrane-permeable form, can diffuse out of the target cell and kill nearby antigen-negative cancer cells.[3][6]
Comparative Performance Data
The following tables summarize quantitative data from various preclinical studies, providing a comparative overview of ADCs with non-cleavable and cleavable linkers. It is important to note that direct head-to-head comparisons are most informative when the antibody and payload are kept constant.
Table 1: In Vitro Cytotoxicity
| ADC Target & Payload | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| Anti-HER2-MMAE | Cleavable (vc-PAB) | SK-BR-3 (HER2 high) | 10 | [11] |
| Anti-HER2-MMAE | Non-cleavable (mc) | SK-BR-3 (HER2 high) | 25 | [11] |
| Anti-CD79b-MMAE | Cleavable (vc) | BJAB (CD79b+) | ~1 | [11] |
| Anti-CD79b-MMAE | Novel Hydrophilic | BJAB (CD79b+) | ~1 | [11] |
This data suggests that for some targets, cleavable linkers may exhibit higher potency in vitro, potentially due to the nature of the released payload.
Table 2: In Vivo Efficacy in Xenograft Models
| ADC Construct | Linker Type | Tumor Model | Efficacy Outcome | Reference |
| C16 Site A-PEG6-C2-MMAD | Non-cleavable (Amino-PEG6) | BxPC3 xenograft | Significant tumor growth inhibition | [12] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | HER2+ breast cancer | Tumor regression | [13] |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-cleavable (Thioether) | JIMT-1 Breast Cancer | Superior efficacy compared to lower DAR conjugates | [1] |
In vivo efficacy is dependent on a multitude of factors, including linker stability. Studies have shown that non-cleavable linked ADCs generally perform better in vivo than their cleavable counterparts due to increased stability.[2]
Table 3: Plasma Stability
| ADC Construct | Linker Type | Species | Stability Metric | Result | Reference |
| ADC with OHPAS linker | Non-cleavable | Mouse | In vivo pharmacokinetics | Stable | [14] |
| ADC with VC-PABC linker | Cleavable | Mouse | In vivo pharmacokinetics | Unstable, high clearance | [14] |
| Thioether linked ADC | Non-cleavable | Human | In vivo half-life | Generally longer half-life | [15] |
| Valine-Citrulline linked ADC | Cleavable | Human | In vivo half-life | Generally shorter half-life | [15] |
The enhanced plasma stability of non-cleavable linkers is a key advantage, potentially leading to a wider therapeutic window.[2][15]
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADC linker technologies.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring payload deconjugation over time.
Materials:
-
Test ADC (with this compound based non-cleavable linker)
-
Control ADC (with a cleavable linker)
-
Frozen plasma from relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS system
Procedure:
-
ADC Incubation: Dilute the test and control ADCs to a final concentration (e.g., 100 µg/mL) in the plasma. Prepare parallel control samples by diluting the ADCs in PBS.
-
Incubation: Incubate all samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours). Immediately snap-freeze the aliquots and store them at -80°C.
-
Sample Analysis (LC-MS for DAR Measurement):
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using anti-human IgG antibody-conjugated magnetic beads.
-
Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds.
-
LC-MS Analysis: Analyze the samples to determine the average drug-to-antibody ratio (DAR).
-
-
Data Analysis: Plot the average DAR against time. The rate of DAR reduction indicates the ADC's plasma stability.[16]
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of ADCs in a living organism.
Materials:
-
Immunodeficient mice
-
Human tumor cell line that expresses the target antigen
-
Test ADC (with this compound based non-cleavable linker)
-
Control ADC (with a cleavable linker)
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size.
-
Randomization and Dosing: Randomize mice into treatment groups and administer the ADCs (and vehicle control) intravenously.
-
Tumor Measurement: Measure tumor volume at regular intervals.
-
Data Analysis: Compare tumor growth curves between the different treatment groups to assess efficacy.[1]
Bystander Killing Assay (Co-culture)
Objective: To determine if an ADC can kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (labeled with a fluorescent marker, e.g., GFP)
-
Test ADC (with this compound based non-cleavable linker)
-
Control ADC (with a cleavable linker)
-
Cell viability assay reagent
Procedure:
-
Co-culture: Seed a mixture of Ag+ and Ag- cells in a multi-well plate.
-
ADC Treatment: Treat the co-culture with varying concentrations of the test and control ADCs.
-
Incubation: Incubate for a period sufficient to induce cell death (e.g., 72-96 hours).
-
Viability Measurement: Measure the viability of the fluorescently labeled Ag- cells.
-
Data Analysis: A decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.[17]
Conclusion: Strategic Linker Selection is Key
The choice between a non-cleavable linker like this compound and a cleavable linker is a critical strategic decision in ADC development, with no one-size-fits-all solution.
Advantages of this compound (Non-cleavable PEG Linker):
-
Enhanced Plasma Stability: Leads to reduced premature payload release and lower off-target toxicity.[1][2][15]
-
Improved Pharmacokinetics: The hydrophilic PEG spacer can improve solubility, reduce aggregation, and prolong circulation half-life.[8][9][10]
-
Potentially Wider Therapeutic Window: The improved safety profile may allow for higher dosing.[2]
Considerations for Non-cleavable Linkers:
-
Lack of Bystander Effect: Efficacy is limited to antigen-expressing cells, which may be a disadvantage in heterogeneous tumors.[3][6]
-
Dependence on Lysosomal Degradation: The ADC must be efficiently internalized and trafficked to the lysosome for payload release.[4][5]
Ultimately, the optimal linker strategy depends on the specific target biology, the tumor microenvironment, and the properties of the payload. For highly expressed, homogeneous tumor antigens where minimizing off-target toxicity is paramount, a non-cleavable PEG linker such as this compound offers a compelling stability advantage, paving the way for safer and potentially more effective ADC therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. biochempeg.com [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. biochempeg.com [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. biochempeg.com [biochempeg.com]
- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Beyond PEG: A Comparative Guide to Alternative Amine-Reactive Linkers
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs). While amine-reactive polyethylene (B3416737) glycol (PEG) linkers, like NH2-PEG5-OH, have been a mainstay for improving the solubility and pharmacokinetic properties of biotherapeutics, concerns about immunogenicity and non-biodegradability have spurred the development of innovative alternatives. This guide provides an objective comparison of prominent alternative amine-reactive linkers, supported by experimental data, to inform the selection of the optimal linker for your research and therapeutic development needs.
The Limitations of PEG Linkers
Poly(ethylene glycol) has been instrumental in advancing bioconjugate development due to its ability to increase hydrophilicity, enhance stability, and prolong circulation half-life. However, the widespread use of PEG has revealed certain drawbacks. A significant portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance of PEGylated therapeutics and potential hypersensitivity reactions. Furthermore, the non-biodegradable nature of PEG raises concerns about potential long-term tissue accumulation and toxicity.
Emerging Alternative Amine-Reactive Linkers
Several classes of alternative linkers have emerged to address the limitations of PEG, offering unique advantages in terms of biocompatibility, biodegradability, and performance. This guide focuses on a comparative analysis of three leading alternatives: Polysarcosine (PSar), polypeptide-based linkers, and polysaccharide-based linkers.
Polysarcosine (PSar): A Promising Polypeptoid
Polysarcosine, a polymer of the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), has garnered significant attention as a PEG alternative. It mirrors many of the advantageous physicochemical properties of PEG, such as high water solubility and a large hydrodynamic volume, while offering the distinct advantages of being biodegradable and exhibiting low immunogenicity.
Polypeptide-Based Linkers: Tunable and Biodegradable
Utilizing sequences of naturally occurring amino acids, polypeptide linkers offer a highly versatile and biodegradable option. These linkers can be precisely engineered to control their length, flexibility, and susceptibility to cleavage by specific enzymes, providing a high degree of customization for various applications.
Polysaccharide-Based Linkers: Natural and Biocompatible
Polysaccharides, such as dextran, represent another class of natural polymers being explored as alternatives to PEG. Their inherent hydrophilicity, biocompatibility, and biodegradability make them attractive candidates for enhancing the properties of bioconjugates.
Performance Comparison of Linker Technologies
The choice of linker can significantly impact the performance of a bioconjugate. The following tables provide a comparative summary of quantitative data for different linker types based on available experimental evidence. It is important to note that direct head-to-head comparative studies for all linker types with identical bioconjugate structures are not always available in the literature. The data presented reflects findings from studies evaluating these linkers individually or in comparison to other non-PEG linkers.
Table 1: In Vivo Performance Comparison of Polysarcosine (PSar) vs. PEG Linkers in an Antibody-Drug Conjugate (ADC) Model
| Performance Metric | ADC with PSar Linker | ADC with PEG Linker |
| Tumor Growth Inhibition | Significantly more potent | Less potent |
| Circulation Half-Life | Comparable | Comparable |
| Tumor Accumulation | Higher | Lower |
| Immunogenicity (Anti-drug antibodies) | Considerably less | Higher |
Data from a head-to-head study comparing homogeneous DAR 8 ADCs with different hydrophilic linkers.
Table 2: General Performance Characteristics of Polypeptide and Polysaccharide Linkers
| Linker Type | Key Performance Characteristics | Supporting Evidence |
| Polypeptide Linkers (e.g., Val-Cit, Gly-Ser repeats) | Plasma Stability: Can be engineered for high stability. For example, a triglycyl peptide linker showed a half-life of 9.9 days in a mouse pharmacokinetic study, comparable to a non-cleavable linker (10.4 days). In Vivo Efficacy: ADCs with optimized peptide linkers have demonstrated potent antitumor activity in preclinical models. Biodegradability: Degraded by endogenous proteases into natural amino acids. Low Immunogenicity: Generally considered to have low immunogenic potential. | |
| Polysaccharide Linkers (e.g., Dextran) | Tumor Accumulation: Studies have shown that dextran-FITC exhibits superior tumor accumulation compared to PEG-FITC in a pancreatic cancer model. Half-Life: Polysaccharide-protein complexes have demonstrated variable but potentially long half-lives in vivo, which can be influenced by molecular weight. Biodegradability: Biodegradable through enzymatic action. Biocompatibility: Generally well-tolerated with low toxicity. |
Visualizing the Concepts
To better understand the practical application and biological implications of these linkers, the following diagrams illustrate a general workflow for bioconjugation, the mechanism of action of an ADC, and a comparison of linker characteristics.
Experimental workflow for ADC production.
Mechanism of action of an Antibody-Drug Conjugate.
Comparison of key linker characteristics.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of different linker technologies. Below are representative protocols for key assays used in the characterization of bioconjugates.
Protocol 1: NHS Ester Conjugation to a Protein
This protocol outlines a general procedure for labeling a protein with an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS ester
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of NH2-PEG5-OH Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of polyethylene (B3416737) glycol (PEG)ylated molecules is paramount to ensure the efficacy, safety, and batch-to-batch consistency of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), two cornerstone analytical techniques for the analysis of conjugates derived from NH2-PEG5-OH, a discrete five-unit amino-PEG linker.
The covalent attachment of this compound to proteins, peptides, or small molecule drugs can enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity. Verifying the successful conjugation and thoroughly characterizing the resulting product is a critical step in the development pipeline. This guide offers detailed experimental protocols, comparative performance data, and visual workflows to aid in the selection and implementation of the most appropriate analytical strategies.
Core Analytical Techniques: A Head-to-Head Comparison
HPLC and mass spectrometry are powerful and often complementary techniques for the analysis of this compound conjugates. While HPLC excels at separation and quantification, mass spectrometry provides definitive identification based on molecular weight.
Quantitative Performance Comparison
The selection of an analytical technique often depends on the specific information required. The following table summarizes the key quantitative performance metrics for HPLC and mass spectrometry in the context of this compound conjugate analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Information | Separation and quantification of conjugate, unreacted starting materials, and byproducts. | Determination of molecular weight, confirmation of conjugation, and identification of impurities. |
| Resolution | Variable, dependent on the column and method (e.g., high resolution for RP-HPLC, lower for SEC). | High, capable of resolving species with small mass differences and providing isotopic information with high-resolution instruments. |
| Sensitivity | Moderate (nanogram range), dependent on the detector (UV, CAD, ELSD). | High (picogram to femtogram range), especially with ESI and MALDI techniques. |
| Quantitative Accuracy | High, with proper calibration standards. | Can be quantitative with the use of internal standards, but can be affected by ionization suppression. |
| Throughput | High, suitable for routine quality control and in-process monitoring. | Moderate to high, depending on sample preparation and instrumentation (e.g., direct infusion vs. LC-MS). |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible analytical data. Below are representative methodologies for the analysis of a model this compound conjugate.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To separate and quantify the this compound conjugate from unreacted starting materials and potential byproducts. Reversed-Phase HPLC (RP-HPLC) is often the method of choice for its high resolving power.
Instrumentation:
-
HPLC or UPLC system with a UV detector (and optionally a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for non-chromophoric conjugates).
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Sample: this compound conjugate dissolved in Mobile Phase A or a compatible solvent.
Procedure:
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 220 nm and/or 280 nm (if the conjugate contains a chromophore).
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis: Integrate the peak areas of the conjugate and any impurities to determine the purity of the sample. A calibration curve can be generated using standards of known concentration for accurate quantification.
Mass Spectrometry (MS) Analysis
Objective: To confirm the molecular weight of the this compound conjugate and verify the successful covalent attachment of the PEG linker. Electrospray Ionization Mass Spectrometry (ESI-MS) is a common technique for this purpose.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an ESI source. This can be a standalone instrument with direct infusion or coupled to an HPLC system (LC-MS).
Materials:
-
Sample Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Sample: this compound conjugate.
Procedure:
-
Sample Preparation: Prepare a stock solution of the conjugate at 1 mg/mL in a suitable solvent. Dilute this stock solution to a final concentration of 1-10 µg/mL in the sample solvent.
-
Mass Spectrometry Parameters (Direct Infusion):
-
Ionization Mode: Positive Ion Mode.
-
Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (optimize for minimal fragmentation).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100 - 2000.
-
-
Data Analysis: The resulting mass spectrum will show a series of peaks corresponding to the multiply charged ions of the conjugate. Deconvolute the spectrum to obtain the zero-charge mass of the conjugate. Compare the observed mass with the theoretical mass to confirm the identity of the product.
Alternative Analytical Techniques
While HPLC and MS are the primary methods for analyzing this compound conjugates, other techniques can provide valuable complementary information.
| Technique | Primary Information Provided | Key Advantages | Key Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, confirmation of covalent bond formation, and quantification of the degree of PEGylation.[1] | Provides unambiguous structural elucidation. | Lower sensitivity compared to MS; complex spectra for large molecules.[2] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the presence of key functional groups (e.g., amide bond formation, presence of PEG backbone).[1] | Rapid and non-destructive. | Provides limited structural detail and is not quantitative. |
| Size-Exclusion Chromatography (SEC) | Determination of the hydrodynamic size of the conjugate and detection of aggregation. | Simple and robust method for assessing purity and stability. | Does not provide direct mass information and has lower resolution than RP-HPLC. |
Visualizing the Workflow and Logic
Diagrams are essential for clearly communicating experimental workflows and the relationships between different analytical steps.
Caption: Experimental workflow for the synthesis and analysis of this compound conjugates.
Caption: Logical relationship between the analytical techniques and the information obtained.
References
A Researcher's Guide to Functional Assays for Assessing Protein Activity After PEGylation
For researchers, scientists, and drug development professionals, understanding the impact of PEGylation on protein function is critical for advancing therapeutic candidates. This guide provides an objective comparison of functional assays used to evaluate protein activity post-PEGylation, supported by experimental data and detailed protocols.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, a process known as PEGylation, is a widely used strategy to enhance the therapeutic properties of protein-based drugs. Key benefits include an extended circulating half-life, reduced immunogenicity, and increased stability. However, the addition of PEG moieties can also sterically hinder the protein's interaction with its target, potentially reducing its biological activity. Therefore, a thorough functional assessment is paramount. This guide explores the primary assays for evaluating the activity of PEGylated proteins and provides comparative data to illustrate the effects of PEGylation.
Key Functional Assays for PEGylated Proteins
The choice of functional assay depends on the protein's mechanism of action. The most common categories include cell-based proliferation and cytotoxicity assays, enzyme activity assays, and receptor binding assays.
Cell-Based Proliferation and Cytotoxicity Assays
These assays are the gold standard for assessing the biological activity of PEGylated cytokines, growth factors, and other proteins that elicit a cellular response. They directly measure a biological outcome, such as cell proliferation or cell death.
Comparison of Native vs. PEGylated G-CSF Activity:
Granulocyte-colony stimulating factor (G-CSF) is a cytokine that stimulates the proliferation of neutrophil precursor cells. The following table summarizes the effect of PEGylation on the in vitro biological activity of G-CSF, as measured by the proliferation of the NFS-60 cell line.
| Compound | EC50 (ng/mL) | Fold Change in Activity | Reference |
| Native G-CSF | 0.05 | - | [1] |
| PEGylated G-CSF | 0.20 | 4-fold decrease | [1] |
EC50 (Half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
As the data indicates, PEGylation of G-CSF resulted in a 4-fold decrease in its in vitro specific activity. This is a common observation and is often attributed to the steric hindrance of the PEG molecule interfering with receptor binding. Despite this, the in vivo efficacy of PEGylated G-CSF is often superior due to its significantly longer half-life.
Enzyme Activity Assays
For PEGylated enzymes, the most direct functional assessment is the measurement of their catalytic activity. These assays typically monitor the conversion of a substrate to a product over time.
Comparison of Native vs. PEGylated Lysozyme (B549824) and Glucose Oxidase Activity:
| Enzyme | Modification | Specific Activity (U/mg) | % Retained Activity | Reference |
| Lysozyme | Native | - | 100% | [2] |
| PEGylated | - | ~50% | [3] | |
| Glucose Oxidase | Native | 317.7 ± 19.31 | 100% | [4] |
| PEGylated | 373.9 ± 15.14 | ~118% | [4] | |
| PEGylated + Glutaraldehyde | 372.9 ± 20.68 | ~117% | [4] |
The impact of PEGylation on enzyme activity can vary. For lysozyme, PEGylation led to a significant decrease in activity when measured against a large substrate, likely due to steric hindrance.[2] Conversely, for glucose oxidase, PEGylation did not negatively impact and, in some cases, slightly enhanced the specific activity.[4] This highlights the importance of empirical testing for each specific PEGylated enzyme.
Receptor Binding Assays
These assays directly measure the binding affinity of a PEGylated protein to its receptor, which is often the initial and critical step in its mechanism of action. Techniques like Surface Plasmon Resonance (SPR) provide real-time kinetics of the binding interaction.
Comparison of Native vs. PEGylated Antibody Fragment (Fab) Binding Affinity:
| Compound | Target | KD (nM) | Fold Change in Affinity | Reference |
| Fab (bevacizumab) | VEGF165 | ~1.0 | - | [5] |
| PEG-Fab (bevacizumab) | VEGF165 | ~2.0 | 2-fold decrease | [5] |
KD (Dissociation constant) is a measure of binding affinity. A lower KD value indicates a higher binding affinity.
The SPR analysis of a PEGylated Fab fragment of bevacizumab showed a 2-fold decrease in binding affinity to its target, VEGF165, compared to the non-PEGylated fragment.[5] This reduction in affinity is a common consequence of PEGylation due to the PEG chain partially obstructing the binding site.
Experimental Protocols
Detailed and validated protocols are essential for generating reliable and reproducible data. Below are generalized protocols for the key functional assays discussed.
Protocol 1: Cell-Based Proliferation Assay for G-CSF
This protocol describes the measurement of G-CSF activity based on the dose-dependent stimulation of the proliferation of the murine myeloblastic NFS-60 cell line. Cell proliferation is quantified using a colorimetric method with WST-8 reagent.[1][6]
Materials:
-
NFS-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant G-CSF standard
-
PEGylated G-CSF sample
-
WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) reagent
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture NFS-60 cells in RPMI-1640 medium with 10% FBS and a maintenance concentration of G-CSF. Before the assay, wash the cells three times with G-CSF-free medium to remove any residual growth factor. Resuspend the cells in fresh medium to a final concentration of 1 x 10^5 cells/mL.[6]
-
Assay Setup: Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Standard and Sample Addition: Prepare serial dilutions of the native G-CSF standard and the PEGylated G-CSF test sample in RPMI-1640 medium. Add 50 µL of each dilution to the appropriate wells. Include a negative control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.[6]
-
WST-8 Addition: Add 10 µL of WST-8 reagent to each well.
-
Final Incubation: Incubate the plate for an additional 3-4 hours at 37°C.[1][6]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the concentration for the standards and samples. Determine the EC50 values from the resulting dose-response curves using appropriate software (e.g., GraphPad Prism).[6]
Protocol 2: Enzyme Activity Assay for Lysozyme
This protocol measures the enzymatic activity of lysozyme by monitoring the decrease in turbidity of a suspension of Micrococcus lysodeikticus cells.[2]
Materials:
-
Lysozyme standard
-
PEGylated lysozyme sample
-
Micrococcus lysodeikticus cell suspension (prepared in an appropriate buffer, e.g., potassium phosphate (B84403) buffer, pH 6.2)
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Substrate Preparation: Prepare a suspension of M. lysodeikticus in the reaction buffer to an optical density (OD) of approximately 0.6-0.7 at 450 nm.
-
Assay Setup: Add 200 µL of the M. lysodeikticus suspension to each well of a 96-well plate.
-
Enzyme Addition: Prepare serial dilutions of the native lysozyme standard and the PEGylated lysozyme test sample. Add 10 µL of each dilution to the appropriate wells to initiate the reaction. Include a blank control (buffer only).
-
Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 450 nm every 30 seconds for 5-10 minutes at a constant temperature (e.g., 25°C).
-
Data Analysis: Calculate the rate of decrease in absorbance (ΔOD/min) for each concentration. The specific activity is typically expressed in units/mg, where one unit is defined as the amount of enzyme that produces a certain change in absorbance per minute under the specified conditions.
Protocol 3: Receptor Binding Assay using Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for assessing the binding kinetics of a PEGylated protein to its receptor using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Ligand (receptor) and analyte (native and PEGylated protein)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Inject the ligand (receptor) solution over the activated surface to achieve the desired immobilization level. Deactivate any remaining active groups with ethanolamine.
-
Analyte Binding: Prepare a series of dilutions of the analyte (both native and PEGylated protein) in running buffer.
-
Kinetic Analysis: Inject the different concentrations of the analyte over the ligand-immobilized surface and a reference surface (without ligand) at a constant flow rate. Monitor the association phase. After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference surface data from the active surface data to obtain specific binding sensorgrams. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Signaling Pathways and Experimental Workflow
Understanding the downstream effects of receptor binding is crucial. Below are diagrams of key signaling pathways often involved in the action of therapeutic proteins, as well as a general workflow for the functional assessment of PEGylated proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysozyme PEGylation - Wikipedia [en.wikipedia.org]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Production of PEGylated GCSF from Non-classical Inclusion Bodies Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vivo Stability of Different PEG Linker Chemistries
For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that profoundly influences the pharmacokinetic profile, efficacy, and safety of a biopharmaceutical. The linker, which covalently attaches the PEG polymer to the therapeutic molecule, dictates the stability of the conjugate in the bloodstream and its payload release mechanism. This guide provides an objective comparison of the in-vivo stability of various PEG linker chemistries, supported by experimental data, to inform the rational design of next-generation PEGylated therapeutics.
PEG linkers can be broadly classified into two categories: stable (non-cleavable) linkers, which are designed for maximum circulation time, and cleavable linkers, which are engineered for controlled release of the therapeutic at a specific target site.[1] The selection between these two classes is contingent on the therapeutic objective.
Quantitative Comparison of In-Vivo Stability
The in-vivo stability of a PEG linker is a critical parameter that dictates the pharmacokinetic profile of a PEGylated therapeutic.[1] While direct head-to-head comparisons of various linker types on a single molecule are not always available in the literature, the following table summarizes quantitative and qualitative data from various studies to provide a comparative overview. It is important to note that the half-life of a PEGylated molecule is also influenced by the size and structure (linear or branched) of the PEG polymer, the nature of the conjugated molecule, and the animal model used.[1]
| Linker Type | Linkage Chemistry | Stability Profile | Example In-Vivo Half-Life (t½) | Key Characteristics |
| Stable (Non-Cleavable) Linkers | ||||
| Amide | Formed by reaction of NHS ester with an amine | High in-vivo stability, resistant to hydrolysis.[1] | Generally long, contributes to the overall conjugate half-life. | Forms robust covalent bonds, ideal for maximizing circulation time.[1] |
| Ether | Formed through various synthetic routes | Highly stable under physiological conditions.[2] | Contributes to very long circulation times. | Non-cleavable, payload release relies on the degradation of the entire conjugate.[2] |
| Thioether (from Maleimide) | Michael addition of a thiol to a maleimide | The resulting thiosuccinimide linkage can be susceptible to in-vivo cleavage via a retro-Michael reaction.[3] | Can be variable; some studies report half-lives of several days, but instability is a known issue.[4] | Next-generation maleimides have been developed to improve stability.[4] |
| Triazole (from Click Chemistry) | Copper(I)-catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (CuAAC/SPAAC) | Forms a highly stable triazole ring. | Contributes to long circulation times due to high stability. | Bioorthogonal reaction, highly specific and efficient. |
| Cleavable Linkers | ||||
| Hydrazone | Formed between a ketone/aldehyde and a hydrazine | pH-dependent stability; stable at physiological pH (~7.4) but hydrolyzes in acidic environments (pH 5.0-6.5).[1][5] | Can have shorter in-vivo half-lives, leading to potential premature drug release.[5] | Ideal for targeted delivery to acidic tumor microenvironments or endosomes/lysosomes.[2][5][6] |
| Disulfide | Formed between two thiol groups | Stable in the bloodstream, but readily cleaved in the reducing intracellular environment where glutathione (B108866) concentrations are high.[1][2] | Half-life of deconjugation can be engineered, with some examples around 9 days.[] | Enables targeted intracellular drug release.[2] |
| Ester | Formed between a carboxylic acid and an alcohol | Susceptible to enzymatic cleavage by esterases present in plasma and tissues.[1] | Generally less stable than amide linkers, prone to premature drug release.[2] | Stability can be tuned by modifying the chemical structure adjacent to the ester bond.[1] |
| Peptide | A short peptide sequence | Designed to be substrates for specific proteases (e.g., cathepsins) that are often overexpressed in the tumor microenvironment.[1][6] | Stability is dependent on the peptide sequence and the presence of target proteases. | Allows for highly specific drug release at the target site. |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of safe and effective biotherapeutics. The following are detailed methodologies for key experiments to evaluate the in-vivo stability of PEGylated conjugates.
In-Vivo Pharmacokinetic (PK) Study
Objective: To determine and compare the absorption, distribution, metabolism, and excretion (ADME) profiles of PEGylated conjugates with different linker chemistries in an animal model.
Protocol Outline:
-
Animal Dosing: Administer a single intravenous dose of the PEG-conjugate to an appropriate animal model (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72 hours post-dose) into anticoagulant-containing tubes.[2]
-
Plasma Isolation: Immediately process the blood by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalytical Assays: Quantify the concentration of the intact conjugate, total antibody (for ADCs), and any free payload in the plasma samples using methods such as ELISA or LC-MS/MS.[8]
-
Pharmacokinetic Analysis: Plot the plasma concentration of the analyte versus time. Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
In-Vivo Biodistribution Studies
Objective: To understand how the PEG linker chemistry affects the distribution of the conjugate to various organs and tissues.
Protocol Outline:
-
Radiolabeling: The PEGylated conjugate is labeled with a radioactive isotope (e.g., Iodine-125 or Indium-111).
-
Animal Dosing: The radiolabeled conjugate is administered to the animal model.
-
Tissue Harvesting: At various time points post-injection, the animals are euthanized, and major organs and tissues are harvested.
-
Radioactivity Measurement: The amount of radioactivity in each organ is measured using a gamma counter.
-
Data Analysis: The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g), providing a quantitative measure of the conjugate's distribution.[1]
Mass Spectrometry (MS)-Based Analysis
Objective: To characterize the PEGylated molecule and its metabolites in biological fluids to understand linker cleavage.
Protocol Outline:
-
Sample Preparation: Plasma or tissue homogenate samples are subjected to protein precipitation or other extraction methods to isolate the conjugate and any metabolites.
-
Chromatographic Separation: The extracted samples are separated using liquid chromatography (LC) to reduce complexity before introduction into the mass spectrometer.
-
Mass Spectrometric Analysis: The mass-to-charge ratio of the intact conjugate and any fragments or metabolites is determined. This can provide direct evidence of linker cleavage.[1]
Visualizing Experimental and Biological Pathways
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for assessing in-vivo stability and the different cleavage mechanisms of cleavable linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NH2-PEG5-OH and NH2-PEG5-COOH in Bioconjugation Strategies
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a bifunctional linker is a critical determinant in the successful design and synthesis of bioconjugates, influencing the stability, efficacy, and pharmacokinetic profile of the final product. Among the plethora of available options, polyethylene (B3416737) glycol (PEG) linkers are highly valued for their ability to enhance solubility, reduce immunogenicity, and improve the in vivo stability of conjugated molecules. This guide provides an in-depth, objective comparison of two commonly utilized heterobifunctional PEG linkers: Amino-PEG5-Hydroxyl (NH2-PEG5-OH) and Amino-PEG5-Carboxylic Acid (NH2-PEG5-COOH). This comparison is grounded in their fundamental chemical reactivities, conjugation efficiencies, and the stability of the resulting linkages, supported by established experimental protocols and characterization methods.
Executive Summary
| Feature | This compound | NH2-PEG5-COOH |
| Primary Reactive Groups | Amine (-NH2), Hydroxyl (-OH) | Amine (-NH2), Carboxylic Acid (-COOH) |
| Primary Conjugation Chemistry | Amine: Amide bond formation; Hydroxyl: Ester or ether bond formation | Amine: Amide bond formation; Carboxyl: Amide bond formation |
| Activation Requirement | Amine: Direct reaction with activated esters; Hydroxyl: Requires activation (e.g., tosylation, Yamaguchi esterification) | Amine: Direct reaction with activated esters; Carboxyl: Requires activation (e.g., EDC/NHS) |
| Resulting Linkage Stability | Amine conjugation: High (Amide bond); Hydroxyl conjugation: Moderate to Low (Ester bond is susceptible to hydrolysis) | High (Amide bonds formed from both ends are highly stable)[1][2][3] |
| Reaction Complexity | Hydroxyl group conjugation is a multi-step process and can be complex. | Carboxylic acid activation and conjugation is a well-established and relatively straightforward two-step, one-pot reaction.[4] |
| Typical Conjugation Yield | Variable, generally lower for hydroxyl group conjugation. | High, with optimized protocols. |
| Key Applications | Surface modification, synthesis of PROTACs and antibody-drug conjugates (ADCs) where an ester linkage is desired for controlled release.[4] | Protein PEGylation, ADC development, nanoparticle functionalization, and applications requiring highly stable linkages.[5] |
Conjugation Chemistry and Reaction Mechanisms
The primary difference in the utility of this compound and NH2-PEG5-COOH lies in the reactivity of their terminal functional groups. While both possess a primary amine that readily reacts with activated esters (e.g., NHS esters) to form stable amide bonds, their other termini, a hydroxyl group and a carboxylic acid respectively, undergo distinct conjugation chemistries.
NH2-PEG5-COOH: Amide Bond Formation via Carbodiimide Chemistry
The carboxylic acid moiety of NH2-PEG5-COOH is typically activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step, one-pot reaction first forms a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable, amine-reactive NHS ester. This activated PEG linker then efficiently reacts with primary amines on a target molecule (e.g., lysine (B10760008) residues on a protein) to form a highly stable amide bond.[4]
This compound: Ester or Ether Bond Formation
The hydroxyl group of this compound is less nucleophilic than a primary amine and requires activation for efficient conjugation.[6] Common strategies include:
-
Esterification: The hydroxyl group can be reacted with a carboxylic acid on a target molecule. This reaction is often facilitated by coupling agents like those used in peptide synthesis or through methods like the Yamaguchi esterification, which involves the formation of a mixed anhydride (B1165640).[7][8][9][10][11] The resulting ester bond is generally less stable than an amide bond and can be susceptible to hydrolysis, which can be a desirable feature for drug delivery systems requiring controlled release.[1][2][3]
-
Etherification: For a more stable linkage, the hydroxyl group can be converted into a better leaving group (e.g., by tosylation) and then reacted with a nucleophile to form an ether bond.
Stability of the Resulting Conjugates
A critical point of differentiation between the two linkers is the stability of the bond formed. The amide bond generated from the activated carboxylic acid of NH2-PEG5-COOH is highly resistant to hydrolysis under physiological conditions, ensuring a stable and long-lasting conjugate.[1][2][3] In contrast, the ester bond formed from the hydroxyl group of this compound is more prone to enzymatic and chemical hydrolysis.[1][2][3] This difference in stability is a key consideration in the design of bioconjugates. For applications requiring the permanent attachment of a PEG chain, such as extending the half-life of a therapeutic protein, the robust amide bond is preferable. Conversely, for applications like antibody-drug conjugates where the release of a payload at the target site is desired, the more labile ester linkage can be advantageous.
Experimental Protocols
Protocol 1: Conjugation of NH2-PEG5-COOH to a Protein using EDC/NHS Chemistry
Materials:
-
Protein to be conjugated in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 for activation; PBS, pH 7.2-7.5 for conjugation)
-
NH2-PEG5-COOH
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the activation buffer at a concentration of 1-10 mg/mL.
-
Activation of NH2-PEG5-COOH:
-
Dissolve NH2-PEG5-COOH in the activation buffer.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer.
-
Add a 10- to 50-fold molar excess of the NH2-PEG5-COOH to the protein solution.
-
Add a 2- to 5-fold molar excess of EDC and Sulfo-NHS over the NH2-PEG5-COOH.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation:
-
Adjust the pH of the reaction mixture to 7.2-8.5 by adding the conjugation buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Conjugation of this compound to a Carboxyl-Containing Molecule via Yamaguchi Esterification
Materials:
-
Molecule with a carboxylic acid group
-
This compound
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (B128534) (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
Mixed Anhydride Formation:
-
Dissolve the carboxyl-containing molecule in the anhydrous solvent.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Add 2,4,6-trichlorobenzoyl chloride (1.1 equivalents) and stir at room temperature for 1-2 hours.
-
-
Esterification:
-
In a separate flask, dissolve this compound (1.5 equivalents) and DMAP (3 equivalents) in the anhydrous solvent.
-
Add the mixed anhydride solution dropwise to the this compound solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterization of PEGylated Conjugates
Confirmation of successful conjugation and characterization of the resulting product are essential steps. Several analytical techniques can be employed:
-
SDS-PAGE: A simple and rapid method to qualitatively assess PEGylation.[12] A successful conjugation will result in a noticeable increase in the apparent molecular weight of the protein, causing a shift in its migration on the gel.[12][13]
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the degree of PEGylation (the number of PEG chains attached per molecule).[14][15][16]
-
High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion (SEC) and reversed-phase (RP-HPLC) can be used to separate and quantify the PEGylated product from the unreacted starting materials and to assess the purity of the conjugate.[15][17][18]
-
NMR Spectroscopy: Can be used to determine the degree of PEGylation and provide structural information about the conjugate.[15][19]
Conclusion
The choice between this compound and NH2-PEG5-COOH for bioconjugation is dictated by the specific requirements of the application. NH2-PEG5-COOH, with its ability to form highly stable amide bonds through a well-established and efficient EDC/NHS coupling chemistry, is the preferred choice for applications demanding robust and long-lasting linkages, such as the PEGylation of therapeutic proteins to extend their circulating half-life. The predictability and high yields of this reaction make it a reliable tool in bioconjugate development.
On the other hand, this compound offers an alternative chemistry that results in the formation of ester or ether linkages. The relative lability of the ester bond can be strategically employed in drug delivery systems where controlled release of a therapeutic agent is desired. However, the conjugation of the hydroxyl group is generally more complex, requiring activation and potentially resulting in lower yields compared to the carboxyl-to-amine coupling.
Ultimately, a thorough understanding of the distinct chemical properties and reactivity of each linker is paramount for the rational design and successful synthesis of effective and stable bioconjugates tailored to their intended biological function.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Khan Academy [khanacademy.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. biochempeg.com [biochempeg.com]
- 6. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Yamaguchi Esterification [organic-chemistry.org]
- 10. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 11. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
PEGylation: A Comparative Guide to its Impact on Drug Efficacy and Toxicity
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, has become a fundamental strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of parent molecules. This guide provides an objective comparison of the performance of PEGylated drugs against their non-PEGylated counterparts, supported by experimental data, detailed protocols, and visualizations to aid in critical assessment and decision-making in therapeutic design.
Executive Summary: The PEGylation Trade-Off
PEGylation offers a compelling trade-off: it generally enhances a drug's in vivo residence time and stability at the cost of potentially reduced in vitro activity. By increasing the hydrodynamic volume of a molecule, PEGylation effectively shields it from proteolytic enzymes and reduces renal clearance, leading to a longer circulatory half-life and decreased dosing frequency.[1][2] This "stealth" effect can also mask antigenic sites, thereby reducing the drug's immunogenicity.[3][4] However, the same steric hindrance that provides these benefits can also impede the drug's interaction with its target receptor or enzyme, sometimes leading to a decrease in its immediate biological activity.[]
Comparative Analysis of PEGylation Effects
The impact of PEGylation is best understood through a quantitative comparison of key performance parameters. The following tables summarize experimental data for representative protein and small-molecule drugs, illustrating the typical changes observed following PEGylation.
Table 1: Impact on Pharmacokinetic (PK) Parameters
PEGylation drastically alters the pharmacokinetic profile of therapeutic agents. The increased molecular size reduces the rate of clearance by the kidneys and protects the drug from degradation, significantly extending its time in circulation.
| Parameter | Drug | Non-PEGylated | PEGylated | Fold Change | Reference(s) |
| Half-life (t½) | Interferon alfa-2a | ~2-3 hours | ~50-90 hours | ~25-30x increase | |
| Asparaginase | ~1.28 days | ~5-7 days | ~4-5x increase | ||
| Filgrastim (G-CSF) | ~3.5 hours | ~15-80 hours | ~4-23x increase | ||
| Clearance (CL) | Interferon alfa-2a | High | Reduced >100-fold | >100x decrease | |
| Interferon alfa-2b | High | Reduced ~10-fold | ~10x decrease | ||
| Volume of Distribution (Vd) | Interferon alfa-2a | High | Significantly restricted | Decrease |
Table 2: Impact on Efficacy (In Vitro Cytotoxicity)
The effect of PEGylation on in vitro efficacy, often measured by the half-maximal inhibitory concentration (IC50), can vary. For some drugs, particularly those encapsulated in liposomes, the in vitro cytotoxicity may be similar to or slightly lower than the free drug. However, in other cases, steric hindrance can lead to a higher IC50 value, indicating reduced immediate potency.
| Cell Line | Drug | Non-PEGylated IC50 | PEGylated Liposomal IC50 | Reference(s) |
| Colon-26 (mouse colon carcinoma) | Doxorubicin (B1662922) | 0.15 µM | Not directly measured, but in vivo effect was superior | [6] |
| Colon-26 (DOX-resistant) | Doxorubicin | 40.0 µM | Not directly measured, but in vivo effect was pronounced | [6] |
| MCF-7 (human breast cancer) | Doxorubicin | ~0.83 - 17.44 µM | Data varies with formulation | [7] |
| MDA-MB-231 (human breast cancer) | Doxorubicin | ~6.6 µM | 5.5 ± 0.4 µM | [8][9] |
Note: IC50 values for doxorubicin can vary significantly based on experimental conditions and the specific formulation of the PEGylated version.
Table 3: Impact on Pharmacodynamic (PD) Parameters - Receptor Binding
A critical aspect of PEGylation is its potential to reduce the binding affinity of a drug for its target due to steric hindrance. This is a key consideration in the design of PEGylated biologics.
| Drug/Fragment | Target | Non-PEGylated KD | PEGylated KD | Fold Decrease in Affinity | Reference(s) |
| Trastuzumab Fab' | HER2 | ~0.19 nM | 2.24 nM (with 2x 20kDa PEG) | ~12-fold | [1] |
| IGF-I | IGF-IR, InsR, IGFBPs | High Affinity | 10-15-fold lower affinity | 10-15-fold | [10] |
Table 4: Impact on Toxicity Profile
A major advantage of PEGylation is the potential for a more favorable toxicity profile. Reduced immunogenicity and altered biodistribution can lead to fewer adverse effects.
| Toxicity Endpoint | Drug | Non-PEGylated | PEGylated | Observation | Reference(s) |
| Hypersensitivity | L-Asparaginase | Higher incidence | Lower incidence | PEGylation reduces allergic reactions. | [3][4] |
| Hepatotoxicity | L-Asparaginase | Frequent | Similar frequency | No significant difference in liver enzyme elevation. | [11] |
| Hypofibrinogenemia | L-Asparaginase | 86.4% of patients | 36.8% of patients | PEG-ASP associated with lower rates. | [11] |
| Grade 3/4 Toxicities | L-Asparaginase | 78% of patients | 50% of patients | Lower incidence with PEG-ASP in adults. | [12] |
Visualizing the Impact of PEGylation
Diagrams generated using Graphviz provide a clear visual representation of the concepts and workflows discussed.
Caption: PEGylation increases molecular size, shielding the drug from rapid renal clearance, enzymatic degradation, and immune recognition.
Caption: The PEG chain can cause steric hindrance, potentially reducing the binding affinity of the drug to its target receptor.
Caption: A typical experimental workflow for comparing PEGylated and non-PEGylated drug candidates.
Experimental Protocols
Detailed and standardized protocols are crucial for generating reliable comparative data. Below are methodologies for key experiments cited in this guide.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines a drug's efficacy by measuring its ability to inhibit cell proliferation.
-
Cell Plating: Seed cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[11]
-
Drug Treatment: Prepare serial dilutions of the PEGylated and non-PEGylated drugs. Remove the old media from the wells and add 100 µL of the media containing the various drug concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value for each compound.
Protocol 2: In Vivo Pharmacokinetic Study (Mouse Model)
This protocol outlines the steps to determine key pharmacokinetic parameters like half-life and clearance.
-
Animal Dosing: Administer a single dose of the PEGylated or non-PEGylated drug to a cohort of mice (e.g., BALB/c or C57BL/6) via the desired route (e.g., intravenous tail vein injection).[10]
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, etc.) via retro-orbital or submandibular bleeding.[10]
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Pharmacokinetic Analysis: Plot the plasma concentration-time curve. Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[13]
Protocol 3: Anti-PEG Antibody Detection (ELISA)
This assay is used to assess the immunogenicity of PEGylated therapeutics by detecting the presence of antibodies against PEG.
-
Plate Coating: Coat a 96-well high-binding microplate with a PEG-containing molecule (e.g., mPEG-BSA) overnight at 4°C.[14]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[14]
-
Sample Incubation: Dilute patient or animal serum samples and add them to the wells. Incubate for 2 hours at room temperature to allow anti-PEG antibodies to bind to the coated PEG.[15]
-
Detection Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects the primary antibody's species and isotype (e.g., anti-human IgG-HRP). Incubate for 1 hour.
-
Substrate Addition: After a final wash, add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to the wells. A color change will occur in wells containing bound anti-PEG antibodies.[14]
-
Reaction Stop and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
-
Data Analysis: The optical density is proportional to the amount of anti-PEG antibodies in the sample.
Conclusion
PEGylation is a powerful and clinically validated technology for improving the pharmacokinetic profiles and reducing the toxicity of therapeutic agents. It has enabled the development of numerous successful drugs by extending their half-life, improving stability, and lowering immunogenicity. However, the potential for reduced biological activity due to steric hindrance necessitates a careful and data-driven assessment for each drug candidate. The choice to PEGylate a molecule requires a thorough evaluation of these trade-offs, utilizing the comparative data and experimental methodologies outlined in this guide to make informed decisions that will ultimately lead to safer and more effective therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyethylene Glycol-conjugated L-asparaginase versus native L-asparaginase in combination with standard agents for children with acute lymphoblastic leukemia in second bone marrow relapse: a Children's Oncology Group Study (POG 8866) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asparaginase-associated toxicity in children with acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo anti-tumor effect of PEG liposomal doxorubicin (DOX) in DOX-resistant tumor-bearing mice: Involvement of cytotoxic effect on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Native Escherichia coli L-Asparaginase versus Pegylated Asparaginase, in Combination with Ifosfamide, Methotrexate, Etoposide, and Prednisolone, in Extranodal NK/T-Cell Lymphoma, Nasal Type - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Comparative study of the antitumor activity of free doxorubicin and polyethylene glycol-coated liposomal doxorubicin in a mouse lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and Toxicity of Reduced vs. Standard Dose Pegylated Asparaginase in Adults with Philadelphia Chromosome-Negative Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
A Comparative Analysis of Linear vs. Branched PEG Linkers for Drug Delivery
For researchers, scientists, and drug development professionals, the choice between linear and branched polyethylene (B3416737) glycol (PEG) linkers is a critical decision in the design of drug delivery systems. This guide provides an objective, data-driven comparison to inform the selection of the optimal PEG architecture for specific therapeutic applications.
The architecture of a PEG linker significantly influences the pharmacokinetic and pharmacodynamic properties of a drug conjugate.[1] Linear PEG linkers, with their simple, single-chain structure, offer predictability and minimal steric hindrance.[1] In contrast, branched PEG linkers, featuring multiple PEG arms extending from a central core, provide a larger hydrodynamic volume, which can lead to reduced renal clearance and a longer half-life in the body.[1][] This structural difference also allows for a higher drug payload capacity, a key advantage in developing potent therapeutics like antibody-drug conjugates (ADCs).[1][3]
Key Performance Differences: Linear vs. Branched PEG Linkers
The selection of a PEG linker architecture has a profound impact on several key parameters of a drug conjugate. Branched PEG linkers often exhibit superior performance in terms of pharmacokinetic profile and drug load, though the increased steric hindrance can sometimes affect the binding affinity of the targeting molecule.[1]
| Parameter | Linear PEG Linkers | Branched PEG Linkers | Rationale |
| Hydrodynamic Volume | Smaller | Larger | The multi-arm structure of branched PEGs creates a larger molecular footprint compared to a linear PEG of the same molecular weight.[3] |
| In Vivo Half-Life | Shorter | Longer | The increased hydrodynamic volume of branched PEG conjugates leads to reduced renal clearance, thus prolonging circulation time.[][3] |
| Drug Loading Capacity | Lower | Higher | The multiple arms of a branched linker provide more attachment points for drug molecules, allowing for a higher drug-to-carrier ratio.[3][4] |
| Steric Hindrance | Minimal | Can be significant | The more complex, three-dimensional structure of branched PEGs can sometimes interfere with the binding of the conjugated molecule to its target.[1] |
| Immunogenicity | Can reduce immunogenicity | Generally offers better shielding, further reducing immune recognition.[][5] | |
| Synthesis Complexity | Simpler and more cost-effective | More complex and costly | The synthesis of branched PEGs requires more intricate chemical processes.[6][] |
Quantitative Data Comparison
The following tables summarize quantitative data from studies comparing the properties of biomolecules conjugated with linear and branched PEG linkers.
Table 1: Comparison of Hydrodynamic Radius for PEGylated Proteins
| Linker Type | PEG Molecular Weight (kDa) | Biomolecule | Hydrodynamic Radius (Rh) (nm) | Reference |
| Unmodified | - | Human Serum Albumin (HSA) | 3.5 | [1] |
| Linear | 5 | Human Serum Albumin (HSA) | 4.2 | [1] |
| Linear | 10 | Human Serum Albumin (HSA) | 5.1 | [1] |
| Branched (2-arm) | 10 | Human Serum Albumin (HSA) | 5.8 | [1] |
| Branched (4-arm) | 10 | Human Serum Albumin (HSA) | 6.5 | [1] |
Table 2: Pharmacokinetic Parameters of PEGylated Nanobodies
| Linker Type | PEG Molecular Weight (kDa) | Half-life (t½) (hours) | Clearance (CL) (mL/h/kg) | Reference |
| Linear | 40 (1 x 40 kDa) | 35.2 | 0.18 | [8] |
| Branched | 40 (2 x 20 kDa) | 48.7 | 0.12 | [8] |
| Branched | 40 (4 x 10 kDa) | 55.3 | 0.09 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PEGylated drug conjugates.
Protocol 1: Synthesis of Heterobifunctional PEG Linkers
This protocol provides a general strategy for synthesizing both linear and branched heterobifunctional PEG linkers, which are essential for conjugating two different molecules.
A. Linear Heterobifunctional PEG Synthesis:
-
Monofunctionalization: Begin with a symmetrical diol-terminated PEG. React with a tosylating agent (e.g., tosyl chloride) under controlled conditions to achieve selective monotosylation of one hydroxyl group.
-
Introduction of the First Functional Group: The tosylated end can then be reacted with a nucleophile, such as sodium azide (B81097), to introduce an azide group.
-
Activation of the Second Terminus: The remaining hydroxyl group is activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester for reaction with amines.
B. Branched Heterobifunctional PEG Synthesis:
-
Core Molecule Selection: Start with a core molecule containing multiple reactive sites, such as lysine (B10760008) or a polyol.
-
PEG Arm Attachment: React the core molecule with monofunctionalized PEG chains (e.g., mPEG-NHS) to attach the desired number of PEG arms.
-
Introduction of a Unique Functional Group: One arm of the core molecule is reserved for the introduction of a different functional group, allowing for orthogonal conjugation chemistry.
Protocol 2: In Vitro Cytotoxicity Assay of Antibody-Drug Conjugates
This protocol outlines the steps to evaluate the potency of ADCs with linear versus branched PEG linkers.
-
Cell Culture: Plate target cancer cells (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with linear and branched PEG linkers. Add the diluted ADCs to the cells and incubate for a defined period (e.g., 72 hours).
-
Cell Viability Assessment: Use a colorimetric assay, such as the MTS or MTT assay, to determine the percentage of viable cells in each well.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[1]
Visualizing the Concepts
Diagrams can help to clarify the structural differences and experimental processes involved in comparing linear and branched PEG linkers.
Caption: Structural comparison of linear and branched PEG linkers.
Caption: Experimental workflow for ADC synthesis and analysis.
Conclusion
The choice between linear and branched PEG linkers is a critical design parameter in drug delivery.[1] Branched PEG linkers can offer significant advantages in enhancing the hydrodynamic volume, which often translates to improved pharmacokinetic profiles and the potential for higher drug loading.[1][3] However, the increased steric hindrance of branched architectures may negatively affect binding affinity and the rate of payload release in some contexts.[1] Linear PEG linkers, with their simpler and more predictable structure, may be preferred when minimal steric hindrance is paramount.[1] The optimal linker architecture is highly dependent on the specific application, the properties of the conjugated molecules, and the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a foundational framework for making an informed selection of PEG linker architecture in the development of novel therapeutics.[1]
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 8. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Successful Conjugation to NH2-PEG5-OH: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals, ensuring the successful covalent attachment of molecules to linkers like NH2-PEG5-OH is a critical step in the development of novel therapeutics, diagnostics, and functionalized materials. This guide provides an objective comparison of common spectroscopic methods for validating this conjugation, supported by experimental data and detailed protocols.
Overview of Spectroscopic Validation Techniques
The successful conjugation of a molecule (e.g., a peptide, small molecule, or protein) to this compound, typically through the formation of a stable amide bond, can be rigorously validated using several spectroscopic techniques. The most common and reliable methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information regarding the structure and purity of the resulting conjugate.
Comparison of Key Performance Metrics
The choice of analytical technique often depends on the specific requirements of the study, including the nature of the conjugate, the desired level of detail, and available instrumentation.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Information | Detailed structural information, confirmation of covalent bond formation, and quantification of conjugation efficiency. | Precise molecular weight of the conjugate, confirmation of successful conjugation, and identification of impurities. | Identification of functional groups and confirmation of changes upon conjugation. |
| Sample Requirements | ~1-10 mg, soluble in a deuterated solvent. | Micrograms to milligrams, depending on the ionization technique. | Milligrams, can be solid or liquid. |
| Key Advantage | Provides unambiguous structural confirmation of the covalent linkage. | High sensitivity and ability to analyze complex mixtures and large molecules. | Fast, simple, and non-destructive. |
| Key Limitation | Lower sensitivity compared to MS; spectra of large conjugates can be complex. | Can be destructive to the sample; does not provide detailed structural information on the linkage itself. | Provides limited structural detail compared to NMR and MS. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is a powerful tool for the unambiguous confirmation of conjugation. By analyzing the chemical shifts and integration of proton signals, researchers can verify the formation of the new covalent bond.
Key Indicators of Successful Conjugation:
-
Disappearance of Signals: The signal corresponding to the amine protons of this compound will disappear or shift significantly.
-
Appearance of New Signals: New signals corresponding to the newly formed amide bond will appear.
-
Shift of Adjacent Protons: The chemical shifts of the methylene (B1212753) protons adjacent to the amine group in the PEG linker will typically shift downfield upon amide bond formation. The characteristic repeating ethylene (B1197577) glycol unit of the PEG chain, a strong singlet around 3.6 ppm, will remain.[1]
Quantitative Data for ¹H NMR Analysis:
| Compound | Protons | Approximate Chemical Shift (δ) in CDCl₃ | Expected Change Upon Conjugation |
| This compound (Starting Material) | -CH₂-NH₂ | ~2.85 ppm | Disappears or shifts downfield |
| -CH₂-OH | ~3.7 ppm | Remains relatively unchanged | |
| PEG backbone (-O-CH₂-CH₂-O-) | ~3.64 ppm (s) | Remains | |
| Conjugate (Product) | -CH₂-NH-C(=O)- | ~3.4 ppm | New signal appears |
| Amide proton (-NH-) | ~6-8 ppm (broad) | New signal appears |
Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[2]
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard with a distinct, non-overlapping signal.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended).[3] Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum (phasing, baseline correction). Compare the spectrum of the conjugate to the spectra of the starting materials. Look for the disappearance of the amine proton signal of the this compound and the appearance of the amide proton signal. Integrate the characteristic PEG backbone signal and a signal from the conjugated molecule to determine the conjugation ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method to confirm the formation of the amide bond, which is the hallmark of successful conjugation between an amine and a carboxylic acid.
Key Indicators of Successful Conjugation:
-
Appearance of Amide Bands: The appearance of two new bands, Amide I (C=O stretch) and Amide II (N-H bend), is a clear indication of amide bond formation.[4][5]
-
Disappearance/Change in N-H Stretching: The N-H stretching vibrations of the primary amine in this compound (typically two bands around 3300-3500 cm⁻¹) will be replaced by a single, broader N-H stretching band of the secondary amide.[6]
Quantitative Data for FTIR Analysis:
| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) |
| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (very broad) |
| C=O Stretch | 1700-1725 | |
| Amide (-CO-NH-) | N-H Stretch | 3200-3500 (one broad band) |
| Amide I (C=O Stretch) | 1630-1680 | |
| Amide II (N-H Bend) | 1510-1580 | |
| PEG Backbone | C-O-C Stretch | ~1100 |
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet), a thin film, or as a liquid using an Attenuated Total Reflectance (ATR) accessory.[3]
-
Background Spectrum: Acquire a background spectrum of the empty sample holder or ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the purified conjugate.
-
Data Analysis: Compare the spectrum of the conjugate with the spectra of the starting materials. The presence of the Amide I and Amide II bands in the conjugate's spectrum, which are absent in the starting materials' spectra, confirms the formation of the amide bond.[4][5]
Mass Spectrometry (MS)
Mass spectrometry, particularly MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI (Electrospray Ionization), provides direct evidence of successful conjugation by accurately measuring the molecular weight of the product.
Key Indicator of Successful Conjugation:
-
Increase in Molecular Weight: A successful conjugation will result in an increase in the molecular weight of the starting molecule, corresponding to the mass of the attached this compound minus the mass of a water molecule (in the case of amide bond formation).
Quantitative Data for Mass Spectrometry Analysis:
-
Mass of this compound: Approximately 265.33 g/mol .
-
Mass of Conjugated PEG Moiety: Mass of this compound - Mass of H₂ (from the amine) = ~263.32 g/mol .
-
Expected Mass of Conjugate: Mass of Starting Molecule + Mass of Carboxylic Acid - Mass of H₂O + Mass of this compound. A more direct calculation is: Mass of Starting Molecule + 247.31 g/mol (mass of the PEG portion added during amide bond formation).
Example Calculation:
If a small molecule with a molecular weight of 300.25 g/mol is conjugated to this compound, the expected molecular weight of the conjugate would be:
300.25 g/mol + 265.33 g/mol - 18.02 g/mol (H₂O) = 547.56 g/mol .
Experimental Protocol for MALDI-TOF MS Analysis:
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) in a solvent mixture like 50:50 acetonitrile:water with 0.1% TFA.[7]
-
Sample Preparation: Dissolve the purified conjugate in a suitable solvent to a concentration of approximately 0.1-1 mg/mL.[7]
-
Spotting: Mix the sample solution and matrix solution (e.g., in a 1:1 ratio) and spot a small volume (0.5-1 µL) onto the MALDI target plate. Allow it to air dry.[8]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Compare the mass spectrum of the conjugate to that of the starting molecule. The presence of a new peak corresponding to the calculated mass of the conjugate confirms successful PEGylation.[8]
Alternatives to this compound
While amine-reactive PEGs are widely used, several alternatives offer advantages in terms of specificity and reaction conditions.
| Linker Type | Reactive Group | Target Functional Group | Key Advantages | Key Disadvantages |
| Amine-Reactive | NHS Ester | Primary Amines (-NH₂) | Readily available, well-established chemistry. | Can lead to heterogeneous products due to multiple amine sites on proteins; NHS esters are susceptible to hydrolysis. |
| Thiol-Reactive | Maleimide | Thiols (-SH) | Highly specific, allowing for site-specific conjugation.[9] | Free thiol groups are less abundant than amines on native proteins. |
| Click Chemistry | Azide (B81097) or Alkyne | Alkyne or Azide | High efficiency and specificity, bioorthogonal reaction conditions.[1] | Requires the introduction of an azide or alkyne group into the molecule to be conjugated. |
Visualization of Workflows and Relationships
Caption: Experimental workflow for conjugation and validation.
Caption: Logical relationship of spectroscopic evidence.
References
- 1. adcreview.com [adcreview.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Evaluating the Effect of NH2-PEG5-OH on the Immunogenicity of Biologics: A Comparative Guide
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biologics. A primary goal of PEGylation is to reduce the immunogenicity of these therapeutic agents. This guide provides a comparative analysis of a hypothetical biologic with and without modification with NH2-PEG5-OH, a specific, short-chain PEG linker. The data and protocols presented herein are representative of the expected outcomes based on established principles of PEGylation.
The Role of PEGylation in Mitigating Immunogenicity
PEGylation reduces the immunogenicity of proteins through several key mechanisms, primarily related to steric hindrance.[1] The flexible PEG chains create a physical barrier that masks surface epitopes on the protein, preventing their recognition by B-cell receptors and subsequent internalization and processing by antigen-presenting cells (APCs).[1] This, in turn, reduces the activation of T-cells and the production of anti-drug antibodies (ADAs).[1] However, it is important to note that the PEG moiety itself can sometimes elicit an immune response, leading to the formation of anti-PEG antibodies.[2][3]
This compound is a heterobifunctional PEG derivative with an amine (NH2) group at one end and a hydroxyl (OH) group at the other, connected by a 5-unit PEG chain. The amine group allows for covalent attachment to the biologic, typically at lysine (B10760008) residues or the N-terminus.
Comparative Immunogenicity Profile
To illustrate the effect of this compound, we present a comparative summary of immunogenicity data for a hypothetical monoclonal antibody (mAb-X) versus its PEGylated counterpart (mAb-X-PEG5).
Quantitative Data Summary
| Parameter | mAb-X (Non-PEGylated) | mAb-X-PEG5 (PEGylated with this compound) | Key Findings |
| Incidence of Anti-Drug Antibodies (ADAs) | 45% | 15% | PEGylation with this compound significantly reduces the percentage of subjects developing an ADA response. |
| Titer of Anti-Drug Antibodies (Mean) | 1:5000 | 1:500 | The magnitude of the ADA response is substantially lower in the PEGylated group. |
| Incidence of Neutralizing Antibodies (NAbs) | 20% | 5% | The formation of antibodies that neutralize the biologic's activity is less frequent with the PEGylated form. |
| In Vitro Cytokine Release (IL-6, pg/mL) | 850 | 250 | mAb-X-PEG5 induces a lower pro-inflammatory cytokine response from peripheral blood mononuclear cells (PBMCs). |
| Pharmacokinetics (Terminal Half-life) | 150 hours | 350 hours | PEGylation extends the circulating half-life of the biologic. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data summary are provided below.
Anti-Drug Antibody (ADA) Bridging ELISA
This assay is designed to detect all isotypes of antibodies against the biologic in serum samples.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a solution of biotinylated mAb-X and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 2 hours at room temperature.
-
Sample Incubation: Add subject serum samples (pre-treated with acid to dissociate immune complexes) and controls to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add horseradish peroxidase (HRP)-conjugated mAb-X and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Neutralizing Antibody (NAb) Assay - Competitive Ligand Binding Assay
This assay determines if the detected ADAs have a neutralizing capacity, i.e., if they inhibit the biologic's function.
Methodology:
-
Sample Preparation: Pre-incubate subject serum samples with a known concentration of mAb-X to allow ADAs to bind to the drug.
-
Plate Coating: Coat a 96-well microplate with the target antigen for mAb-X and incubate overnight at 4°C.
-
Washing and Blocking: Wash and block the plate as described for the ADA ELISA.
-
Competitive Binding: Add the pre-incubated sample-drug mixture to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an HRP-conjugated anti-human IgG antibody that binds to mAb-X and incubate for 1 hour.
-
Substrate and Stop: Add TMB substrate and stop solution as described previously.
-
Data Acquisition: Read the absorbance at 450 nm. A lower signal indicates the presence of neutralizing antibodies.
In Vitro Cytokine Release Assay
This assay assesses the potential for the biologic to induce an inflammatory response.
Methodology:
-
Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Stimulation: Add mAb-X or mAb-X-PEG5 at various concentrations to the cell cultures. Include positive (e.g., LPS) and negative (media alone) controls.
-
Incubation: Incubate the cultures for 24-48 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant.
-
Cytokine Measurement: Measure the concentration of key cytokines (e.g., IL-6, TNF-α) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
Visualizations
Mechanism of Reduced Immunogenicity by PEGylation
References
Safety Operating Guide
Navigating the Disposal of NH2-PEG5-OH: A Guide to Safe and Compliant Practices
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1][2]
-
Body Protection: A standard laboratory coat should be worn to protect from spills.[1]
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] Direct contact with skin and eyes should be avoided.[1]
Step-by-Step Disposal Protocol
The disposal of NH2-PEG5-OH should be conducted in strict accordance with local, state, and federal regulations. The following is a general guide for the proper disposal of this and similar non-hazardous chemical compounds.
-
Waste Identification and Segregation:
-
Properly identify the waste as this compound.
-
Segregate this waste from other laboratory waste streams, such as halogenated solvents, strong acids or bases, and heavy metals.[1]
-
-
Containerization:
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
-
Arranging for Disposal:
Crucially, never dispose of this compound by flushing it down the drain or mixing it with regular trash. [1] Even chemicals that are not classified as hazardous can disrupt wastewater treatment processes or pose a risk to sanitation workers.[1]
General Properties and Handling of PEG Compounds
While specific quantitative data for this compound is limited, the following table summarizes general information for related polyethylene (B3416737) glycol (PEG) compounds.
| Property | Guideline | Source(s) |
| Hazard Classification | Generally not classified as a hazardous substance. | [1][2][4] |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, and chemical-resistant gloves. | [1][4] |
| Work Environment | Well-ventilated area or chemical fume hood. | [1][5] |
| Disposal Method | Via a licensed chemical waste disposal contractor. | [1][3][4] |
| Prohibited Disposal | Do not pour down the drain or dispose of in regular trash. | [1][4] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and scientists can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
